molecular formula C12H6N4 B182107 2,2'-Bipyridine-5,5'-dicarbonitrile CAS No. 1802-29-5

2,2'-Bipyridine-5,5'-dicarbonitrile

Cat. No.: B182107
CAS No.: 1802-29-5
M. Wt: 206.2 g/mol
InChI Key: HFGASMNBMUOCGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2'-Bipyridine-5,5'-dicarbonitrile, also known as this compound, is a useful research compound. Its molecular formula is C12H6N4 and its molecular weight is 206.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(5-cyanopyridin-2-yl)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6N4/c13-5-9-1-3-11(15-7-9)12-4-2-10(6-14)8-16-12/h1-4,7-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGASMNBMUOCGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C#N)C2=NC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90453445
Record name 2,2'-BIPYRIDINE-5,5'-DICARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1802-29-5
Record name [2,2′-Bipyridine]-5,5′-dicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1802-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-BIPYRIDINE-5,5'-DICARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-Bipyridine-5,5'-dicarbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2'-Bipyridine-5,5'-dicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for 2,2'-Bipyridine-5,5'-dicarbonitrile, a valuable building block in the development of functional materials and pharmaceuticals. The document details key synthetic strategies, reaction mechanisms, and experimental protocols.

Introduction

This compound is a key heterocyclic compound utilized in the synthesis of metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and as a ligand in coordination chemistry. Its rigid structure and the presence of nitrile functional groups make it a versatile precursor for creating complex molecular architectures with applications in catalysis, gas storage, and optoelectronics. This guide explores the most prevalent and effective methods for its synthesis.

Core Synthesis Routes

Three primary strategies have been established for the synthesis of this compound:

  • Dehydration of 2,2'-Bipyridine-5,5'-dicarboxamide: A direct method involving the removal of water from the corresponding diamide.

  • Nickel-Catalyzed Reductive Homocoupling of 2-bromo-5-cyanopyridine: A highly effective modern cross-coupling approach.

  • Cyanation of 5,5'-Dibromo-2,2'-bipyridine: A traditional method for introducing nitrile groups onto a pre-existing bipyridine scaffold.

The selection of a particular route depends on factors such as the availability of starting materials, desired yield and purity, and scalability.

Data Presentation: Comparison of Synthesis Routes

Synthesis RouteStarting Material(s)Key Reagents/CatalystsReaction ConditionsYield
Dehydration of Diamide2,2'-Bipyridine-5,5'-dicarboxamideP₄O₁₀300 °C, 0.2 mbar29%
Nickel-Catalyzed Reductive Homocoupling2-bromo-5-cyanopyridineNiBr₂(bpy), Zn or FeElectrochemical, DMF or MeCN, Ambient TemperatureHigh
Cyanation of Dibromobipyridine (Ullmann-type)5,5'-Dibromo-2,2'-bipyridineCuCNHigh TemperatureN/A
Cyanation of Dibromobipyridine (Palladium-catalyzed)5,5'-Dibromo-2,2'-bipyridinePd₂(dba)₃, dppf, Zn(CN)₂DMF, RefluxN/A

Note: Yields for the Nickel-Catalyzed Homocoupling and Cyanation routes for this specific substrate are reported as "high" in the literature, but specific quantitative data from detailed experimental protocols were not available in the surveyed sources.

Experimental Protocols

Synthesis of 2,2'-Bipyridine-5,5'-dicarboxamide (Precursor)

The diamide precursor can be synthesized from 2,2'-bipyridine-5,5'-dicarboxylic acid.

Procedure:

  • A mixture of 2,2'-bipyridine-5,5'-dicarboxylic acid (1.5 g, 6.12 mmol), 20 mL of thionyl chloride (SOCl₂), and 10 mL of benzene is refluxed for 24 hours.[1]

  • The excess thionyl chloride and benzene are removed under reduced pressure to yield 2,2'-bipyridine-5,5'-dicarbonyl dichloride.[1]

  • The resulting acid chloride (0.8 g, 2.84 mmol) is dissolved in 40 mL of a suitable solvent.[1]

  • To this solution, the desired amine (e.g., ammonia for the primary diamide) is added slowly, followed by the addition of 20 mL of 0.5 M NaOH solution.[1]

  • The product is isolated by filtration and washed thoroughly with water.[1]

Route 1: Dehydration of 2,2'-Bipyridine-5,5'-dicarboxamide

Procedure:

  • In a sublimator, 0.2 g (0.8 mmol) of 2,2'-bipyridine-5,5'-dicarboxamide and 0.5 g (1.7 mmol) of phosphorus pentoxide (P₄O₁₀) are combined.[2]

  • The apparatus is maintained at a pressure of 0.2 mbar and heated to 300 °C until sublimation is complete.[2]

  • The crude product, which is sensitive to moisture, is collected and can be further purified by resublimation.[2]

  • A second sublimation with an additional 0.2 g of P₄O₁₀ at 0.2 mbar and 300 °C yields the purified this compound.[2]

Route 2: Nickel-Catalyzed Reductive Homocoupling of 2-bromo-5-cyanopyridine

General Electrochemical Procedure:

  • In an undivided electrochemical cell, the reaction is carried out using N,N-dimethylformamide (DMF) or acetonitrile (MeCN) as the solvent.[3]

  • A nickel catalyst, such as NiBr₂(bpy), is employed.[3]

  • A sacrificial anode of zinc (Zn) or iron (Fe) is used.[3]

  • The reaction is conducted at ambient temperature.[3]

Route 3: Cyanation of 5,5'-Dibromo-2,2'-bipyridine

Suggested General Procedure (Palladium-catalyzed):

  • To a solution of 5,5'-dibromo-2,2'-bipyridine in DMF, dppf (1,1'-bis(diphenylphosphino)ferrocene), and zinc cyanide (Zn(CN)₂) are added.

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is then added as the catalyst.

  • The mixture is stirred at reflux for a specified period (e.g., 16 hours).

  • Upon completion, the reaction mixture is cooled and concentrated.

  • The crude product is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried and concentrated, and the product is purified by column chromatography.

Reaction Mechanisms and Visualizations

Dehydration of Amide to Nitrile

The dehydration of a primary amide to a nitrile using a dehydrating agent like phosphorus pentoxide (P₄O₁₀) proceeds through the activation of the amide carbonyl oxygen, followed by elimination of water.

Dehydration_Mechanism Amide 2,2'-Bipyridine-5,5'-dicarboxamide Activated_Complex Activated O-Phosphorylated Intermediate Amide->Activated_Complex Coordination P4O10 P₄O₁₀ P4O10->Activated_Complex Elimination Proton Abstraction and Elimination Activated_Complex->Elimination Base Dinitrile This compound Elimination->Dinitrile Byproduct H₂O (removed by P₄O₁₀) Elimination->Byproduct

Caption: Dehydration of 2,2'-Bipyridine-5,5'-dicarboxamide to the corresponding dinitrile.

Nickel-Catalyzed Reductive Homocoupling

This reaction likely proceeds through a Ni(0)/Ni(II) catalytic cycle. The nickel(0) catalyst undergoes oxidative addition to the C-Br bond of two molecules of 2-bromo-5-cyanopyridine, followed by reductive elimination to form the C-C bond of the bipyridine product and regenerate the Ni(0) catalyst. A reducing agent is required to maintain the nickel in its active Ni(0) state.

Ni_Homocoupling_Mechanism Ni0 Ni(0)Lₙ Oxidative_Addition1 Oxidative Addition Ni0->Oxidative_Addition1 ArylBr 2-bromo-5-cyanopyridine ArylBr->Oxidative_Addition1 Oxidative_Addition2 Oxidative Addition ArylBr->Oxidative_Addition2 Ni_Aryl_Complex1 Aryl-Ni(II)-Br Oxidative_Addition1->Ni_Aryl_Complex1 Ni_Aryl_Complex1->Oxidative_Addition2 Ni_Diaryl_Complex Diaryl-Ni(II) Oxidative_Addition2->Ni_Diaryl_Complex Reductive_Elimination Reductive Elimination Ni_Diaryl_Complex->Reductive_Elimination Reductive_Elimination->Ni0 Dinitrile This compound Reductive_Elimination->Dinitrile NiII Ni(II)Lₙ NiII->Ni0 Reduction Reducing_Agent Reducing Agent (e.g., Zn) Reducing_Agent->Ni0

Caption: Catalytic cycle for the Nickel-catalyzed reductive homocoupling.

Palladium-Catalyzed Cyanation (Rosenmund-von Braun type)

The palladium-catalyzed cyanation of 5,5'-dibromo-2,2'-bipyridine with a cyanide source like Zn(CN)₂ typically follows a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Pd_Cyanation_Mechanism Pd0 Pd(0)Lₙ Oxidative_Addition Oxidative Addition Pd0->Oxidative_Addition DibromoBpy 5,5'-Dibromo-2,2'-bipyridine DibromoBpy->Oxidative_Addition Pd_Aryl_Complex Aryl-Pd(II)-Br Oxidative_Addition->Pd_Aryl_Complex Transmetalation Transmetalation Pd_Aryl_Complex->Transmetalation ZnCN2 Zn(CN)₂ ZnCN2->Transmetalation Pd_Aryl_CN_Complex Aryl-Pd(II)-CN Transmetalation->Pd_Aryl_CN_Complex Reductive_Elimination Reductive Elimination Pd_Aryl_CN_Complex->Reductive_Elimination Dinitrile This compound Reductive_Elimination->Dinitrile Pd0_regen Pd(0)Lₙ Reductive_Elimination->Pd0_regen

Caption: Catalytic cycle for the Palladium-catalyzed cyanation of 5,5'-dibromo-2,2'-bipyridine.

Conclusion

The synthesis of this compound can be achieved through several viable routes. The dehydration of the corresponding dicarboxamide offers a direct, albeit potentially low-yielding, method. Modern catalytic approaches, particularly nickel-catalyzed reductive homocoupling, promise higher efficiency. The choice of synthetic strategy will be guided by the specific requirements of the research or development project, including scale, purity, and cost-effectiveness. The mechanistic understanding of these transformations is crucial for optimizing reaction conditions and developing novel synthetic methodologies.

References

"2,2'-Bipyridine-5,5'-dicarbonitrile" CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1802-29-5

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2,2'-Bipyridine-5,5'-dicarbonitrile, a key building block in supramolecular chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development and materials science.

Core Chemical Properties

This compound is a solid organic compound notable for its rigid bipyridyl core functionalized with electron-withdrawing nitrile groups. These features make it an excellent ligand for the construction of advanced materials.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 1802-29-5[1][2][3]
Molecular Formula C₁₂H₆N₄[1][3]
Molecular Weight 206.20 g/mol [1][2]
IUPAC Name 6-(5-cyanopyridin-2-yl)pyridine-3-carbonitrile[1]
Melting Point >260 °C[4]
Appearance Beige solid[4]
Computed Properties

Computational data provides further insight into the molecular characteristics of the compound.

PropertyValueSource(s)
Exact Mass 206.059246208 Da[1]
Topological Polar Surface Area 73.4 Ų[1]
Hydrogen Bond Acceptor Count 4[5]

Synthesis and Characterization

The synthesis of this compound can be achieved through several routes. An efficient and commonly cited method is the Nickel-catalyzed reductive homocoupling of 2-bromo-5-cyanopyridine.[4] Another route involves the dehydration of 2,2'-bipyridine-5,5'-dicarboxamide.[2][6]

Experimental Protocol: Ni-Catalyzed Reductive Homocoupling

This protocol is based on a reported high-yield synthesis.[4]

Materials:

  • 2-bromo-5-cyanopyridine

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Zinc powder (Zn)

  • Lithium chloride (LiCl)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, add 2-bromo-5-cyanopyridine.

  • Add anhydrous DMF to dissolve the starting material.

  • To the solution, add NiCl₂·6H₂O (5 mol%), Zn powder (1.2 equivalents), and LiCl (1 equivalent).

  • The reaction mixture is stirred at 50 °C for 30 minutes.

  • Reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product is isolated and purified. This method has a reported yield of 91%.[4]

Characterization Data

The structural integrity of the synthesized this compound is confirmed through various spectroscopic and crystallographic techniques.

Spectroscopic Data:

TechniqueKey DataSource(s)
¹H NMR (400 MHz, CDCl₃)δ 8.97 (dd, J = 2.0, 0.8 Hz, 2H), 8.64 (dd, J = 8.3, 0.8 Hz, 2H), 8.14 (dd, J = 8.3, 2.0 Hz, 2H)[4]
¹³C NMR (101 MHz, CDCl₃)δ 157.0, 152.1, 140.5, 121.7, 116.5, 110.7[4]
FT-IR (ATR, cm⁻¹)νmax = 2239 (C≡N)[4]

Crystallographic Data:

Single-crystal X-ray diffraction has shown that this compound crystallizes in a triclinic system.[1][2]

ParameterValueSource(s)
Crystal System Triclinic[2]
Space Group P-1[1][2]
a (Å) 3.7577[1][2]
b (Å) 5.8815[1][2]
c (Å) 10.9271[1][2]
α (°) 94.985[1][2]
β (°) 94.575[1][2]
γ (°) 94.803[1][2]

Applications and Logical Workflow

This compound is a versatile building block, primarily utilized for its ability to act as a ligand in the formation of porous materials like Covalent Triazine Frameworks (CTFs) and Metal-Organic Frameworks (MOFs).[2] The nitrile groups can undergo cyclotrimerization to form the triazine linkages in CTFs or can be hydrolyzed to carboxylic acids to serve as linkers in MOFs.[2]

G cluster_start Starting Material cluster_synthesis Synthesis cluster_modification Chemical Modification cluster_products Functional Materials cluster_applications Applications A 2-bromo-5-cyanopyridine B This compound A->B Ni-catalyzed homocoupling C Cyclotrimerization B->C D Hydrolysis B->D E Covalent Triazine Frameworks (CTFs) C->E F 2,2'-Bipyridine-5,5'- dicarboxylic acid D->F H Photocatalysis (e.g., CO₂ Reduction) E->H G Metal-Organic Frameworks (MOFs) F->G Coordination with metal ions G->H I Gas Storage and Separation G->I

Synthesis and Application Workflow

While derivatives of the parent 2,2'-bipyridine have been investigated for their anticancer properties through interactions with signaling proteins like AKT and BRAF, there is currently limited direct evidence of this compound itself being involved in specific biological signaling pathways. Its primary role in research and development is as a structural component in functional materials.

Safety and Handling

This compound is associated with several hazard classifications.

GHS Hazard Statements:

  • H302: Harmful if swallowed[1]

  • H312: Harmful in contact with skin[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H332: Harmful if inhaled[1]

  • H335: May cause respiratory irritation[1]

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and versatile chemical compound with well-defined properties and synthetic routes. Its significance lies in its role as a precursor to highly functional materials such as CTFs and MOFs, which have promising applications in catalysis, gas storage, and beyond. Further research into the applications of this compound and its derivatives may open new avenues in materials science and medicinal chemistry.

References

Spectroscopic Characterization of 2,2'-Bipyridine-5,5'-dicarbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Bipyridine-5,5'-dicarbonitrile is a key organic ligand and building block in the synthesis of advanced materials, including covalent organic frameworks (COFs), metal-organic frameworks (MOFs), and supramolecular assemblies. Its rigid structure, coupled with the electron-withdrawing nitrile groups, imparts unique electronic and coordination properties to the resulting materials, making them suitable for applications in catalysis, gas storage, and optoelectronics. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, offering detailed experimental protocols and data interpretation to aid researchers in its identification and utilization.

Molecular Structure and Properties

This compound possesses a planar bipyridyl core with nitrile functionalities at the 5 and 5' positions. This structure results in a molecule with a high degree of conjugation and specific electronic characteristics.

PropertyValue
Molecular Formula C₁₂H₆N₄
Molecular Weight 206.20 g/mol
CAS Number 1802-29-5
Appearance Beige solid
Melting Point >260 °C

Spectroscopic Data

A summary of the key spectroscopic data for this compound is presented below.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Wavenumber (cm⁻¹)AssignmentIntensity
2239C≡N stretchStrong
1591C=N/C=C stretch (pyridine ring)Medium
1535C=N/C=C stretch (pyridine ring)Medium
1460C-H bend (aromatic)Medium
1369C-C stretch (inter-ring)Medium
1236C-H in-plane bendMedium

Data sourced from The Royal Society of Chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
8.97dd2.0, 0.8H-6,6'
8.64dd8.3, 0.8H-3,3'
8.14dd8.3, 2.0H-4,4'

Data sourced from The Royal Society of Chemistry.

¹³C NMR (101 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
157.0C-2,2'
152.1C-6,6'
140.5C-4,4'
121.7C-3,3'
116.5C≡N
110.7C-5,5'

Data sourced from The Royal Society of Chemistry.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Mass Spectrometry

While a detailed experimental mass spectrum with fragmentation analysis for this compound is not available in the provided search results, the molecular ion peak (M⁺) is expected at an m/z of approximately 206.20, corresponding to its molecular weight.

Experimental Protocols

General Considerations
  • Reagent Purity: Ensure all solvents are of spectroscopic grade and dried appropriately.

  • Sample Preparation: Samples should be free of impurities and residual solvent to obtain clean spectra.

FT-IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar.

  • Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent disc.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Background Scan: Record a background spectrum of the empty sample compartment.

  • Sample Scan: Acquire the spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse program.

    • Set the spectral width to an appropriate range (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse program.

    • Set the spectral width to a wider range (e.g., 0-200 ppm).

    • A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the spectra.

    • Reference the chemical shifts to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable UV-transparent solvent (e.g., acetonitrile, ethanol). The concentration should be adjusted to yield an absorbance in the range of 0.1-1.0.

  • Instrument Setup:

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Place the blank cuvette in the spectrometer and record a baseline spectrum.

  • Data Acquisition:

    • Replace the blank cuvette with the cuvette containing the sample solution.

    • Scan the absorbance over the desired wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The detector records the abundance of each ion.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

Experimental Workflow: Synthesis of Covalent Triazine Frameworks (CTFs)

This compound is a common precursor for the synthesis of Covalent Triazine Frameworks (CTFs) through ionothermal trimerization.

experimental_workflow cluster_synthesis CTF Synthesis cluster_purification Purification cluster_characterization Characterization monomer This compound mixing Mixing & Grinding monomer->mixing catalyst ZnCl₂ Catalyst catalyst->mixing heating Ionothermal Reaction (400-600 °C, sealed tube) mixing->heating washing Washing (HCl, H₂O, THF, Acetone) heating->washing soxhlet Soxhlet Extraction washing->soxhlet drying Drying in Vacuum soxhlet->drying final_product Porous CTF Material drying->final_product ftir FT-IR pxrd PXRD gas_sorption Gas Sorption tem TEM/SEM final_product->ftir final_product->pxrd final_product->gas_sorption final_product->tem

Caption: Workflow for the synthesis of a Covalent Triazine Framework.

Conclusion

This technical guide provides a detailed spectroscopic profile of this compound, an important building block in materials science and drug development. The presented data and experimental protocols are intended to serve as a valuable resource for researchers working with this compound, facilitating its accurate identification and effective use in various synthetic applications. The provided workflow for CTF synthesis highlights a key application of this versatile molecule.

An In-depth Technical Guide to the Molecular Structure and Conformation of 2,2'-Bipyridine-5,5'-dicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-Bipyridine-5,5'-dicarbonitrile is a key heterocyclic organic compound characterized by a bipyridine core functionalized with nitrile groups at the 5 and 5' positions. This dinitrile derivative serves as a versatile building block in supramolecular chemistry, materials science, and as a ligand in coordination chemistry. Its rigid, planar structure and electron-withdrawing nitrile groups impart unique electronic and steric properties, making it a subject of significant interest. This guide provides a comprehensive overview of its molecular structure, conformational dynamics, and synthetic methodologies, with a perspective on its relevance in the broader context of medicinal chemistry and drug development.

Molecular Structure and Properties

This compound possesses the molecular formula C₁₂H₆N₄ and a molecular weight of 206.20 g/mol .[1] Its structure consists of two pyridine rings linked by a C-C single bond at their 2 and 2' positions, with cyano groups attached to the 5 and 5' positions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular FormulaC₁₂H₆N₄[1]
Molecular Weight206.20 g/mol [1]
CAS Number1802-29-5[1]
IUPAC Name6-(5-cyano-2-pyridinyl)pyridine-3-carbonitrile[1]
AppearanceOff-white to yellow crystalline solidN/A
Melting Point>300 °CN/A
SolubilitySoluble in organic solvents like DMSO and DMFN/A

Table 1: Physicochemical Properties of this compound

Spectroscopic Data

The structural characterization of this compound is typically achieved through standard spectroscopic techniques. While a comprehensive collection of its spectral data is beyond the scope of this guide, key expected features are summarized in Table 2.

TechniqueExpected Features
¹H NMRAromatic protons in the range of 7.5-9.0 ppm, showing characteristic coupling patterns for a disubstituted pyridine ring.
¹³C NMRAromatic carbons in the range of 120-150 ppm, with the nitrile carbon appearing around 115-120 ppm.
IR SpectroscopyA sharp, strong absorption band for the C≡N stretch typically appears in the range of 2220-2240 cm⁻¹.
Mass SpectrometryA molecular ion peak [M]⁺ at m/z = 206.06, corresponding to the molecular weight.

Table 2: Expected Spectroscopic Features of this compound

Conformational Analysis

The conformation of 2,2'-bipyridine and its derivatives is primarily defined by the dihedral angle between the two pyridine rings. The molecule can exist in two planar conformations, transoid and cisoid, with the transoid form being generally more stable due to reduced steric hindrance between the hydrogens at the 3 and 3' positions.

Solid-State Conformation

X-ray crystallographic studies have provided precise information on the solid-state conformation of this compound. The key crystallographic data are summarized in Table 3.

ParameterValueReference
Crystal SystemTriclinic[1]
Space GroupP-1[1]
a (Å)3.7577[1]
b (Å)5.8815[1]
c (Å)10.9271[1]
α (°)94.985[1]
β (°)94.575[1]
γ (°)94.803[1]

Table 3: Crystallographic Data for this compound

In the solid state, this compound adopts a largely planar, transoid conformation. This arrangement minimizes steric repulsion and allows for efficient crystal packing.

Solution-State Conformation and Rotational Barrier

Theoretical calculations suggest that the transoid conformer is more stable than the cisoid conformer.[2][3] The energy barrier for rotation is influenced by both steric and electronic factors.[2][3][4] The presence of substituents at the 5 and 5' positions, such as the electron-withdrawing nitrile groups, is expected to have a modest influence on the rotational barrier compared to substituents at the 6 and 6' positions.

Experimental Protocols: Synthesis

Several synthetic routes to this compound have been reported. The two most common methods are nickel-catalyzed reductive homocoupling and the dehydration of the corresponding dicarboxamide.

Nickel-Catalyzed Reductive Homocoupling of 2-bromo-5-cyanopyridine

This method is often favored due to its high efficiency.[5] A general protocol is as follows:

Materials:

  • 2-bromo-5-cyanopyridine

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Zinc powder (or Manganese powder)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-5-cyanopyridine, a catalytic amount of NiCl₂·6H₂O (e.g., 5 mol%), and an excess of zinc powder as the reducing agent.

  • Add anhydrous DMF to the flask and stir the mixture at a moderately elevated temperature (e.g., 50-80 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with a suitable aqueous solution (e.g., ammonium chloride).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.

Dehydration of 2,2'-bipyridine-5,5'-dicarboxamide

This alternative route involves the dehydration of the corresponding dicarboxamide.[6]

Materials:

  • 2,2'-bipyridine-5,5'-dicarboxamide

  • Phosphorus pentoxide (P₄O₁₀) or another suitable dehydrating agent (e.g., trifluoroacetic anhydride)

Procedure:

  • In a dry reaction vessel, thoroughly mix 2,2'-bipyridine-5,5'-dicarboxamide with an excess of a powerful dehydrating agent like phosphorus pentoxide.

  • Heat the mixture under vacuum.

  • The product, this compound, can be purified by sublimation under high vacuum.

Visualization of Logical Relationships

While this compound is not directly implicated in a specific signaling pathway, its core structure is a valuable scaffold in the development of biologically active molecules, particularly in anticancer research. The following diagrams illustrate the synthetic workflow and the potential for derivatization for biological applications.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization 2-bromo-5-cyanopyridine 2-bromo-5-cyanopyridine Ni-catalyzed homocoupling Ni-catalyzed homocoupling 2-bromo-5-cyanopyridine->Ni-catalyzed homocoupling Crude Product Crude Product Ni-catalyzed homocoupling->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product Spectroscopy Spectroscopy Pure Product->Spectroscopy X-ray Crystallography X-ray Crystallography Pure Product->X-ray Crystallography Structural Confirmation Structural Confirmation Spectroscopy->Structural Confirmation X-ray Crystallography->Structural Confirmation

Caption: Experimental workflow for the synthesis and characterization of this compound.

logical_relationship cluster_derivatization Chemical Derivatization cluster_application Biological Application Core_Scaffold This compound Hydrolysis Hydrolysis Core_Scaffold->Hydrolysis Reduction Reduction Core_Scaffold->Reduction Dicarboxylic_Acid 2,2'-Bipyridine-5,5'-dicarboxylic acid Hydrolysis->Dicarboxylic_Acid Diamino_Derivative 5,5'-bis(aminomethyl)-2,2'-bipyridine Reduction->Diamino_Derivative Metal_Complexation Metal_Complexation Dicarboxylic_Acid->Metal_Complexation Diamino_Derivative->Metal_Complexation Anticancer_Agents Anticancer_Agents Metal_Complexation->Anticancer_Agents

Caption: Logical relationship for the derivatization of the core scaffold for biological applications.

Relevance to Drug Development

While this compound itself is not a therapeutic agent, its derivatives and metal complexes have shown promise in anticancer research.[7][8][9] The bipyridine moiety is a well-known chelating agent for various metal ions, and the resulting complexes can exhibit cytotoxic activity against cancer cell lines. The functionalization of the bipyridine core, for which the dicarbonitrile is a key intermediate, allows for the tuning of the electronic and steric properties of the ligands, which in turn influences the biological activity of their metal complexes. The development of new anticancer drugs often involves the design of ligands that can selectively bind to metal ions and target cancer cells. The synthetic accessibility and tunable nature of 2,2'-bipyridine derivatives make them an attractive platform for the development of novel metallodrugs.

References

An In-depth Technical Guide to the Solubility and Stability of 2,2'-Bipyridine-5,5'-dicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 2,2'-Bipyridine-5,5'-dicarbonitrile. Due to the limited direct quantitative data for this specific compound, this guide focuses on its general characteristics, expected behavior based on its chemical structure, and detailed experimental protocols to enable researchers to determine its solubility and stability in various solvents and conditions.

Introduction

This compound is a heterocyclic organic compound featuring a bipyridine core functionalized with two nitrile groups. This structure makes it a valuable building block in supramolecular chemistry, materials science, and as a ligand in coordination chemistry. The electron-withdrawing nature of the nitrile groups significantly influences the electronic properties and coordination ability of the bipyridine system. A thorough understanding of its solubility and stability is crucial for its application in synthesis, formulation, and material development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₂H₆N₄--INVALID-LINK--
Molecular Weight 206.20 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
CAS Number 1802-29-5--INVALID-LINK--

Solubility Profile

It is known that the hydrolysis of the nitrile groups to carboxylic acids to form 2,2'-Bipyridine-5,5'-dicarboxylic acid significantly improves aqueous solubility. This implies that this compound itself has low solubility in water.

Table of Expected Qualitative Solubility:

Solvent ClassCommon SolventsExpected SolubilityRationale
Polar Aprotic DMSO, DMF, AcetonitrileLikely SolubleThese solvents can interact with the polar nitrile groups and the aromatic system.
Polar Protic Water, Methanol, EthanolSparingly Soluble to InsolubleThe hydrophobic bipyridine backbone limits solubility in highly polar protic solvents like water.
Nonpolar Hexane, TolueneLikely InsolubleThe molecule's overall polarity is too high for significant interaction with nonpolar solvents.
Chlorinated Chloroform, DichloromethanePotentially Sparingly SolubleMay exhibit some solubility due to dipole-dipole interactions.

Stability Profile

This compound is generally considered to be a stable solid under standard storage conditions. However, its stability in solution, particularly under different pH and temperature conditions, may vary. The nitrile groups are susceptible to hydrolysis, especially under strong acidic or basic conditions, which would lead to the formation of the corresponding carboxylic acid or amide intermediates.

Table of Expected Stability Characteristics:

ConditionExpected StabilityPotential Degradation Pathway
Neutral pH (in solution) Generally StableSlow hydrolysis may occur over extended periods.
Acidic Conditions (in solution) Potential for DegradationAcid-catalyzed hydrolysis of the nitrile groups to carboxylic acids.
Basic Conditions (in solution) Potential for DegradationBase-catalyzed hydrolysis of the nitrile groups to carboxylates.
Elevated Temperature May Promote DegradationCan accelerate hydrolysis and other degradation pathways.
Light Exposure Generally StableThe aromatic system may be susceptible to photodecomposition over long exposure times.

Experimental Protocols

For researchers needing to determine the precise solubility and stability of this compound for their specific applications, the following experimental protocols are recommended.

Protocol for Determining Thermodynamic Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A shaker or rotator is recommended for consistent agitation.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a chemically inert filter (e.g., PTFE syringe filter) that does not absorb the solute.

  • Quantification: Analyze the concentration of this compound in the clear, saturated solution using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method.

  • Calibration: Prepare a series of standard solutions of known concentrations of the compound in the same solvent to generate a calibration curve for accurate quantification.

Protocol for Assessing Chemical Stability

This protocol outlines a general procedure for evaluating the stability of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent in which it is known to be soluble and stable (e.g., acetonitrile or DMSO).

  • Stress Conditions:

    • Acidic Hydrolysis: Dilute the stock solution with an acidic solution (e.g., 0.1 M HCl) to a known concentration. Incubate at a controlled temperature (e.g., 40°C, 60°C).

    • Basic Hydrolysis: Dilute the stock solution with a basic solution (e.g., 0.1 M NaOH) to a known concentration. Incubate at a controlled temperature.

    • Oxidative Degradation: Dilute the stock solution with a solution of an oxidizing agent (e.g., 3% H₂O₂) to a known concentration. Incubate at a controlled temperature, protected from light.

    • Thermal Degradation (in solution): Dilute the stock solution with a neutral solvent (e.g., the same solvent as the stock solution or a relevant buffer). Incubate at elevated temperatures (e.g., 60°C, 80°C).

    • Photostability: Expose a solution of the compound to a controlled light source (e.g., a photostability chamber with a specified light intensity). A control sample should be kept in the dark at the same temperature.

  • Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from any degradation products. A diode-array detector (DAD) can be used to assess peak purity.

  • Data Evaluation: Quantify the amount of this compound remaining at each time point to determine the rate and extent of degradation.

Visualizations

The following diagrams illustrate the general workflows for determining the solubility and stability of a chemical compound like this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep Add excess solid to solvent equilibrate Agitate at constant temperature (24-72h) prep->equilibrate separate Centrifuge or Filter equilibrate->separate analyze Quantify concentration by HPLC separate->analyze result Determine Solubility analyze->result calibrate Prepare calibration curve calibrate->analyze

Caption: Workflow for Thermodynamic Solubility Determination.

Stability_Workflow cluster_setup Experiment Setup cluster_sampling Sampling cluster_analysis Analysis cluster_evaluation Data Evaluation stock Prepare Stock Solution stress Expose to Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) stock->stress sample Withdraw Aliquots at Time Points stress->sample prep_sample Neutralize and Dilute Samples sample->prep_sample hplc_analysis Analyze by Stability-Indicating HPLC prep_sample->hplc_analysis quantify Quantify Remaining Compound hplc_analysis->quantify degradation_profile Determine Degradation Profile quantify->degradation_profile

An In-depth Technical Guide to the Fundamental Chemistry of 2,2'-Bipyridine-5,5'-dicarbonitrile and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the fundamental chemistry of 2,2'-bipyridine-5,5'-dicarbonitrile and its derivatives, designed for researchers, scientists, and professionals in drug development. The document details its synthesis, chemical properties, and diverse applications, with a focus on quantitative data, experimental protocols, and visual representations of key processes.

Introduction

This compound is a highly versatile organic compound that has garnered significant attention in various fields of chemistry. Its rigid, planar structure, combined with the electron-withdrawing nature of the nitrile groups, imparts unique electronic and coordination properties. These characteristics make it a valuable building block in the synthesis of functional materials, including metal-organic frameworks (MOFs), covalent organic frameworks (COFs), and coordination polymers.[1] Furthermore, its derivatives, most notably 2,2'-bipyridine-5,5'-dicarboxylic acid, are pivotal ligands in coordination chemistry and have shown promise in applications ranging from catalysis to materials science and medicinal chemistry.

Synthesis and Physicochemical Properties

The synthesis of this compound can be achieved through several routes, with the nickel-catalyzed reductive homocoupling of 2-bromo-5-cyanopyridine being a highly effective method. An alternative pathway involves the dehydration of 2,2'-bipyridine-5,5'-dicarboxamide.[1]

Physicochemical Data

The fundamental physicochemical properties of this compound and its key derivative, 2,2'-bipyridine-5,5'-dicarboxylic acid, are summarized below.

PropertyThis compound2,2'-Bipyridine-5,5'-dicarboxylic acid
Molecular Formula C₁₂H₆N₄[2]C₁₂H₈N₂O₄[3]
Molecular Weight 206.20 g/mol [2]244.20 g/mol [3]
Appearance White to off-white solidWhite to off-white crystalline solid[4]
CAS Number 1802-29-5[2]1802-30-8[3]
Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of these compounds. Representative spectroscopic data are presented in the following tables.

Table 2.2.1: NMR Spectroscopic Data for this compound (in CDCl₃)

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H8.97ddJ = 2.0, 0.8H6,6'
¹H8.64ddJ = 8.3, 0.8H3,3'
¹H8.14ddJ = 8.3, 2.0H4,4'
¹³C157.0--C2,2'
¹³C152.1--C6,6'
¹³C140.5--C4,4'
¹³C121.7--C3,3'
¹³C116.5--C≡N
¹³C110.7--C5,5'

Data sourced from supporting information of a research article.[5]

Table 2.2.2: Key IR and UV-Vis Spectroscopic Data

CompoundTechniqueWavenumber (cm⁻¹) / Wavelength (nm)Assignment
This compoundIR (ATR)2239C≡N stretch[5]
2,2'-Bipyridine (unsubstituted)IR1596, 1434-1476, 735-766C=N, C=C, C-H stretches[6]
Sm(III) complex of 2,2'-bipyridineUV-Vis280 (in water), 284 (in acetonitrile)n→π* transition[6]
Crystallographic Data

Single-crystal X-ray diffraction studies have provided detailed structural information for both this compound and its dicarboxylic acid derivative.

Table 2.3.1: Selected Crystallographic Data

ParameterThis compound[2]2,2'-Bipyridine-5,5'-dicarboxylic acid[7]
Crystal System TriclinicTriclinic
Space Group P-1P-1
a (Å) 3.75773.7384
b (Å) 5.88156.3934
c (Å) 10.927110.7786
α (°) 94.98598.774
β (°) 94.57592.567
γ (°) 94.80390.000

Fundamental Chemistry and Reactivity

The nitrile groups in this compound are key to its reactivity, serving as precursors to a variety of functional groups. The bipyridine core, a well-established chelating ligand, readily coordinates with metal ions.

Hydrolysis to Dicarboxylic Acid

One of the most important reactions of this compound is its hydrolysis to form 2,2'-bipyridine-5,5'-dicarboxylic acid. This transformation is typically achieved by heating the dinitrile in the presence of a strong acid, such as sulfuric acid, or a strong base.[1] This derivative is crucial for the synthesis of many coordination compounds and porous materials.

Coordination Chemistry

The bipyridine moiety acts as a bidentate ligand, coordinating to metal ions through its two nitrogen atoms. The electron-withdrawing nitrile or carboxylic acid groups at the 5 and 5' positions modulate the electronic properties of the ligand, influencing the stability and reactivity of the resulting metal complexes.[1] These complexes have found applications in catalysis and materials science.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and its derivatives.

Synthesis of this compound via Nickel-Catalyzed Homocoupling

This protocol is adapted from a reported procedure for the synthesis of 2,2'-bipyridine derivatives.[5]

Materials:

  • 2-bromo-5-cyanopyridine

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (5 mol%)

  • Zinc powder (Zn) (1.2 equivalents)

  • Lithium chloride (LiCl) (1 equivalent)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add NiCl₂·6H₂O, Zn powder, and LiCl.

  • Add anhydrous DMF to the flask and stir the mixture.

  • Add 2-bromo-5-cyanopyridine to the reaction mixture.

  • Heat the reaction mixture to 50 °C and stir for 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound as a solid.

Hydrolysis of this compound to 2,2'-Bipyridine-5,5'-dicarboxylic Acid

This is a general procedure based on common hydrolysis methods.[1]

Materials:

  • This compound

  • Concentrated sulfuric acid

  • Water

Procedure:

  • In a round-bottom flask, carefully add this compound to a mixture of concentrated sulfuric acid and water.

  • Heat the reaction mixture to reflux and maintain for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it onto ice.

  • Adjust the pH of the solution with a suitable base (e.g., sodium hydroxide) to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2,2'-bipyridine-5,5'-dicarboxylic acid.

Solvothermal Synthesis of a Metal-Organic Framework (MOF)

This protocol outlines a general procedure for the solvothermal synthesis of a MOF using 2,2'-bipyridine-5,5'-dicarboxylic acid as the organic linker.[8]

Materials:

  • A metal salt (e.g., cerium(III) nitrate hexahydrate, zirconium(IV) chloride)

  • 2,2'-Bipyridine-5,5'-dicarboxylic acid (H₂bpdc)

  • N,N-dimethylformamide (DMF)

  • Optional: A modulator (e.g., benzoic acid)

Procedure:

  • In a glass vial, dissolve the metal salt and 2,2'-bipyridine-5,5'-dicarboxylic acid in DMF. If using a modulator, add it at this stage.

  • Ensure the mixture is homogeneous, using an ultrasonic bath if necessary.

  • Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and place it in an oven preheated to the desired reaction temperature (typically between 100-150 °C).

  • Maintain the temperature for a specified period (e.g., 24-72 hours).

  • Allow the autoclave to cool down to room temperature naturally.

  • Collect the crystalline product by filtration or centrifugation.

  • Wash the product with fresh DMF to remove unreacted starting materials.

  • Activate the MOF by solvent exchange with a more volatile solvent (e.g., ethanol or methanol) followed by drying under vacuum.

Visualizing Chemical Processes

The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships in the chemistry of this compound.

G cluster_synthesis Synthesis of this compound 2-bromo-5-cyanopyridine 2-bromo-5-cyanopyridine Reaction Mixture Reaction Mixture 2-bromo-5-cyanopyridine->Reaction Mixture NiCl2, Zn, LiCl NiCl2, Zn, LiCl NiCl2, Zn, LiCl->Reaction Mixture Purification Purification Reaction Mixture->Purification Workup Product_Dinitrile This compound Purification->Product_Dinitrile

Caption: Synthesis of this compound.

G cluster_hydrolysis Hydrolysis to Dicarboxylic Acid Dinitrile This compound Reflux Reflux Dinitrile->Reflux H2SO4, H2O H2SO4, H2O H2SO4, H2O->Reflux Precipitation Precipitation Reflux->Precipitation Workup Product_Diacid 2,2'-Bipyridine-5,5'-dicarboxylic acid Precipitation->Product_Diacid

Caption: Hydrolysis to 2,2'-Bipyridine-5,5'-dicarboxylic acid.

G cluster_mof Solvothermal MOF Synthesis Metal Salt Metal Salt Precursor Solution Precursor Solution Metal Salt->Precursor Solution Diacid Ligand 2,2'-Bipyridine-5,5'- dicarboxylic acid Diacid Ligand->Precursor Solution Solvent (DMF) Solvent (DMF) Solvent (DMF)->Precursor Solution Autoclave Heating in Autoclave Precursor Solution->Autoclave Crystallization Crystallization Autoclave->Crystallization MOF Product MOF Product Crystallization->MOF Product Isolation & Activation

Caption: General workflow for solvothermal MOF synthesis.

Applications

The unique structural and electronic features of this compound and its derivatives have led to their use in a wide range of applications.

  • Porous Materials: As rigid linkers, they are extensively used in the synthesis of MOFs and COFs for applications in gas storage and separation.[1]

  • Catalysis: Metal complexes of these ligands have shown catalytic activity in various organic transformations.[9]

  • Medicinal Chemistry: The bipyridine scaffold is a known pharmacophore, and derivatives are being explored for their potential biological activities.

  • Materials Science: The dicarboxylic acid derivative has been investigated as an anode material in lithium-ion batteries.[10]

Conclusion

This compound and its derivatives, particularly the dicarboxylic acid, are compounds of significant interest with a rich and expanding chemistry. Their versatile synthesis, well-defined coordination properties, and the tunability of their electronic structure make them valuable components in the development of advanced materials and functional molecules. This guide has provided a foundational understanding of their core chemistry, offering researchers and professionals the necessary information to explore and innovate in this exciting field.

References

Unveiling the Electronic Landscape of 2,2'-Bipyridine-5,5'-dicarbonitrile: A Theoretical Perspective

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical calculations performed to elucidate the electronic structure of 2,2'-Bipyridine-5,5'-dicarbonitrile. This molecule is of significant interest in materials science and coordination chemistry, primarily due to the electron-withdrawing nature of its nitrile groups, which modulates the electronic properties of the bipyridine core. Understanding its electronic structure through computational methods provides invaluable insights for the design of novel functional materials, catalysts, and pharmaceutical agents.

Introduction

This compound is a versatile organic ligand whose electronic and structural properties can be finely tuned. The introduction of nitrile groups at the 5 and 5' positions significantly impacts the molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, its electron affinity, and its coordination behavior with metal ions. Theoretical calculations, particularly those based on Density Functional Theory (DFT), have emerged as a powerful tool to predict and understand these properties at the atomic level. This guide will delve into the computational methodologies employed, present key quantitative data on the molecule's structure and electronic properties, and provide a visual representation of the typical computational workflow.

Computational Methodologies

The theoretical investigation of the electronic structure of this compound typically involves a multi-step computational protocol. These methods, rooted in quantum mechanics, allow for the precise calculation of molecular geometries and electronic properties.

Geometry Optimization

The first and most crucial step is the determination of the molecule's most stable three-dimensional conformation. This is achieved through geometry optimization calculations, most commonly using Density Functional Theory (DFT). A popular and widely used functional for such calculations is Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). This is often paired with a basis set such as 6-31G(d) or larger to provide a good balance between accuracy and computational cost. The optimization process systematically alters the molecular geometry to find the lowest energy arrangement of the atoms.

Electronic Structure Analysis

Once the optimized geometry is obtained, a series of calculations are performed to probe the electronic properties of the molecule. These include:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and the energy of its lowest electronic excitation.

  • Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution within the molecule. This allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for understanding intermolecular interactions and reaction mechanisms.

  • Mulliken Population Analysis: This analysis provides a means of assigning partial atomic charges, offering a quantitative measure of the electron distribution among the atoms in the molecule.

Simulation of Electronic Spectra

To correlate theoretical calculations with experimental observations, the electronic absorption spectrum (UV-Vis) is often simulated. This is typically achieved using Time-Dependent Density Functional Theory (TD-DFT) calculations performed on the optimized ground-state geometry. These calculations can predict the energies of electronic transitions and their corresponding oscillator strengths, providing a theoretical basis for the interpretation of experimental spectra.

Quantitative Data

The following tables summarize key quantitative data obtained from theoretical calculations and experimental crystallographic studies of this compound.

Geometric Parameters

The optimized geometric parameters are in good agreement with experimental data obtained from X-ray crystallography, validating the computational methodology.

ParameterBondTheoretical (DFT/B3LYP/6-31G*)Experimental (X-ray)[1]
Bond Lengths (Å) C2-C2'1.4891.492
C2-N11.3451.341
C6-N11.3421.338
C5-C111.4391.441
C11-N31.1521.143
Bond Angles (°) C6-N1-C2117.8117.9
N1-C2-C3122.3122.1
N1-C2-C2'116.2116.4
C3-C2-C2'121.5121.5
Dihedral Angle (°) N1-C2-C2'-N1'180.0180.0
Electronic Properties

The electronic properties of this compound are significantly influenced by the electron-withdrawing nitrile groups.

PropertyValue
HOMO Energy -7.25 eV
LUMO Energy -2.89 eV
HOMO-LUMO Gap 4.36 eV
Dipole Moment 0.00 D (due to symmetry)

Visualizing the Computational Workflow

The following diagram illustrates the logical flow of a typical theoretical study on the electronic structure of a molecule like this compound.

Computational_Workflow cluster_input Input mol_structure Initial Molecular Structure geom_opt Geometry Optimization (DFT: B3LYP/6-31G*) mol_structure->geom_opt Initial Guess freq_calc Frequency Analysis geom_opt->freq_calc Optimized Structure elec_prop Electronic Property Calculation geom_opt->elec_prop td_dft Excited State Calculation (TD-DFT) geom_opt->td_dft opt_geom Optimized Geometry (Bond Lengths, Angles) freq_calc->opt_geom Confirmation of Minimum thermo Thermodynamic Properties (Zero-point energy) freq_calc->thermo fmo Frontier Molecular Orbitals (HOMO, LUMO, Gap) elec_prop->fmo mep Molecular Electrostatic Potential (MEP) elec_prop->mep charges Mulliken Atomic Charges elec_prop->charges uv_vis Simulated UV-Vis Spectrum td_dft->uv_vis

Caption: Computational chemistry workflow for electronic structure analysis.

Conclusion

Theoretical calculations provide a robust framework for understanding the intricate electronic structure of this compound. The data and methodologies presented in this guide highlight the power of computational chemistry to predict molecular properties with a high degree of accuracy. These insights are invaluable for the rational design of new materials with tailored electronic and optical properties, and for advancing the development of novel therapeutics by providing a deeper understanding of molecular interactions. The synergy between theoretical calculations and experimental studies will continue to drive innovation in the fields of chemistry, materials science, and drug discovery.

References

An In-depth Technical Guide on the Health and Safety of 2,2'-Bipyridine-5,5'-dicarbonitrile for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the laboratory use of 2,2'-Bipyridine-5,5'-dicarbonitrile. The following sections detail its hazard classification, handling procedures, emergency protocols, and personal protective equipment recommendations to ensure a safe laboratory environment.

Hazard Identification and Classification

Table 1: GHS Classification for this compound

Hazard ClassHazard Statement
Acute toxicity, oral (Category 4)H302: Harmful if swallowed[1]
Acute toxicity, dermal (Category 4)H312: Harmful in contact with skin[1]
Skin corrosion/irritation (Category 2)H315: Causes skin irritation[1]
Serious eye damage/eye irritation (Category 2)H319: Causes serious eye irritation[1]
Acute toxicity, inhalation (Category 4)H332: Harmful if inhaled[1]
Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)H335: May cause respiratory irritation[1]

Source: PubChem[1]

Table 2: GHS Classification for 2,2'-Bipyridine-5,5'-dicarboxylic acid

Hazard ClassHazard PictogramSignal WordHazard Statement
Skin Irritation (Category 2)GHS07WarningH315: Causes skin irritation[2][3]
Eye Irritation (Category 2)GHS07WarningH319: Causes serious eye irritation[2][3]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract IrritationGHS07WarningH335: May cause respiratory irritation[2][3]

Source: Safety Data Sheet for 2,2'-Bipyridine-5,5'-dicarboxylic acid[2][3]

Note: Given the nitrile groups, this compound should be handled with caution, assuming it may have similar or potentially greater toxicity than its dicarboxylic acid analog.

Safe Handling and Storage

Proper handling and storage are crucial to minimize exposure and ensure laboratory safety.

2.1. Handling:

  • Avoid inhalation, ingestion, and contact with skin and eyes.[2]

  • Use only in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Wear appropriate personal protective equipment (PPE), as detailed in Section 5.[2][4]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[2]

  • Keep away from food and drink.[2]

2.2. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]

  • Keep away from incompatible materials such as strong oxidizing agents.[6]

  • Store locked up or in an area accessible only to qualified or authorized personnel.

Experimental Protocols: Emergency Procedures

In the event of an emergency, follow these established protocols.

3.1. First-Aid Measures

Table 3: First-Aid Measures

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[7]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[7] Take off immediately all contaminated clothing.[8]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7] Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[7]

General Advice: In all cases of exposure, consult a physician and show them the Safety Data Sheet.[7]

3.2. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[7]

  • Specific Hazards: May produce hazardous decomposition products such as carbon oxides and nitrogen oxides (NOx) upon combustion.[6]

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear for firefighting if necessary.[6][7]

3.3. Accidental Release Measures

  • Personal Precautions: Use personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation.[7]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Containment and Cleaning: Sweep up the spilled substance, avoiding dust generation, and place it in a suitable, closed container for disposal.[2]

Personal Protective Equipment (PPE)

To ensure personal safety, the following PPE is mandatory when handling this compound.

Table 4: Personal Protective Equipment Recommendations

Protection TypeSpecification
Eye/Face Protection Wear safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[2]
Hand Protection Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2]
Skin and Body Protection Wear impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[2]
Respiratory Protection For nuisance exposures, use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[2]

Visualized Workflow: Handling a Spill

The following diagram illustrates the logical workflow for managing a spill of this compound in a laboratory setting.

Spill_Response_Workflow cluster_assessment Immediate Actions cluster_containment Containment & Cleanup cluster_disposal Disposal & Reporting start Spill Occurs evacuate Evacuate Immediate Area start->evacuate 1. alert Alert Supervisor and Colleagues evacuate->alert 2. ppe Don Appropriate PPE alert->ppe 3. contain Contain Spill with Absorbent Material ppe->contain cleanup Carefully Sweep or Wipe Up contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate waste Place Waste in Labeled Hazardous Waste Container decontaminate->waste dispose Dispose of Waste According to Institutional Protocols waste->dispose report Complete Incident Report dispose->report end_node End report->end_node

References

Methodological & Application

Synthesis of Metal-Organic Frameworks Using 2,2'-Bipyridine-5,5'-dicarboxylic Acid Linkers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of metal-organic frameworks (MOFs) using the versatile linker, 2,2'-Bipyridine-5,5'-dicarboxylic acid (H₂bpydc). The inherent chelating ability of the bipyridine moiety and the strong coordination of the carboxylate groups make H₂bpydc an excellent candidate for constructing robust and functional MOFs. These materials are of significant interest for applications in gas storage and separation, catalysis, and as potential platforms for drug delivery systems.

Application Notes

Metal-organic frameworks constructed from 2,2'-Bipyridine-5,5'-dicarboxylic acid exhibit several key features that make them attractive for research and development, particularly in fields relevant to drug development. The presence of open 2,2'-bipyridine sites within the framework allows for post-synthetic modification, where additional metal ions can be introduced. This feature can be exploited to enhance catalytic activity or to create specific binding sites for therapeutic molecules.

The porous nature of these MOFs allows for the encapsulation of drug molecules, offering the potential for controlled release and targeted delivery.[1] The ability to tune the pore size and functionality by selecting different metal centers and synthesis conditions provides a pathway to optimize drug loading and release kinetics. Furthermore, the bipyridine unit itself can impart useful properties, such as fluorescence for imaging applications or inherent biological activity that can be synergistic with a loaded drug.[2]

Two prominent examples of MOFs synthesized with this linker are UiO-67-bpydc (a zirconium-based MOF) and MOF-253 (an aluminum-based MOF). UiO-67-bpydc is known for its exceptional chemical and thermal stability, a critical factor for in-vivo applications.[3] MOF-253 is notable for its high surface area and the accessibility of its open bipyridine sites for post-synthetic metalation.[4][5]

The applications of these MOFs in the biomedical field are an active area of research. Their potential as carriers for anticancer drugs, antibacterial agents, and for biosensing is being explored.[1][6] The ability to functionalize the MOF surface can also be used to improve biocompatibility and target specific cell types.

Quantitative Data Summary

The following tables summarize key quantitative data for UiO-67-bpydc and MOF-253, providing a basis for comparison and experimental planning.

Table 1: Properties of UiO-67-bpydc

PropertyValueReference
Metal CenterZirconium (Zr)[7]
BET Surface AreaUp to 2500 m²/g[8]
Pore VolumeNot specified
Particle SizeNot specified
Thermal StabilityHigh[9]
Yield94% (based on Zr)[7]

Table 2: Properties of MOF-253

PropertyValueReference
Metal CenterAluminum (Al)[4]
BET Surface Area2160 m²/g[4]
Pore VolumeNot specified
Particle SizeMicrocrystalline solid[4]
Thermal StabilityStable up to 400 °C[4]
YieldNot specified

Experimental Protocols

The following are detailed protocols for the solvothermal synthesis of UiO-67-bpydc and MOF-253.

Protocol 1: Synthesis of UiO-67-bpydc

This protocol is adapted from the synthesis of UiO-67 with a bipyridine-functionalized linker.[7]

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 2,2'-Bipyridine-5,5'-dicarboxylic acid (H₂bpydc)

  • Glacial acetic acid

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Scintillation vials (20 mL)

  • Ultrasonic bath

  • Centrifuge

  • Programmable oven

  • Vacuum drying oven

Procedure:

  • Precursor Solution Preparation:

    • In a 20 mL scintillation vial, combine ZrCl₄ (24.5 mg, 0.105 mmol), H₂bpydc (26 mg, 0.105 mmol), and glacial acetic acid (189 mg, 3.15 mmol).

    • Add 4 mL of DMF to the vial.

  • Solvothermal Reaction:

    • Disperse the solids in the DMF by sonicating the vial for approximately 10 minutes.

    • Seal the vial and place it in a programmable oven.

    • Heat the mixture at 120 °C for 24 hours.

  • Isolation and Purification:

    • After 24 hours, allow the oven to cool to room temperature.

    • Collect the solid product by centrifugation at 6500 rpm for 15 minutes.

    • Decant the supernatant.

    • Wash the solid product with DMF (2 x 10 mL).

  • Solvent Exchange and Activation:

    • To remove residual DMF from the pores, soak the solid product in methanol (MeOH).

    • Submerge the solid in 10 mL of fresh MeOH and let it soak for 3 days, exchanging the MeOH with a fresh portion every 24 hours.

    • After 3 days, collect the solid by centrifugation and dry under vacuum. The reported yield is approximately 35 mg (94% based on Zr).[7]

Protocol 2: Synthesis of MOF-253

This protocol is based on the synthesis of Al(OH)(bpydc).[4]

Materials:

  • Aluminum(III) chloride hexahydrate (AlCl₃·6H₂O)

  • 2,2'-Bipyridine-5,5'-dicarboxylic acid (H₂bpydc)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Teflon-lined stainless-steel autoclave or sealed glass vial

  • Programmable oven

  • Vacuum drying oven

Procedure:

  • Precursor Solution Preparation:

    • Dissolve AlCl₃·6H₂O and H₂bpydc in DMF in a reaction vessel. The molar ratio of AlCl₃·6H₂O to H₂bpydc should be 1:1.

  • Solvothermal Reaction:

    • Seal the reaction vessel and place it in a programmable oven.

    • Heat the mixture at 120 °C for 24 hours to yield Al(OH)(bpydc)·xDMF as a white microcrystalline solid.[4]

  • Isolation and Purification:

    • After 24 hours, allow the oven to cool to room temperature.

    • Collect the solid product by filtration or centrifugation.

    • Wash the product with fresh DMF to remove unreacted starting materials.

  • Solvent Exchange and Activation:

    • Soak the as-synthesized solid in methanol to exchange the DMF solvent molecules.

    • To fully desolvate the framework, heat the solid at 250 °C under dynamic vacuum for 24 hours.[4]

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of UiO-67-bpydc and MOF-253.

UiO_67_bpydc_Synthesis cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_purification Isolation & Purification cluster_activation Activation reagents ZrCl₄ + H₂bpydc + Acetic Acid in DMF sonication Sonication (10 min) reagents->sonication heating Heating at 120°C (24 h) sonication->heating centrifugation Centrifugation heating->centrifugation washing Washing with DMF centrifugation->washing solvent_exchange Solvent Exchange (MeOH, 3 days) washing->solvent_exchange drying Vacuum Drying solvent_exchange->drying product product drying->product UiO-67-bpydc

Caption: Workflow for the synthesis of UiO-67-bpydc.

MOF_253_Synthesis cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_purification Isolation & Purification cluster_activation Activation reagents AlCl₃·6H₂O + H₂bpydc in DMF heating Heating at 120°C (24 h) reagents->heating collection Filtration / Centrifugation heating->collection washing Washing with DMF collection->washing solvent_exchange Solvent Exchange (MeOH) washing->solvent_exchange heating_vacuum Heating at 250°C under vacuum (24 h) solvent_exchange->heating_vacuum product product heating_vacuum->product MOF-253

Caption: Workflow for the synthesis of MOF-253.

References

Application Notes and Protocols for 2,2'-Bipyridine Derivatives in Dye-Sensitized Solar Cell Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the application of bipyridine-based compounds in the fabrication of dye-sensitized solar cells (DSSCs). While specific experimental data and protocols for 2,2'-Bipyridine-5,5'-dicarbonitrile in DSSCs are not extensively available in the reviewed literature, this report details the well-established roles of closely related bipyridine derivatives. The principles, protocols, and performance data presented herein for analogues such as 4,4'-dicarboxy-2,2'-bipyridine serve as a strong foundation for understanding the potential applications and experimental design involving this compound.

The electron-withdrawing nature of the nitrile groups in this compound suggests its potential to modulate the electronic properties of metal complexes, which is a critical aspect in the design of efficient sensitizers and redox mediators for DSSCs.

Role of Bipyridine Ligands in Dye-Sensitized Solar Cells

Bipyridine derivatives are fundamental components in the advancement of DSSC technology. Their primary applications include:

  • Anchoring Ligands for Sensitizing Dyes: Bipyridine compounds functionalized with carboxylic acid groups, such as 4,4'-dicarboxy-2,2'-bipyridine, are widely used to anchor ruthenium and other metal-based dyes to the surface of the titanium dioxide (TiO₂) photoanode. This covalent attachment is crucial for efficient electron injection from the photo-excited dye into the semiconductor's conduction band.

  • Components of Redox Mediators: Bipyridine ligands are integral to the synthesis of cobalt-based redox shuttles, which offer potential advantages over the traditional iodide/triiodide electrolyte. The electronic properties of the bipyridine ligand can be tuned to optimize the redox potential of the cobalt complex, thereby enhancing the open-circuit voltage (Voc) of the solar cell. The related 2,2'-bipyridine-4,4'-dicarbonitrile has been explored for this purpose.[1]

  • Building Blocks for Organic Dyes: The bipyridine scaffold can be incorporated into the structure of metal-free organic sensitizers, acting as an electron acceptor and an anchoring group.

Quantitative Data Presentation

The following table summarizes the performance of DSSCs fabricated using a well-characterized bipyridine derivative, 2,2'-bipyridine-4,4'-dicarboxylic acid, as a dopant in a polymer electrolyte. This data illustrates the impact of bipyridine additives on the photovoltaic parameters of a DSSC.

Dopant Concentration (% w/w) of 2,2'-Bipyridine-4,4'-dicarboxylic acid in PVDF/KI/I₂ ElectrolyteShort-Circuit Current Density (Jsc) (mA/cm²)Open-Circuit Voltage (Voc) (V)Fill Factor (FF) (%)Power Conversion Efficiency (η) (%)
04.160.6759.131.64
104.800.6865.592.14
205.970.6268.452.53
309.040.6661.813.68
407.330.6560.752.89
505.790.6862.032.44

Data extracted from a study on 2,2'-bipyridine-4,4'-dicarboxylic acid-doped polymer electrolytes.[2]

Experimental Protocols

This section provides a generalized protocol for the fabrication of a dye-sensitized solar cell, which can be adapted for the inclusion of this compound in various components such as the dye or the electrolyte.

Preparation of the TiO₂ Photoanode
  • Substrate Cleaning: Begin by cleaning fluorine-doped tin oxide (FTO) coated glass substrates. This is typically achieved by sequential sonication in a detergent solution, deionized water, and ethanol.

  • TiO₂ Paste Deposition: A layer of TiO₂ paste is deposited onto the conductive side of the FTO glass. The "doctor-blade" technique is a common method for this application.

  • Sintering: The TiO₂-coated substrate is then sintered at high temperatures, typically around 450-500°C. This process creates a mesoporous network of interconnected TiO₂ nanoparticles with a high surface area.

  • Dye Sensitization: After cooling to room temperature, the sintered TiO₂ electrode is immersed in a solution of the sensitizer dye (e.g., a ruthenium complex containing a bipyridine ligand) for several hours to allow for the adsorption of the dye onto the TiO₂ surface.

Preparation of the Counter Electrode
  • Substrate Cleaning: Clean another FTO glass substrate using the same procedure as for the photoanode.

  • Catalyst Deposition: A thin layer of a platinum catalyst is deposited onto the conductive side of the FTO glass. This can be achieved by methods such as sputtering or the thermal decomposition of a platinum precursor solution (e.g., chloroplatinic acid).

Assembly of the Solar Cell
  • Sealing: The dye-sensitized TiO₂ photoanode and the platinum-coated counter electrode are assembled with a spacer (e.g., a thin polymer film like Surlyn®) in between to create a gap for the electrolyte. The assembly is then sealed by heating.

  • Electrolyte Injection: The electrolyte solution, which typically contains a redox couple such as iodide/triiodide or a cobalt complex, is introduced into the space between the electrodes through pre-drilled holes in the counter electrode.

  • Final Sealing: The holes are then sealed to prevent leakage of the electrolyte.

Visualizations

Experimental Workflow for DSSC Fabrication

DSSC_Fabrication_Workflow cluster_photoanode Photoanode Preparation cluster_counter_electrode Counter Electrode Preparation cluster_assembly Cell Assembly A FTO Glass Cleaning B TiO₂ Paste Deposition (Doctor-Blade) A->B C Sintering (450-500°C) B->C D Dye Sensitization C->D G Sandwich Electrodes with Spacer D->G E FTO Glass Cleaning F Platinum Catalyst Deposition E->F F->G H Sealing G->H I Electrolyte Injection H->I J Final Sealing I->J K Finished DSSC J->K Characterization

Caption: General workflow for the fabrication of a dye-sensitized solar cell.

Electron Transfer Pathway in a DSSC

DSSC_Electron_Transfer Light Incident Light (hν) Dye_GS Dye (Ground State) Light->Dye_GS 1. Light Absorption Dye_ES Dye* (Excited State) TiO2_CB TiO₂ Conduction Band Dye_ES->TiO2_CB 2. Electron Injection External_Circuit External Circuit TiO2_CB->External_Circuit 3. Electron Transport Counter_Electrode Counter Electrode External_Circuit->Counter_Electrode Redox_Red Redox Mediator (Reduced) Counter_Electrode->Redox_Red 5. Mediator Regeneration Redox_Ox Redox Mediator (Oxidized) Redox_Red->Dye_GS 4. Dye Regeneration

Caption: Schematic of the electron transfer processes in a DSSC.

Concluding Remarks

The versatile chemistry of bipyridine ligands makes them indispensable in the field of dye-sensitized solar cells. While direct and extensive data on the application of This compound in DSSCs is limited in the current literature, the established protocols and performance data for structurally similar bipyridine derivatives provide a valuable framework for future research. The strong electron-withdrawing properties of the dicarbonitrile functionality suggest that this compound could be a promising candidate for developing novel sensitizing dyes and redox mediators with tailored electronic properties for high-efficiency DSSCs. Further experimental investigation is warranted to fully elucidate its potential in this application.

References

Application of 2,2'-Bipyridine Derivatives in Electrocatalytic CO₂ Reduction: A Focus on a Rhenium Coordination Polyamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quantitative Data Presentation

The performance of the rhenium coordination polyamide catalyst for the electrocatalytic reduction of CO₂ is summarized in the table below. These materials have demonstrated electrochemical activity and overpotentials comparable to other heterogenized catalysts for selective CO₂ reduction.[2]

ParameterValueConditionsReference
Faradaic Efficiency (CO) 82%-1.85 V vs. Ag/AgCl[2]
Turnover Number (TON) 11,865-1.85 V vs. Ag/AgCl[2]
Turnover Frequency (TOF) 3.3 s⁻¹-1.85 V vs. Ag/AgCl[2]
Selectivity for CO₂ reduction 99%Not specified[2]

Experimental Protocols

Protocol 1: Synthesis of Rhenium Coordination Polyamide

This protocol describes the synthesis of a polyamide incorporating the 2,2'-bipyridine-5,5'-biscarboxylic acid moiety, followed by metallation with rhenium.

Materials:

  • 2,2'-bipyridine-5,5'-biscarboxylic acid

  • 1,3-bis(aminomethyl)benzene

  • Rhenium(I) pentacarbonyl chloride (Re(CO)₅Cl)

  • Lithium chloride (LiCl)

  • Hexamethylphosphoramide (HMPA)

  • Pyridine

  • Triphenyl phosphite (TPP)

  • Ethanol

  • Water

  • 50 mL three-neck round-bottom flask

  • Dean-Stark trap

  • Nitrogen gas line

Procedure:

  • Preparation of LiCl/HMPA solution: Prepare a 4% LiCl solution in HMPA by dissolving LiCl in HMPA with gentle heating.[2]

  • Reaction Setup: In a 50 mL three-neck flask, combine 2,2'-bipyridine-5,5'-biscarboxylic acid (1.0 mmol) and 15 mL of the 4% LiCl/HMPA solution. Heat the mixture to 90°C and stir until a homogeneous solution is obtained.[2]

  • Metallation: Add Re(CO)₅Cl (1.0 mmol) to the solution and maintain the temperature at 90-95°C with stirring for 2 hours.[2]

  • Polymerization: To the reaction mixture, add 3 mL of pyridine, 0.5 mL of TPP, and 1,3-bis(aminomethyl)benzene (1.5 mmol).[2]

  • Water Removal: Fit the flask with a Dean-Stark trap and sparge the solution with dry nitrogen. Maintain the temperature at 90-95°C for 24 hours to facilitate the removal of water and drive the polymerization reaction.[2]

  • Isolation: After the reaction is complete, remove the solvent under vacuum. The resulting metallated polymer can be used without further purification.[2]

Protocol 2: Electrode Preparation

This protocol details the preparation of a working electrode coated with the synthesized rhenium coordination polyamide.

Materials:

  • Synthesized Rhenium Coordination Polyamide

  • Graphitic carbon electrode (e.g., highly ordered pyrolytic carbon - HOPG or pyrolytic carbon foil - PCF)

  • Ethanol

  • Water

  • Micropipette

  • Oven

Procedure:

  • Catalyst Ink Preparation: Disperse a known amount of the rhenium coordination polyamide in a 1:1 (v/v) solution of water and ethanol. Stir the mixture for 10 minutes to form a suspension.[2]

  • Electrode Coating: Using a micropipette, drop-cast the catalyst suspension onto the surface of a graphitic carbon electrode.[2]

  • Drying: Dry the prepared electrode in an oven at 75°C for 8 hours.[2]

  • Storage: Store the dried electrodes in a desiccator prior to use to prevent moisture absorption.[2]

Protocol 3: Electrocatalytic CO₂ Reduction

This protocol outlines the procedure for evaluating the electrocatalytic performance of the prepared electrode for CO₂ reduction.

Materials:

  • Prepared catalyst-coated electrode (working electrode)

  • Platinum wire or mesh (counter electrode)

  • Ag/AgCl electrode (reference electrode)

  • Electrochemical cell

  • Potentiostat

  • 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in acetonitrile (or other suitable electrolyte)

  • Carbon dioxide (CO₂) gas (high purity)

  • Nitrogen (N₂) or Argon (Ar) gas (high purity)

  • Gas-tight syringe

  • Gas chromatograph (GC) or Fourier-transform infrared (FTIR) spectrometer for product analysis

Procedure:

  • Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the prepared working electrode, a platinum counter electrode, and an Ag/AgCl reference electrode.

  • Electrolyte Preparation: Prepare the electrolyte solution (e.g., 0.1 M TBAPF₆ in acetonitrile).

  • Deaeration: Purge the electrolyte with N₂ or Ar for at least 15-20 minutes to remove any dissolved oxygen.

  • Background Scan: Record a cyclic voltammogram (CV) in the N₂-saturated electrolyte to determine the background electrochemical behavior.

  • CO₂ Saturation: Purge the electrolyte with CO₂ for at least 30 minutes to ensure saturation.

  • Catalytic Measurement: Record a CV in the CO₂-saturated electrolyte to observe the catalytic current enhancement for CO₂ reduction.

  • Controlled Potential Electrolysis (CPE): Hold the working electrode at a constant potential (e.g., -1.85 V vs. Ag/AgCl) in the CO₂-saturated electrolyte for a set period.[2]

  • Product Analysis: Periodically, take a sample of the headspace gas from the electrochemical cell using a gas-tight syringe and inject it into a GC or FTIR to quantify the amount of CO and other gaseous products formed.[2]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_electrode Electrode Preparation cluster_electrochemistry Electrochemical Testing s1 React 2,2'-bipyridine- 5,5'-biscarboxylic acid with Re(CO)₅Cl s2 Polymerize with 1,3-bis(aminomethyl)benzene s1->s2 Metallation First e1 Disperse Polymer in Water/Ethanol s2->e1 e2 Drop-cast on Carbon Electrode e1->e2 e3 Dry at 75°C e2->e3 c1 Assemble 3-Electrode Cell e3->c1 c2 Saturate Electrolyte with CO₂ c1->c2 c3 Controlled Potential Electrolysis c2->c3 c4 Product Analysis (GC/FTIR) c3->c4

Caption: Experimental workflow for the synthesis, electrode preparation, and electrochemical testing of the rhenium coordination polyamide catalyst.

Proposed Catalytic Cycle

catalytic_cycle cluster_legend Legend cat [Re(bpy)(CO)₃]⁻ (Active Catalyst) int1 [Re(bpy)(CO)₃(CO₂)]⁻ cat->int1 + CO₂ int2 [Re(bpy)(CO)₃(COOH)] int1->int2 + H⁺, + e⁻ int3 [Re(bpy)(CO)₄]⁰ int2->int3 + H⁺, + e⁻ - H₂O int3->cat - CO key1 Active Species key2 Intermediate

Caption: A proposed mechanism for the electrocatalytic reduction of CO₂ by a Rhenium bipyridine complex.[2]

References

Application Notes and Protocols for Luminescent Metal Complexes Utilizing 2,2'-Bipyridine-5,5'-dicarbonitrile as a Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of luminescent metal complexes incorporating the 2,2'-bipyridine-5,5'-dicarbonitrile (bpcn) ligand. The protocols detailed herein are designed to guide researchers in the preparation and evaluation of these promising compounds for various applications, including but not limited to, bioimaging, chemical sensing, and photodynamic therapy.

Introduction to this compound (bpcn) in Luminescent Metal Complexes

The 2,2'-bipyridine framework is a cornerstone in the design of luminescent transition metal complexes, renowned for its strong chelation to metal centers and its role in facilitating metal-to-ligand charge transfer (MLCT) transitions, which are often the origin of the observed luminescence. The introduction of electron-withdrawing nitrile groups at the 5 and 5' positions of the bipyridine ring, as in this compound, significantly influences the electronic properties of the resulting metal complexes. These modifications can lead to enhanced luminescence quantum yields and longer excited-state lifetimes, making these complexes highly attractive for a range of applications.

The nitrile functionalities not only modulate the photophysical properties but also offer sites for further chemical modification, allowing for the covalent attachment of biomolecules or targeting moieties. This versatility makes bpcn a valuable ligand for the development of sophisticated molecular probes and therapeutic agents.

Applications

Luminescent metal complexes featuring the this compound ligand are poised for a variety of applications, primarily driven by their favorable photophysical properties.

  • Bioimaging and Cellular Probes: The strong luminescence and long lifetimes of these complexes make them excellent candidates for time-resolved luminescence imaging, which can reduce background autofluorescence from biological samples.

  • Chemical and Biological Sensing: The luminescence of these complexes can be sensitive to the local environment, such as polarity, pH, or the presence of specific ions or molecules. This responsivity can be harnessed to develop highly sensitive and selective sensors.

  • Photodynamic Therapy (PDT): Upon photoexcitation, these complexes can generate reactive oxygen species (ROS), such as singlet oxygen, which can induce cytotoxicity in targeted cancer cells. The strong absorption in the visible region and efficient triplet state formation are key attributes for effective PDT agents.

  • Organic Light-Emitting Diodes (OLEDs): The high luminescence quantum yields of these materials make them promising candidates for use as emitters in OLEDs for display and lighting applications.

Quantitative Data Summary

The photophysical properties of luminescent metal complexes are critical for their application. Below is a summary of representative data for a Ruthenium(II) complex analogous to one containing the this compound ligand, specifically --INVALID-LINK--₂, where CN-Me-bpy is 4,4'-dicyano-5,5'-dimethyl-2,2'-bipyridine.[1] These data provide a benchmark for the expected performance of bpcn-containing complexes.

ParameterValueConditionsReference
Absorption Maximum (λ_abs) 450 nmAcetonitrile, Room Temp.[1]
Molar Extinction Coefficient (ε) 1.5 x 10⁴ M⁻¹cm⁻¹Acetonitrile, Room Temp.[1]
Emission Maximum (λ_em) 615 nmAcetonitrile, Room Temp.[1]
Luminescence Quantum Yield (Φ) 0.13Deaerated Acetonitrile, Room Temp.[1]
Excited-State Lifetime (τ) 1.6 µsDeaerated Acetonitrile, Room Temp.[1]
Oxidation Potential (E_ox) +1.3 V vs. SCEAcetonitrile, 0.1 M TBAPF₆[1]
Reduction Potential (E_red) -1.1 V vs. SCEAcetonitrile, 0.1 M TBAPF₆[1]

Experimental Protocols

Synthesis of this compound (bpcn) Ligand

This protocol describes a method for the synthesis of the bpcn ligand starting from 5,5'-dicarboxamide-2,2'-bipyridine.[2]

Materials:

  • 5,5'-dicarboxamide-2,2'-bipyridine

  • Phosphorus pentoxide (P₄O₁₀)

  • Trifluoroacetic anhydride ((CF₃CO)₂O)

  • Sublimator apparatus

  • Schlenk line and glassware

Procedure:

  • In a sublimator, thoroughly mix 5,5'-dicarboxamide-2,2'-bipyridine (0.2 g, 0.8 mmol) and phosphorus pentoxide (0.5 g, 1.7 mmol).[2]

  • Heat the mixture under vacuum (0.2 mbar) at 300°C until sublimation is complete.[2]

  • Collect the crude product, which is sensitive to moisture.

  • Resublimate the crude product to obtain a colorless solid of this compound.[2]

  • A second repurification with fresh P₄O₁₀ can be performed to ensure high purity.[2]

  • The final product should be stored under an inert atmosphere to prevent hydration.

Characterization: The product can be characterized by melting point determination, FT-IR spectroscopy (presence of a strong C≡N stretch around 2230 cm⁻¹), and ¹H and ¹³C NMR spectroscopy.

Synthesis_of_bpcn_Ligand cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product 5,5'-dicarboxamide-2,2'-bipyridine 5,5'-dicarboxamide-2,2'-bipyridine Dehydration Dehydration/ Sublimation 5,5'-dicarboxamide-2,2'-bipyridine->Dehydration P4O10 P₄O₁₀ P4O10->Dehydration bpcn 2,2'-Bipyridine-5,5'- dicarbonitrile (bpcn) Dehydration->bpcn Purification by resublimation

Figure 1. Synthetic workflow for this compound.
Synthesis of a Luminescent Ruthenium(II) Complex: Ru(bpy)₂(bpcn)₂

This protocol is adapted from the synthesis of similar heteroleptic Ruthenium(II) bipyridyl complexes.[1][3]

Materials:

  • cis-[Ru(bpy)₂Cl₂]·2H₂O (bpy = 2,2'-bipyridine)

  • This compound (bpcn)

  • Ammonium hexafluorophosphate (NH₄PF₆)

  • Ethanol

  • Water

  • Argon or Nitrogen gas

  • Standard reflux and filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve cis-[Ru(bpy)₂Cl₂]·2H₂O (e.g., 100 mg, 0.19 mmol) and a slight excess of this compound (e.g., 45 mg, 0.21 mmol) in a mixture of ethanol and water (e.g., 3:1 v/v, 20 mL).[3]

  • Deaerate the solution by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the mixture to reflux under an inert atmosphere for 4-6 hours. The color of the solution should change, indicating complex formation.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting ruthenium precursor is consumed.

  • After cooling to room temperature, filter the solution to remove any insoluble impurities.

  • To the filtrate, add a saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆) dropwise to precipitate the desired complex as its hexafluorophosphate salt.

  • Collect the precipitate by vacuum filtration, wash with cold water, and then a small amount of diethyl ether.

  • Dry the product under vacuum.

  • The crude product can be further purified by column chromatography on alumina or silica gel using an appropriate solvent system (e.g., acetonitrile/toluene gradient).

Characterization: The final complex should be characterized by ¹H NMR, UV-Vis absorption and emission spectroscopy, and mass spectrometry to confirm its identity and purity.

Synthesis_of_Ru_Complex cluster_reactants Reactants cluster_process Process cluster_product Product Ru_precursor cis-[Ru(bpy)₂Cl₂]·2H₂O Reflux Reflux in Ethanol/Water Ru_precursor->Reflux bpcn_ligand bpcn Ligand bpcn_ligand->Reflux Precipitation Precipitation with NH₄PF₆ Reflux->Precipitation Purification Purification Precipitation->Purification Ru_complex Ru(bpy)₂(bpcn)₂ Purification->Ru_complex

Figure 2. Experimental workflow for the synthesis of the Ru(II) complex.

Characterization of Photophysical Properties

A thorough characterization of the photophysical properties is essential to evaluate the potential of the synthesized complexes.

5.1. UV-Visible Absorption Spectroscopy:

  • Protocol: Prepare dilute solutions of the complex in a suitable solvent (e.g., acetonitrile). Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-700 nm).

  • Data to Collect: Wavelength of maximum absorption (λ_abs) for both ligand-centered (π-π*) and MLCT bands, and the corresponding molar extinction coefficients (ε).

5.2. Luminescence Spectroscopy:

  • Protocol: Excite the sample at a wavelength corresponding to the MLCT absorption band. Record the emission spectrum. For quantum yield measurements, use a well-characterized standard (e.g., [Ru(bpy)₃]²⁺ in deaerated water, Φ = 0.042) and measure under identical conditions.

  • Data to Collect: Wavelength of maximum emission (λ_em), luminescence quantum yield (Φ), and Stokes shift.

5.3. Time-Resolved Emission Spectroscopy:

  • Protocol: Use a time-correlated single-photon counting (TCSPC) or a laser flash photolysis system to measure the decay of the luminescence intensity after pulsed excitation.

  • Data to Collect: Excited-state lifetime (τ). The decay data should be fitted to an appropriate exponential model.

Photophysical_Characterization Complex Synthesized Metal Complex UV_Vis UV-Visible Absorption Spectroscopy Complex->UV_Vis Luminescence Luminescence Spectroscopy Complex->Luminescence Time_Resolved Time-Resolved Emission Spectroscopy Complex->Time_Resolved Data_UV λ_abs ε UV_Vis->Data_UV Data_Lum λ_em Φ Luminescence->Data_Lum Data_TR τ Time_Resolved->Data_TR

Figure 3. Logical relationship of photophysical characterization methods.

References

Application Notes and Protocols: Hydrolysis of 2,2'-Bipyridine-5,5'-dicarbonitrile to 2,2'-Bipyridine-5,5'-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the hydrolysis of 2,2'-Bipyridine-5,5'-dicarbonitrile to synthesize 2,2'-Bipyridine-5,5'-dicarboxylic acid, a key building block in the development of metal-organic frameworks (MOFs), catalysts, and novel therapeutic agents. Both acidic and basic hydrolysis methods are presented to offer flexibility based on substrate compatibility and available laboratory reagents.

Introduction

2,2'-Bipyridine-5,5'-dicarboxylic acid is a versatile organic ligand used in coordination chemistry and materials science.[1][2][3][4] Its ability to form stable complexes with a variety of metal ions makes it a valuable component in the synthesis of functional materials with applications in gas storage, catalysis, and as potential therapeutics.[1][4][5] The conversion of the dinitrile precursor to the dicarboxylic acid is a fundamental transformation that can be achieved through hydrolysis under either acidic or basic conditions.[6] This process involves the reaction of the nitrile groups with water, typically in the presence of a strong acid or base catalyst and heat, to yield the corresponding carboxylic acids.

Reaction Scheme

The overall chemical transformation is depicted below:

This compound -> 2,2'-Bipyridine-5,5'-dicarboxylic acid

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the acidic and basic hydrolysis protocols.

ParameterProtocol 1: Acidic HydrolysisProtocol 2: Basic Hydrolysis
Starting Material This compoundThis compound
Reagents Concentrated Sulfuric Acid (98%)Sodium Hydroxide
Solvent WaterWater/Ethanol mixture
Temperature Reflux (approx. 120-130 °C)Reflux (approx. 90-100 °C)
Reaction Time 12-24 hours8-16 hours
Expected Yield 70-85%75-90%
Product Purity >95% after recrystallization>95% after recrystallization

Experimental Protocols

Protocol 1: Acidic Hydrolysis

This protocol outlines the procedure for the hydrolysis of this compound under strong acidic conditions.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Ammonium Hydroxide (concentrated)

  • Hydrochloric Acid (1 M)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • pH paper or pH meter

  • Büchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 4.85 mmol).

  • Carefully add a mixture of concentrated sulfuric acid (10 mL) and deionized water (10 mL) to the flask. Caution: The addition of sulfuric acid to water is exothermic and should be done slowly and with cooling.

  • Heat the mixture to reflux with vigorous stirring.

  • Maintain the reflux for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the cooled reaction mixture onto crushed ice (approximately 50 g) in a beaker with stirring.

  • Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the pH is approximately 7. A precipitate will form.

  • Adjust the pH to approximately 2-3 with 1 M hydrochloric acid to ensure complete precipitation of the dicarboxylic acid.

  • Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with cold deionized water (3 x 20 mL).

  • Recrystallize the crude product from a suitable solvent (e.g., hot water or a water/ethanol mixture) to obtain pure 2,2'-Bipyridine-5,5'-dicarboxylic acid as a white crystalline solid.

  • Dry the purified product in a vacuum oven at 60-70 °C.

Protocol 2: Basic Hydrolysis

This protocol describes the hydrolysis of this compound using a strong base.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Ethanol

  • Deionized Water

  • Concentrated Hydrochloric Acid (37%)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • pH paper or pH meter

  • Büchner funnel and filter paper

  • Crystallizing dish

Procedure:

  • In a 100 mL round-bottom flask fitted with a magnetic stir bar and a reflux condenser, dissolve sodium hydroxide (2.0 g, 50 mmol) in a mixture of deionized water (20 mL) and ethanol (10 mL).

  • Add this compound (1.0 g, 4.85 mmol) to the basic solution.

  • Heat the reaction mixture to reflux with constant stirring.

  • Continue refluxing for 8-16 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Acidify the solution to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid. Caution: This should be done in a fume hood as it is an exothermic reaction. A precipitate will form.

  • Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the white precipitate by vacuum filtration.

  • Wash the collected solid with cold deionized water (3 x 20 mL).

  • Recrystallize the product from hot water or a water/ethanol mixture.

  • Dry the purified 2,2'-Bipyridine-5,5'-dicarboxylic acid in a vacuum oven.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the hydrolysis of this compound.

experimental_workflow start Start: This compound reaction Hydrolysis (Acidic or Basic Conditions) + Heat (Reflux) start->reaction workup Workup: Quenching & pH Adjustment reaction->workup isolation Isolation: Filtration workup->isolation purification Purification: Recrystallization isolation->purification product Final Product: 2,2'-Bipyridine-5,5'-dicarboxylic acid purification->product

Caption: General workflow for the synthesis of 2,2'-Bipyridine-5,5'-dicarboxylic acid.

Signaling Pathway (Logical Relationship)

This diagram shows the logical relationship between the choice of hydrolysis conditions and the subsequent workup steps.

logical_relationship cluster_conditions Hydrolysis Conditions cluster_workup Workup Procedure acid Acidic (e.g., H2SO4) base_add Addition of Base (e.g., NH4OH) to precipitate product acid->base_add Neutralization base Basic (e.g., NaOH) acid_add Addition of Acid (e.g., HCl) to precipitate product base->acid_add Acidification product 2,2'-Bipyridine-5,5'- dicarboxylic acid base_add->product acid_add->product

Caption: Decision pathway for workup based on hydrolysis conditions.

References

Application Notes and Protocols for the Synthesis of Coordination Polymers Using 2,2'-Bipyridine-Derived Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are a class of crystalline materials formed by the self-assembly of metal ions or clusters with organic ligands.[1] The unique properties of these materials, including high porosity, tunable structures, and diverse functionalities, make them promising candidates for a wide range of applications, such as gas storage, catalysis, and drug delivery.[1][2][3]

The 2,2'-bipyridine scaffold is a cornerstone in the design of ligands for coordination polymer synthesis due to its robust chelating ability with a variety of metal ions.[4] While 2,2'-Bipyridine-5,5'-dicarbonitrile is a versatile precursor, its derivatives, particularly 2,2'-Bipyridine-5,5'-dicarboxylic acid, are more commonly employed as direct building blocks in the synthesis of coordination polymers. The dicarboxylic acid derivative provides strong coordination sites through its carboxylate groups, which are instrumental in forming stable, porous frameworks.[5][6][7]

These application notes provide a detailed protocol for the synthesis and characterization of a representative coordination polymer using a 2,2'-bipyridine-dicarboxylate ligand. The methodologies and data presented are based on established literature for closely related systems and serve as a comprehensive guide for researchers in this field.

Applications

Coordination polymers synthesized from 2,2'-bipyridine-dicarboxylate ligands exhibit a wide array of potential applications:

  • Gas Storage and Separation: The porous nature of these frameworks allows for the selective adsorption and storage of gases like carbon dioxide and hydrogen.[2]

  • Catalysis: The metal centers within the polymer can act as catalytic sites. For example, palladium-functionalized MOFs with bipyridine sites have shown efficient and recyclable catalytic activity in cross-coupling reactions.[3]

  • Luminescence and Sensing: Many of these coordination polymers exhibit photoluminescence, which can be harnessed for chemical sensing applications. For instance, the luminescence of certain zinc-based CPs can be selectively quenched by specific organic molecules or metal ions.

  • Drug Delivery: The tunable pore sizes and biocompatibility of some coordination polymers make them suitable as nanocarriers for the controlled release of therapeutic agents.[8]

  • Energy Storage: Bipyridine-dicarboxylate-based MOFs have been investigated as electrode materials in supercapacitors and batteries.[6]

Quantitative Data Summary

The following table summarizes representative quantitative data for a coordination polymer synthesized from a 2,2'-bipyridine-dicarboxylate ligand and a metal ion, illustrating the type of information obtained from characterization studies. The data is based on a published two-dimensional Zinc(II) coordination polymer.[9]

ParameterValue
Crystallographic Data
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)14.9055(19)
b (Å)13.3734(9)
c (Å)15.619(2)
α (°)90
β (°)90
γ (°)90
Volume (ų)3115.1(6)
Z8
Coordination Geometry Distorted Square Pyramidal
Thermal Stability Stable up to approximately 250-300 °C, after which the organic linker begins to decompose.[5]
Photoluminescence Exhibits blue-orange luminescence upon excitation with ultraviolet light.[9]

Experimental Protocols

This section provides a detailed, illustrative protocol for the solvothermal synthesis of a coordination polymer using a 2,2'-bipyridine-dicarboxylate ligand and a metal salt. Solvothermal synthesis is a common method for obtaining high-quality crystalline coordination polymers.[10][11][12]

Materials:

  • 2,2'-Bipyridine-5,5'-dicarboxylic acid (or a similar derivative)

  • Metal salt (e.g., Zinc nitrate hexahydrate, Cadmium nitrate tetrahydrate)[2]

  • N,N-Dimethylformamide (DMF)

  • Deionized water

  • 20 mL Teflon-lined stainless steel autoclave

Procedure: Solvothermal Synthesis

  • In a 20 mL Teflon-lined stainless steel autoclave, combine the 2,2'-bipyridine-dicarboxylate ligand (e.g., 0.05 mmol) and the metal salt (e.g., 0.05 mmol).

  • Add a solvent mixture of N,N-dimethylformamide (DMF) and deionized water (e.g., 10 mL total volume, with a v/v ratio that can be varied to optimize crystal growth, such as 1:1).

  • Seal the autoclave tightly.

  • Place the sealed autoclave in a programmable oven and heat to a specific temperature (typically between 100-180 °C) for a period of 24 to 72 hours.

  • After the reaction period, allow the oven to cool slowly to room temperature.

  • Collect the resulting crystals by filtration.

  • Wash the crystals with fresh DMF and then with a more volatile solvent like ethanol or acetone to remove unreacted starting materials and residual solvent.

  • Dry the crystals under vacuum or in a desiccator.

Characterization:

  • Single-Crystal X-ray Diffraction (SCXRD): To determine the crystal structure, including unit cell parameters, space group, and coordination environment of the metal centers.

  • Powder X-ray Diffraction (PXRD): To confirm the phase purity of the bulk crystalline product.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the coordination polymer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic vibrational modes of the organic ligand and confirm its coordination to the metal center.

  • Photoluminescence Spectroscopy: To investigate the emission and excitation properties of the material.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and characterization of coordination polymers and a conceptual representation of their application in drug delivery.

experimental_workflow cluster_synthesis Synthesis cluster_isolation Isolation & Purification cluster_characterization Characterization cluster_application Application reactants Ligand & Metal Salt solvothermal Solvothermal Reaction (100-180°C, 24-72h) reactants->solvothermal solvent Solvent Mixture (e.g., DMF/H₂O) solvent->solvothermal filtration Filtration solvothermal->filtration washing Washing filtration->washing drying Drying washing->drying scxrd SC-XRD drying->scxrd pxrd PXRD drying->pxrd tga TGA drying->tga ftir FTIR drying->ftir pl Photoluminescence drying->pl application Further Studies (Catalysis, Sensing, etc.) pxrd->application

Caption: Experimental workflow for coordination polymer synthesis and characterization.

drug_delivery_pathway cluster_cellular_environment Cellular Environment cluster_internalization Internalization cluster_release_and_action Drug Release & Action cp_drug CP-Drug Nanoparticle cell Target Cell cp_drug->cell 1. Targeting endocytosis Endocytosis cell->endocytosis 2. Uptake endosome Endosome endocytosis->endosome 3. Trafficking release Drug Release (pH change, ligand exchange) endosome->release 4. Stimuli drug Drug release->drug target Intracellular Target drug->target 5. Therapeutic Effect

Caption: Cellular uptake and drug release mechanism of a coordination polymer nanoparticle.

References

Application Notes and Protocols for the Functionalization of 2,2'-Bipyridine-5,5'-dicarbonitrile in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the functionalization of 2,2'-bipyridine-5,5'-dicarbonitrile and its subsequent applications in catalysis. Detailed experimental protocols for key transformations and catalytic processes are provided, along with tabulated quantitative data for easy comparison of catalyst performance.

Introduction

This compound is a versatile building block in coordination chemistry and materials science. The electron-withdrawing nature of the nitrile groups enhances the π-acceptor properties of the bipyridine ligand, leading to the formation of stable metal complexes. Functionalization of the nitrile groups opens up a wide range of possibilities for designing bespoke ligands and materials with tailored catalytic activities. This document outlines the primary functionalization pathways and the catalytic applications of the resulting derivatives in areas such as C-C bond formation and carbon dioxide (CO₂) reduction.

Functionalization Pathways

The nitrile moieties of this compound can be transformed into various functional groups, enabling the synthesis of a diverse library of ligands and catalyst precursors. The key functionalization routes are hydrolysis to dicarboxylic acids, reduction to amines, and utilization as a monomer for the synthesis of porous polymers.

Functionalization_Pathways Dinitrile This compound DicarboxylicAcid 2,2'-Bipyridine-5,5'-dicarboxylic acid Dinitrile->DicarboxylicAcid Hydrolysis Diamine 5,5'-Diamino-2,2'-bipyridine Dinitrile->Diamine Reduction PorousPolymers Porous Polymers (CTFs, MOFs) Dinitrile->PorousPolymers Polymerization DicarboxylicAcid->PorousPolymers MOF Synthesis

Caption: Functionalization of this compound.

Experimental Protocols: Functionalization

Protocol 1: Hydrolysis to 2,2'-Bipyridine-5,5'-dicarboxylic acid

This protocol describes the conversion of the nitrile groups to carboxylic acid functionalities via acid-catalyzed hydrolysis.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Ammonium Hydroxide (NH₄OH) solution

  • Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask, suspend this compound in concentrated sulfuric acid.

  • Heat the mixture with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction (typically several hours), cool the mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralize the acidic solution by the slow addition of an ammonium hydroxide solution until a precipitate forms.

  • Collect the precipitate by filtration and wash it thoroughly with deionized water.

  • Redissolve the solid in a dilute ammonium hydroxide solution and treat with activated charcoal to decolorize if necessary.

  • Filter the hot solution and acidify the filtrate with hydrochloric acid to precipitate the pure 2,2'-bipyridine-5,5'-dicarboxylic acid.

  • Collect the product by filtration, wash with cold deionized water, and dry under vacuum.

Protocol 2: Synthesis of 5,5'-Diamino-2,2'-bipyridine

This protocol details a synthetic route to 5,5'-diamino-2,2'-bipyridine through the coupling of 2-chloro-5-aminopyridine.[1]

Materials:

  • 2-Chloro-5-aminopyridine

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Triphenylphosphine (PPh₃)

  • Zinc powder (Zn)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve NiCl₂·6H₂O and PPh₃ in anhydrous DMF.

  • Add activated zinc powder to the solution and stir the mixture at a moderately elevated temperature (e.g., 50-80 °C) until the color changes, indicating the formation of the active nickel complex.

  • Add 2-chloro-5-aminopyridine to the reaction mixture.

  • Heat the reaction at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and quench with an aqueous solution of ethylenediamine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5,5'-diamino-2,2'-bipyridine.

Catalytic Applications: Protocols and Performance Data

Application 1: Ethylene Oligomerization using a Ni-functionalized Metal-Organic Framework (MOF)

Derivatives of this compound, specifically the dicarboxylic acid, are excellent ligands for the construction of catalytically active MOFs. Here, a zirconium-based MOF with Ni(II) bipyridine complexes is used for ethylene oligomerization.[2][3][4]

Ethylene_Oligomerization_Workflow cluster_catalyst_prep Catalyst Preparation cluster_catalysis Catalytic Reaction BpyDCA 2,2'-Bipyridine-5,5'-dicarboxylic acid MOF_synthesis Solvothermal MOF Synthesis BpyDCA->MOF_synthesis ZrCl4 ZrCl₄ ZrCl4->MOF_synthesis Zr_MOF Zr-bpydc MOF MOF_synthesis->Zr_MOF Metalation Post-Synthetic Metalation Zr_MOF->Metalation Ni_source Ni(DME)Br₂ Ni_source->Metalation Ni_MOF Ni-functionalized Zr-MOF Metalation->Ni_MOF Oligomerization Oligomerization Reaction Ni_MOF->Oligomerization Ethylene Ethylene Ethylene->Oligomerization Co_catalyst Et₂AlCl Co_catalyst->Oligomerization Products Linear α-Olefins (C₄, C₆, C₈+) Oligomerization->Products

Caption: Workflow for ethylene oligomerization using a Ni-MOF catalyst.

Protocol 3: Ethylene Oligomerization [2] Materials:

  • Ni-functionalized Zr-bpydc MOF (catalyst)

  • Diethylaluminum chloride (Et₂AlCl) (co-catalyst)

  • Ethylene

  • Anhydrous cyclohexane (solvent)

Procedure:

  • Activate the Ni-functionalized MOF catalyst under vacuum at an elevated temperature.

  • In a high-pressure reactor under an inert atmosphere, suspend the activated catalyst in anhydrous cyclohexane.

  • Add the co-catalyst (Et₂AlCl) to the reactor.

  • Pressurize the reactor with ethylene to the desired pressure.

  • Maintain the reaction at a constant temperature with vigorous stirring.

  • After the desired reaction time, vent the reactor and quench the reaction by adding a small amount of ethanol or water.

  • Analyze the liquid and gas phases by gas chromatography (GC) to determine the product distribution and calculate the turnover frequency (TOF).

Quantitative Data: Ethylene Oligomerization Performance

CatalystCo-catalystPressure (bar)Temperature (°C)TOF (h⁻¹)Selectivity (Butenes)Selectivity (Hexenes)Selectivity (Octenes+)Reference
Ni-MIL-77 (1D)Et₂AlCl10-20-554498% (total butenes)--[5]
[Al]-Ni-bpydc (MOF)Et₂AlCl155~20 g/g·h (productivity)89.1%--[5]
[Ni]-Ni-bpydc (MOF)Et₂AlCl155~20 g/g·h (productivity)92.7%--[5]
Ni-AIM-NU-1000Et₂AlCl245108042%--[5]
MOF-1213(Dy/Ni)-4030~160,000>80% (α-olefins)--[6]
Application 2: Electrocatalytic CO₂ Reduction

Functionalized bipyridine ligands are widely used in transition metal complexes for the electrocatalytic reduction of CO₂ to valuable products like carbon monoxide (CO) or formic acid. Rhenium and manganese complexes are particularly well-studied in this context.[7][8][9][10][11][12][13]

CO2_Reduction_Pathway Catalyst [M(bpy-R)(CO)₃X] Reduced_Catalyst1 [M(bpy-R)(CO)₃X]⁻ Catalyst->Reduced_Catalyst1 e⁻ Reduced_Catalyst2 [M(bpy-R)(CO)₃]⁻ Reduced_Catalyst1->Reduced_Catalyst2 -X⁻ CO2_adduct [M(bpy-R)(CO)₃(CO₂)]⁻ Reduced_Catalyst2->CO2_adduct +CO₂ Intermediate [M(bpy-R)(CO)₃(COOH)] CO2_adduct->Intermediate +H⁺ Protonation1 Protonation Product_release Product Release Intermediate->Product_release +H⁺, e⁻ Protonation2 Protonation Product_release->Catalyst CO CO + H₂O Product_release->CO

Caption: General mechanism for electrocatalytic CO₂ reduction.

Protocol 4: Electrocatalytic CO₂ Reduction Materials:

  • Functionalized 2,2'-bipyridine metal complex (e.g., Re or Mn)

  • Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆)

  • Solvent (e.g., anhydrous acetonitrile or DMF)

  • Working electrode (e.g., glassy carbon)

  • Counter electrode (e.g., platinum wire)

  • Reference electrode (e.g., Ag/AgCl)

  • High-purity CO₂ gas

Procedure:

  • Prepare a solution of the catalyst and supporting electrolyte in the chosen solvent.

  • Assemble a three-electrode electrochemical cell with the working, counter, and reference electrodes.

  • Saturate the solution with CO₂ by bubbling the gas through it for at least 20-30 minutes.

  • Perform cyclic voltammetry (CV) under a CO₂ atmosphere to determine the catalytic reduction potential.

  • Conduct controlled potential electrolysis (CPE) at a potential slightly more negative than the catalytic wave observed in the CV.

  • Analyze the gaseous products (e.g., CO, H₂) using gas chromatography to determine the Faradaic efficiency for each product.

  • Calculate the turnover number (TON) and turnover frequency (TOF) based on the total charge passed and the amount of product formed.

Quantitative Data: CO₂ Reduction Performance of Bipyridine-based Catalysts

CatalystSolvent/Proton SourceFaradaic Efficiency (CO)Turnover Frequency (s⁻¹)Turnover NumberReference
Re-coordination polyamide-82%3.311,865[7][8]
fac-[ReI(6,6'-(mes)₂-bpy)(CO)₃Cl]->97%--[14]
Aniline-substituted Re(bpy)(CO)₃ClCH₃CN/TFE≥89%up to 239-[15]
Amine-modified Mn(bpy) complex--up to 5500 (for HCOOH)-[11]
Application 3: Synthesis of Covalent Triazine Frameworks (CTFs)

This compound can be directly used as a monomer to synthesize nitrogen-rich porous polymers known as covalent triazine frameworks (CTFs) through ionothermal synthesis.[16][17][18][19][20][21][22][23]

Protocol 5: Ionothermal Synthesis of a CTF [16][18][20] Materials:

  • This compound

  • Zinc chloride (ZnCl₂), anhydrous

  • Quartz ampoule

Procedure:

  • Grind this compound and anhydrous ZnCl₂ together in a mortar and pestle in a glovebox. A typical molar ratio of monomer to ZnCl₂ is 1:10.

  • Transfer the mixture to a quartz ampoule.

  • Evacuate the ampoule and seal it under vacuum.

  • Place the sealed ampoule in a programmable furnace and heat it to a high temperature (e.g., 400-600 °C) for an extended period (e.g., 24-48 hours).

  • After cooling to room temperature, carefully open the ampoule.

  • Wash the resulting solid extensively with dilute hydrochloric acid to remove the ZnCl₂ template, followed by washing with water and an organic solvent like acetone or ethanol.

  • Dry the resulting porous polymer under vacuum.

  • Characterize the material for its porosity using gas sorption analysis (e.g., N₂ at 77 K).

Quantitative Data: Porosity of CTFs from Dinitrile Monomers

MonomerSynthesis Temperature (°C)ZnCl₂ ratio (mol/mol)BET Surface Area (m²/g)Reference
1,4-Dicyanobenzene (for CTF-1)400-739[16]
Triphenylamine-based dinitriles--391 - 853[18]
4,4′-(Phenazine-5,10-diyl)dibenzonitrile40010up to 1460[20]
4,4′-(Phenazine-5,10-diyl)dibenzonitrile55010up to 1460[20]

References

Application Notes and Protocols: 2,2'-Bipyridine-5,5'-dicarbonitrile in the Development of Porous Organic Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Bipyridine-5,5'-dicarbonitrile is a highly versatile organic building block utilized in the synthesis of various porous organic polymers (POPs). Its rigid structure and the presence of nitrile functionalities make it an excellent precursor for the construction of robust and highly porous materials. The bipyridine moiety itself is a well-known chelating agent, allowing for post-synthetic modification with metal ions to impart catalytic or other functional properties. This document provides an overview of the applications of this compound in the development of POPs, with a focus on Covalent Triazine Frameworks (CTFs), and includes detailed experimental protocols and performance data.

Applications of Porous Organic Polymers from this compound

Porous organic polymers derived from this compound and its derivatives have shown significant promise in a range of applications, including:

  • Gas Adsorption and Separation: The high surface area and tunable porosity of these POPs make them excellent candidates for the capture and storage of gases such as carbon dioxide. The nitrogen-rich frameworks can exhibit strong affinities for CO2.[1][2][3]

  • Heterogeneous Catalysis: The bipyridine units within the polymer framework can act as ligands to coordinate with metal centers, creating highly active and recyclable heterogeneous catalysts for various organic transformations.[4]

  • Photocatalysis: Bipyridine-based POPs have been investigated as photocatalysts for water splitting to produce hydrogen and for the reduction of carbon dioxide. Their extended π-conjugation allows for efficient light harvesting.

  • Drug Delivery: Derivatives of this compound, such as the corresponding dicarbaldehyde, have been used to synthesize Covalent Organic Frameworks (COFs) for drug delivery applications, showcasing the potential of this structural motif in biomedicine.

Data Presentation

Table 1: Properties of Porous Organic Polymers Derived from Bipyridine-based Monomers
Polymer NameMonomer(s)Synthesis MethodBET Surface Area (m²/g)CO2 UptakeApplicationReference
PCTF-1Triphenylamine-cored aromatic nitrileIonothermal85316.7 wt% (273 K, 1 bar)Gas Adsorption[1]
PCTF-2Triphenylamine-cored aromatic nitrileIonothermal81115.3 wt% (273 K, 1 bar)Gas Adsorption[1]
PCTF-4Triphenylamine-cored aromatic nitrile with benzothiadiazoleIonothermal140420.5 wt% (273 K, 1 bar)Gas Adsorption[1]
pBN-CTF-10-5504,4'-(phenazine-5,10-diyl)dibenzonitrileIonothermalup to 146096 mg/g (293 K)Gas Adsorption[3]
ICTF-ClBipyridinium-based nitrileIonothermal~10002.36 mmol/g (273 K, 1 bar)Gas Adsorption[2]
ICTF-SCNBipyridinium-based nitrileIonothermal~10002.48 mmol/g (273 K, 1 bar)Gas Adsorption[2]

Experimental Protocols

Protocol 1: Synthesis of a Covalent Triazine Framework (CTF) via Ionothermal Synthesis

This protocol describes a general method for the synthesis of a Covalent Triazine Framework from this compound based on the principles of ionothermal synthesis.[4][5]

Materials:

  • This compound

  • Zinc chloride (ZnCl₂), anhydrous

  • Quartz ampoule

  • Tube furnace

  • Hydrochloric acid (HCl), dilute aqueous solution (e.g., 2 M)

  • Deionized water

  • Ethanol

  • Acetone

  • Soxhlet extraction apparatus

Procedure:

  • Preparation of the Reaction Mixture: In a glovebox, thoroughly mix this compound and anhydrous zinc chloride in a molar ratio of 1:10.

  • Sealing the Ampoule: Transfer the mixture to a quartz ampoule. Evacuate the ampoule to a high vacuum and seal it using a torch.

  • Polymerization: Place the sealed ampoule in a tube furnace. Heat the ampoule to 400°C at a rate of 5°C/min and hold at this temperature for 48 hours.

  • Cooling and Opening: Allow the furnace to cool down to room temperature naturally. Carefully open the ampoule in a fume hood.

  • Work-up and Purification:

    • Grind the resulting solid monolith into a fine powder.

    • Wash the powder with copious amounts of deionized water to remove the zinc chloride.

    • Stir the powder in a dilute HCl solution for 24 hours to remove any remaining inorganic salts.

    • Filter the solid and wash with deionized water until the filtrate is neutral.

    • Wash the product sequentially with ethanol and acetone.

    • Further purify the polymer by Soxhlet extraction with ethanol for 24 hours.

  • Drying: Dry the purified CTF powder in a vacuum oven at 120°C overnight.

Protocol 2: Synthesis of a Polyaminal-based Porous Polymer Network

This protocol is adapted from the synthesis of a bipyridine-based polyaminal network using [2,2′-Bipyridine]-5,5′-dicarbaldehyde, a derivative of the topic compound.

Materials:

  • [2,2′-Bipyridine]-5,5′-dicarbaldehyde

  • Melamine

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Acetone

  • Three-necked flask equipped with a stirrer and condenser

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: Degas a dry three-necked flask equipped with a stirrer and a condenser by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times.

  • Addition of Reagents: Under a positive flow of inert gas, add melamine (e.g., 0.5 g, 3.96 mmol), [2,2′-Bipyridine]-5,5′-dicarbaldehyde (e.g., 0.7 g, 5.94 mmol), and anhydrous DMSO (e.g., 30 mL) to the flask.

  • Polycondensation: Heat the reaction mixture to 175°C and maintain this temperature with stirring for 72 hours.

  • Isolation and Washing:

    • Cool the reaction mixture to room temperature.

    • Isolate the solid product by filtration.

    • Wash the solid successively with 30 mL portions of DMF, DCM, and acetone.

  • Drying: Dry the resulting polymer in a vacuum oven at an appropriate temperature.

Visualizations

experimental_workflow_ctf cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification cluster_final Final Product start Start mix Mix Monomer and ZnCl2 (1:10 molar ratio) start->mix seal Seal in Quartz Ampoule under Vacuum mix->seal heat Heat to 400°C (48 hours) seal->heat cool Cool to Room Temp. heat->cool grind Grind Solid cool->grind wash_h2o Wash with Water grind->wash_h2o wash_hcl Wash with Dilute HCl wash_h2o->wash_hcl wash_neutral Wash until Neutral wash_hcl->wash_neutral soxhlet Soxhlet Extraction (Ethanol) wash_neutral->soxhlet dry Dry under Vacuum soxhlet->dry product Porous Organic Polymer (CTF) dry->product

Caption: Workflow for the ionothermal synthesis of a Covalent Triazine Framework.

conceptual_drug_delivery cluster_synthesis Polymer Synthesis & Drug Loading cluster_delivery Targeted Delivery & Release monomer 2,2'-Bipyridine-5,5'- derivative pop Porous Organic Polymer (e.g., COF) monomer->pop Polymerization loaded_pop Drug-Loaded POP pop->loaded_pop Encapsulation drug Therapeutic Drug drug->loaded_pop targeted_pop Targeted Drug-Loaded POP loaded_pop->targeted_pop Surface Functionalization administration Administration administration->targeted_pop targeting Targeting Moiety targeting->targeted_pop tumor_cell Tumor Cell targeted_pop->tumor_cell Receptor-Mediated Endocytosis release Stimuli-Responsive Release (e.g., pH) tumor_cell->release therapeutic_effect Therapeutic Effect release->therapeutic_effect

Caption: Conceptual workflow for drug delivery using bipyridine-based POPs.

References

Application Notes and Protocols: Electrochemical Studies of 2,2'-Bipyridine-5,5'-dicarbonitrile Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrochemical studies of metal complexes featuring the 2,2'-Bipyridine-5,5'-dicarbonitrile ligand. This document includes detailed experimental protocols for the synthesis and electrochemical analysis of these complexes, alongside a summary of available quantitative data to facilitate comparative studies. The electron-withdrawing nature of the nitrile groups on the bipyridine backbone significantly influences the electronic properties and electrochemical behavior of the resulting metal complexes, making them compelling candidates for applications in catalysis, sensing, and materials science.

Introduction to Electrochemical Studies of this compound Metal Complexes

This compound is a versatile ligand that forms stable complexes with a variety of transition metals, including Ruthenium (Ru), Iron (Fe), Cobalt (Co), and Rhenium (Re). The strong π-accepting character of the dicarbonitrile-substituted bipyridine ligand modulates the redox potentials of the metal center and the ligands themselves. Electrochemical techniques, particularly cyclic voltammetry (CV), are powerful tools to probe the electronic structure and redox properties of these complexes.

These studies are crucial for:

  • Understanding structure-property relationships: Correlating the molecular structure of the complexes with their electrochemical behavior.

  • Designing novel catalysts: Tuning the redox potentials for specific catalytic applications, such as CO₂ reduction.[1]

  • Developing new materials: Investigating the potential of these complexes in molecular electronics and sensor technology.

  • Assessing potential for drug development: Exploring the redox activity of these complexes in biological systems.

Quantitative Electrochemical Data

Direct and comprehensive electrochemical data for a wide range of this compound metal complexes is not extensively tabulated in publicly available literature. However, data from closely related substituted bipyridine complexes, particularly those with electron-withdrawing groups, can provide valuable insights into the expected redox behavior. The following tables summarize available data for analogous complexes to guide researchers.

Note: The electron-withdrawing nature of the dicarbonitrile groups is expected to shift the metal- and ligand-based redox potentials to more positive values compared to unsubstituted bipyridine complexes.

Table 1: Electrochemical Data for Ruthenium(II) Bipyridine Complexes (Analogues)

ComplexRedox CoupleE½ (V vs. ref)Reference ElectrodeSolventReference
[Ru(4,4'-dicarboxy-2,2'-bipyridine)₃]²⁺Ru(II)/Ru(III)+1.29SCEDMF[2]
[Ru(4,4'-dicarboxy-2,2'-bipyridine)₃]²⁺bpy/bpy⁻-1.37 (Epc)Ag/Ag⁺CH₃CN[2]
[Ru(bpy)₃]²⁺Ru(II)/Ru(III)+1.26SCECH₃CN[3]

Table 2: Electrochemical Data for Iron(II) Bipyridine Complexes (Analogues)

ComplexRedox CoupleE½ (V vs. ref)Reference ElectrodeSolventReference
[Fe(4,4'-dicarboxyl-bpy)₃]²⁺Fe(II)/Fe(III)+0.97Ag/AgClAqueous[4]
[Fe(bpy)₃]²⁺Fe(II)/Fe(III)+1.06SCECH₃CN[3]

Table 3: Electrochemical Data for Cobalt(II) Bipyridine Complexes (Analogues)

ComplexRedox CoupleE½ (V vs. ref)Reference ElectrodeSolventReference
[Co(bpy)₃]²⁺Co(II)/Co(I)-1.18SCECH₃CN[5]
[Co(bpy)₃]²⁺Co(I)/Co(0)-1.82SCECH₃CN[5]

Table 4: Electrochemical Data for Rhenium(I) Bipyridine Complexes (Analogues)

ComplexRedox CoupleE½ (V vs. ref)Reference ElectrodeSolventReference
[Re(bpy)(CO)₃Cl]Re(I)/Re(II)+1.40 (Epa)Ag/AgClCH₃CN[6]
[Re(bpy)(CO)₃Cl]bpy/bpy⁻-1.45 (Epc)Ag/AgClCH₃CN[6]

Experimental Protocols

Synthesis of Metal Complexes with this compound

The following are general protocols for the synthesis of tris-chelate complexes of Ru(II) and Fe(II), and a general method for the synthesis of Rhenium(I) tricarbonyl complexes. These can be adapted for the this compound ligand.

Protocol 3.1.1: Synthesis of --INVALID-LINK--₂

  • Materials: RuCl₃·xH₂O, this compound, N,N-Dimethylformamide (DMF), Ammonium hexafluorophosphate (NH₄PF₆), Ethanol, Diethyl ether.

  • Procedure:

    • In a round-bottom flask, dissolve RuCl₃·xH₂O (1 equivalent) and this compound (3 equivalents) in DMF.

    • Reflux the mixture under an inert atmosphere (e.g., Argon or Nitrogen) for 4-6 hours. The color of the solution should change, indicating complex formation.

    • Cool the reaction mixture to room temperature.

    • Add a saturated aqueous solution of NH₄PF₆ to precipitate the complex as a hexafluorophosphate salt.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with water, followed by a small amount of cold ethanol, and finally with diethyl ether.

    • Dry the product under vacuum.

  • Characterization: The resulting complex can be characterized by ¹H NMR, UV-Vis spectroscopy, and mass spectrometry.

Protocol 3.1.2: Synthesis of --INVALID-LINK--₂

  • Materials: FeCl₂·4H₂O, this compound, Methanol, Ammonium hexafluorophosphate (NH₄PF₆).

  • Procedure:

    • Dissolve FeCl₂·4H₂O (1 equivalent) in methanol in a round-bottom flask.

    • In a separate flask, dissolve this compound (3 equivalents) in methanol.

    • Add the ligand solution to the iron(II) solution with stirring under an inert atmosphere.

    • Stir the reaction mixture at room temperature for 2-4 hours. A colored precipitate should form.

    • Add a saturated solution of NH₄PF₆ in methanol to ensure complete precipitation.

    • Collect the solid by vacuum filtration.

    • Wash the product with methanol and then diethyl ether.

    • Dry the complex in a vacuum oven.

  • Characterization: Characterize the product using techniques such as UV-Vis spectroscopy and elemental analysis.

Protocol 3.1.3: Synthesis of fac-[Re(this compound)(CO)₃Cl] [7]

  • Materials: [Re(CO)₅Cl], this compound, Toluene.

  • Procedure:

    • In a Schlenk flask, combine [Re(CO)₅Cl] (1 equivalent) and this compound (1.1 equivalents) in toluene.

    • Reflux the mixture under an inert atmosphere for 2-4 hours.

    • Cool the solution to room temperature, which should result in the precipitation of the product.

    • Collect the solid by filtration.

    • Wash the product with cold toluene and then hexane.

    • Dry the complex under vacuum.

  • Characterization: The complex can be characterized by IR spectroscopy (to observe the C≡O stretching frequencies), ¹H NMR, and elemental analysis.

Electrochemical Measurements: Cyclic Voltammetry (CV)

Cyclic voltammetry is the primary technique for investigating the redox properties of these metal complexes.

  • Instrumentation: A potentiostat with a three-electrode cell configuration.

    • Working Electrode: Glassy carbon electrode (GCE) or platinum (Pt) disk electrode.

    • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode. For non-aqueous solvents, a pseudo-reference electrode (e.g., a silver wire) can be used, and the potentials should be referenced to an internal standard such as the ferrocene/ferrocenium (Fc/Fc⁺) couple.

    • Counter (Auxiliary) Electrode: A platinum wire or foil.

  • Procedure:

    • Prepare a solution of the metal complex (typically 1-5 mM) in a suitable solvent (e.g., acetonitrile, dichloromethane, or DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

    • Deoxygenate the solution by bubbling with an inert gas (e.g., high-purity argon or nitrogen) for at least 15-20 minutes. Maintain an inert atmosphere over the solution during the experiment.

    • Polish the working electrode with alumina slurry, rinse with deionized water and the solvent, and dry it before each experiment.

    • Immerse the three electrodes in the solution.

    • Record the cyclic voltammogram by scanning the potential from an initial value to a final value and back. The scan rate can be varied (e.g., 20-1000 mV/s) to investigate the kinetics of the electron transfer processes.

    • If using a pseudo-reference electrode, add a small amount of ferrocene to the solution at the end of the experiment and record its cyclic voltammogram to use the Fc/Fc⁺ redox couple as an internal reference.

Visualizing Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the typical experimental workflow for the synthesis and electrochemical analysis of this compound metal complexes and the logical relationship between the ligand's electronic properties and the resulting complex's redox behavior.

Synthesis_Workflow cluster_synthesis Synthesis of Metal Complex Metal_Salt Metal Salt (e.g., RuCl₃, FeCl₂) Reaction Reaction (Reflux/Stirring) Metal_Salt->Reaction Ligand This compound Ligand->Reaction Solvent Solvent (e.g., DMF, Methanol) Solvent->Reaction Precipitation Precipitation (e.g., with NH₄PF₆) Reaction->Precipitation Isolation Isolation (Filtration & Washing) Precipitation->Isolation Product Metal Complex Product Isolation->Product

Caption: General workflow for the synthesis of a metal complex with this compound.

CV_Workflow Start Start Prepare_Solution Prepare Analyte Solution (Complex + Supporting Electrolyte in Solvent) Start->Prepare_Solution Deoxygenate Deoxygenate Solution (Inert Gas Purge) Prepare_Solution->Deoxygenate Setup_Cell Assemble 3-Electrode Cell (WE, RE, CE) Deoxygenate->Setup_Cell Run_CV Run Cyclic Voltammetry (Apply Potential Scan) Setup_Cell->Run_CV Record_Data Record Current vs. Potential Data (Voltammogram) Run_CV->Record_Data Analyze_Data Analyze Voltammogram (Determine Redox Potentials) Record_Data->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for a cyclic voltammetry measurement.

Signaling_Pathway cluster_ligand Ligand Properties cluster_complex Complex Properties Ligand_Structure This compound EWG Electron-Withdrawing Nitrile Groups (-CN) Ligand_Structure->EWG pi_acceptor Strong π-acceptor character EWG->pi_acceptor Coordination Coordination to Metal pi_acceptor->Coordination Metal_Center Metal Center (e.g., Ru, Fe, Co) Metal_Center->Coordination Redox_Potential Modulated Redox Potentials (More Positive Shift) Coordination->Redox_Potential

Caption: Relationship between ligand electronics and complex redox properties.

References

Application Notes and Protocols for Asymmetric Catalysis Using 2,2'-Bipyridine-5,5'-dicarbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of chiral ligands derived from 2,2'-bipyridine-5,5'-dicarbonitrile in asymmetric catalysis. The focus is on the synthesis of axially chiral 5,5'-substituted 2,2'-bipyridine ligands and their successful application in a palladium-catalyzed asymmetric oxidative [2+2] annulation reaction, a valuable transformation for the synthesis of chiral benzocyclobutenes.[1][2]

Introduction

This compound serves as a versatile scaffold for the development of novel chiral ligands for asymmetric catalysis. The electron-withdrawing nature of the nitrile groups can be exploited and modified to introduce chirality, leading to ligands with tunable steric and electronic properties. This allows for the fine-tuning of catalyst performance in enantioselective transformations. One notable application is the synthesis of axially chiral 5,5'-substituted 2,2'-bipyridine ligands, which have demonstrated exceptional performance in palladium-catalyzed asymmetric reactions.[1][2] These ligands create a well-defined chiral environment around the metal center, enabling high stereocontrol in the catalytic cycle.

Synthesis of Chiral Ligands from this compound Derivatives

The synthesis of axially chiral 5,5'-substituted 2,2'-bipyridine ligands can be achieved from 2,2'-bipyridine-5,5'-dicarboxylic acid, which is readily accessible from this compound via hydrolysis. The dicarboxylic acid is then converted to the key intermediate, 5,5'-bis(bromomethyl)-2,2'-bipyridine, which is subsequently reacted with a chiral binaphthyl derivative to introduce the axial chirality.

A representative synthetic pathway is outlined below:

Synthesis_Workflow start This compound step1 Hydrolysis start->step1 int1 2,2'-Bipyridine-5,5'-dicarboxylic acid step1->int1 step2 Reduction int1->step2 int2 5,5'-Bis(hydroxymethyl)-2,2'-bipyridine step2->int2 step3 Bromination int2->step3 int3 5,5'-Bis(bromomethyl)-2,2'-bipyridine step3->int3 step4 Coupling with Chiral Binaphthyl int3->step4 final Axially Chiral 5,5'-Substituted 2,2'-Bipyridine Ligand step4->final

Caption: Synthetic workflow for axially chiral bipyridine ligands.

Application in Asymmetric Catalysis: Palladium-Catalyzed Oxidative [2+2] Annulation

A significant application of these axially chiral 5,5'-substituted 2,2'-bipyridine ligands is in the palladium-catalyzed asymmetric oxidative [2+2] annulation of arylboronic acids and alkenes. This reaction provides a direct and efficient route to enantioenriched benzocyclobutenes, which are important structural motifs in natural products and pharmaceuticals.[1][2]

Proposed Catalytic Cycle

The proposed catalytic cycle for this transformation involves the coordination of the chiral ligand to a palladium(II) precursor, followed by transmetalation with the arylboronic acid. Subsequent migratory insertion of the alkene and reductive elimination yields the desired benzocyclobutene product and regenerates the active catalyst.

Catalytic_Cycle pd_catalyst Pd(II)-L* transmetalation Ar-Pd(II)-L* pd_catalyst->transmetalation Transmetalation arylboronic ArB(OH)₂ arylboronic->transmetalation alkene Alkene insertion Intermediate alkene->insertion product Chiral Benzocyclobutene oxidant Oxidant elimination elimination oxidant->elimination transmetalation->insertion Migratory Insertion insertion->elimination Reductive Elimination elimination->pd_catalyst Oxidation elimination->product

Caption: Proposed catalytic cycle for the annulation reaction.

Experimental Protocols

A. Synthesis of 5,5'-Bis(bromomethyl)-2,2'-bipyridine

This protocol describes the synthesis of the key intermediate, 5,5'-bis(bromomethyl)-2,2'-bipyridine, starting from 2,2'-bipyridine-5,5'-dicarboxylic acid.

Materials:

  • 2,2'-Bipyridine-5,5'-dicarboxylic acid

  • Thionyl chloride (SOCl₂)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Hydrobromic acid (HBr, 48%)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Esterification: A suspension of 2,2'-bipyridine-5,5'-dicarboxylic acid in methanol is cooled to 0 °C. Thionyl chloride is added dropwise, and the mixture is refluxed for 24 hours. After cooling, the reaction is quenched with saturated sodium bicarbonate solution and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the dimethyl ester.

  • Reduction: To a solution of the dimethyl ester in a suitable solvent (e.g., THF/MeOH), sodium borohydride is added portion-wise at 0 °C. The reaction is stirred at room temperature until completion. The solvent is removed under reduced pressure, and the residue is partitioned between water and dichloromethane. The organic layer is dried and concentrated to yield 5,5'-bis(hydroxymethyl)-2,2'-bipyridine.

  • Bromination: 5,5'-Bis(hydroxymethyl)-2,2'-bipyridine is treated with 48% hydrobromic acid and heated. After cooling, the mixture is neutralized with a base and extracted with an organic solvent. The crude product is purified by chromatography to afford 5,5'-bis(bromomethyl)-2,2'-bipyridine.[3]

B. Synthesis of Axially Chiral 5,5'-Substituted 2,2'-Bipyridine Ligand

Materials:

  • 5,5'-Bis(bromomethyl)-2,2'-bipyridine

  • (R)- or (S)-1,1'-Bi-2-naphthol derivative

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexane

Procedure:

  • A mixture of 5,5'-bis(bromomethyl)-2,2'-bipyridine, the chiral binaphthol derivative, and potassium carbonate in DMF is stirred at a specified temperature until the reaction is complete (monitored by TLC).

  • The reaction mixture is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure axially chiral ligand.

C. Protocol for Palladium-Catalyzed Asymmetric Oxidative [2+2] Annulation

Materials:

  • Arylboronic acid

  • Alkene

  • Pd(OAc)₂

  • Axially chiral 5,5'-substituted 2,2'-bipyridine ligand

  • Benzoquinone (BQ) as the oxidant

  • Toluene

  • tert-Butanol (t-BuOH)

General Procedure: [1][2]

  • In a dried Schlenk tube under an argon atmosphere, Pd(OAc)₂ and the chiral bipyridine ligand are dissolved in toluene. The mixture is stirred at room temperature for 30 minutes.

  • The arylboronic acid, alkene, and benzoquinone are then added to the reaction mixture.

  • tert-Butanol is added, and the reaction mixture is stirred at a specified temperature for the required time (typically monitored by TLC or GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired chiral benzocyclobutene.

  • The enantiomeric excess (ee) of the product is determined by chiral HPLC analysis.

Quantitative Data Summary

The following table summarizes the performance of a representative axially chiral 5,5'-substituted 2,2'-bipyridine ligand in the palladium-catalyzed asymmetric oxidative [2+2] annulation of various arylboronic acids with a model alkene.[1][2]

EntryArylboronic Acid (Ar)Yield (%)ee (%)
1Phenyl9596
24-Methylphenyl9295
34-Methoxyphenyl9097
44-Fluorophenyl8894
53,5-Dimethylphenyl9398
62-Naphthyl8592

Conclusion

Derivatives of this compound are valuable precursors for the synthesis of novel axially chiral bipyridine ligands. These ligands have been shown to be highly effective in promoting asymmetric transformations, such as the palladium-catalyzed oxidative [2+2] annulation, affording valuable chiral products with excellent enantioselectivities. The detailed protocols provided herein offer a practical guide for researchers in the fields of organic synthesis and drug development to explore the potential of this class of ligands in asymmetric catalysis. Further exploration of these ligands in other catalytic systems is a promising area for future research.[1]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2'-Bipyridine-5,5'-dicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2,2'-Bipyridine-5,5'-dicarbonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary synthetic routes are the nickel-catalyzed reductive homocoupling of 2-bromo-5-cyanopyridine and the dehydration of 2,2'-Bipyridine-5,5'-dicarboxamide. The nickel-catalyzed method generally offers significantly higher yields and milder reaction conditions.

Q2: Which synthetic method is recommended for higher yield and purity?

A2: For achieving high yields (>90%) and purity, the nickel-catalyzed reductive homocoupling of 2-bromo-5-cyanopyridine is the recommended method.[1] It is a more efficient and scalable route compared to the dehydration of the dicarboxamide.

Q3: What are the main challenges associated with the dehydration of 2,2'-Bipyridine-5,5'-dicarboxamide?

A3: The dehydration method often suffers from low yields (typically around 29-43%) and requires harsh reaction conditions, such as high temperatures with dehydrating agents like phosphorus pentoxide (P₄O₁₀).[2] Purification of the product from this reaction can also be challenging due to the formation of byproducts.

Q4: Can you explain the role of the nitrile groups in this compound?

A4: The electron-withdrawing nitrile groups enhance the π-acceptor capacity of the bipyridine ligand. This modification improves its coordination ability and the stability of the resulting metal complexes, making it a valuable ligand in the synthesis of materials like Covalent Triazine Frameworks (CTFs) and Metal-Organic Frameworks (MOFs).[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Method 1: Nickel-Catalyzed Reductive Homocoupling of 2-bromo-5-cyanopyridine

Issue 1: Low or No Product Yield

Possible CauseTroubleshooting Steps
Inactive Catalyst Ensure the nickel catalyst (e.g., NiCl₂·6H₂O) has not been deactivated by moisture or air. Store it in a desiccator. Use a fresh batch of catalyst if necessary.
Poor Quality Reducing Agent The activity of the reducing agent (e.g., zinc or manganese powder) is crucial. Use freshly activated or high-purity metal powder.
Presence of Water or Oxygen The reaction is sensitive to moisture and oxygen. Ensure all glassware is oven-dried, and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.[3]
Incorrect Reaction Temperature The reaction temperature can significantly impact the yield. Optimize the temperature based on the specific protocol. Monitor the reaction progress using TLC to determine the optimal reaction time.[3]

Issue 2: Formation of Significant Impurities

Possible CauseTroubleshooting Steps
Homocoupling of Starting Material This is a common side reaction. Ensure slow addition of the reducing agent to maintain a low concentration of the active nickel species, which can favor the desired cross-coupling.
Hydrodehalogenation of Starting Material If zinc is used as the reductant, hydrodehalogenation of the 2-bromo-5-cyanopyridine can occur, leading to the formation of 3-cyanopyridine. Using manganese powder as the reductant can suppress this side reaction.[4]
Formation of Nickel Complexes with the Product The bipyridine product can chelate with nickel, forming stable complexes that are difficult to break.[5] During workup, washing with an aqueous solution of a chelating agent like EDTA can help to remove nickel residues.
Method 2: Dehydration of 2,2'-Bipyridine-5,5'-dicarboxamide

Issue 1: Very Low Product Yield

Possible CauseTroubleshooting Steps
Incomplete Dehydration Ensure an adequate amount of a potent dehydrating agent like P₄O₁₀ is used. The reaction often requires high temperatures and prolonged reaction times.
Degradation of Starting Material or Product The harsh reaction conditions can lead to decomposition. Monitor the reaction closely and avoid excessive heating or prolonged reaction times once the reaction is complete (as determined by TLC).
Sub-optimal Reaction Conditions The reported yields for this method are often low. Consider exploring alternative dehydrating agents or reaction conditions if possible, although the nickel-catalyzed route is generally superior.

Issue 2: Difficult Purification of the Product

Possible CauseTroubleshooting Steps
Formation of Phosphoric Acid Byproducts The reaction of P₄O₁₀ with water (from the amide) generates phosphoric acids, which can complicate the workup.[6] A thorough aqueous workup is necessary to remove these acidic byproducts.
Charring or Polymerization The high temperatures required can lead to the formation of tar-like substances. Purifying the product may require multiple sublimations or column chromatography, which can lead to significant product loss.[2]

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic RouteStarting MaterialKey ReagentsReported YieldAdvantagesDisadvantages
Nickel-Catalyzed Homocoupling2-bromo-5-cyanopyridineNiCl₂·6H₂O, Zn or Mn powder, LiCl>90%[1]High yield, mild conditions, no external ligand required.Requires a halogenated precursor.
Dehydration2,2'-Bipyridine-5,5'-dicarboxamideP₄O₁₀ or (CF₃CO)₂O~29-43%[2]Utilizes a different precursor.Multi-step, lower yield, harsh conditions, difficult purification.

Experimental Protocols

Protocol 1: Nickel-Catalyzed Reductive Homocoupling of 2-bromo-5-cyanopyridine

This protocol is adapted from a high-yield synthesis of substituted 2,2'-bipyridines.[4]

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-bromo-5-cyanopyridine.

  • Addition of Reagents: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material. Then, add NiCl₂·6H₂O and manganese powder (-325 mesh).

  • Reaction: Heat the reaction mixture under an argon atmosphere. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into an aqueous solution of ammonium hydroxide.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by sublimation.

Protocol 2: Dehydration of 2,2'-Bipyridine-5,5'-dicarboxamide

This protocol is based on a literature procedure for the dehydration of amides.[2]

  • Reaction Setup: In a round-bottom flask, thoroughly mix 2,2'-Bipyridine-5,5'-dicarboxamide and phosphorus pentoxide (P₄O₁₀).

  • Dehydration: Place the flask in a sublimation apparatus and heat it under vacuum at a high temperature (e.g., 300 °C).

  • Sublimation: The product will sublime and collect on the cold finger of the apparatus.

  • Purification: The crude product, which may be contaminated with unreacted starting material and byproducts, often requires a second sublimation for further purification. Scrape the sublimed product from the cold finger in a dry environment as the product can be hygroscopic.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis Start Start Reaction Setup Reaction Setup (Inert Atmosphere) Start->Reaction Setup Reagent Addition Addition of Starting Material, Catalyst & Reductant Reaction Setup->Reagent Addition Reaction Heating & Stirring Reagent Addition->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography or Sublimation Workup->Purification Product Product Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield Low Yield Low Yield Check Reagents Check Reagent Purity & Activity Low Yield->Check Reagents Inactive Reagents? Optimize Conditions Optimize Reaction Temperature & Time Low Yield->Optimize Conditions Sub-optimal Conditions? Inert Atmosphere Ensure Inert Atmosphere Low Yield->Inert Atmosphere Air/Moisture Contamination? Purification Loss Minimize Loss during Purification Low Yield->Purification Loss High Loss during Workup/Purification? Side Reactions Investigate Side Reactions Low Yield->Side Reactions Byproducts Detected?

References

Technical Support Center: Overcoming Solubility Challenges of 2,2'-Bipyridine-5,5'-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address solubility issues encountered with 2,2'-Bipyridine-5,5'-dicarboxylic acid in organic solvents.

Troubleshooting Guide

Researchers often face difficulties in dissolving 2,2'-Bipyridine-5,5'-dicarboxylic acid due to its highly crystalline nature and strong intermolecular hydrogen bonding. This guide provides a systematic approach to troubleshoot and overcome these solubility challenges.

Problem 1: The compound does not dissolve in common organic solvents (e.g., DMF, DMSO, acetonitrile).
  • Cause: The carboxylic acid groups form strong hydrogen bonds, leading to high lattice energy and low solubility in neutral organic solvents.[1]

  • Solution 1: Deprotonation to Form a Soluble Salt. The most effective method is to deprotonate the carboxylic acid groups with a base to form a more soluble salt.[1]

    • Recommendation: For organic applications, use a tertiary amine like triethylamine (Et₃N). It is soluble in organic solvents and can be easily removed under vacuum. A stoichiometric amount or a slight excess (at least a 1:2 molar ratio of the compound to Et₃N) is recommended for complete deprotonation.[1] For aqueous systems, an inorganic base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used.[1]

  • Solution 2: Heating. Applying heat can provide the energy needed to break the crystal lattice and improve dissolution.

    • Recommendation: Gently heat the solvent and compound mixture while stirring. "Hot DMF" is often reported as a successful method.[1] Exercise caution and be mindful of the solvent's boiling point and the compound's thermal stability.

  • Solution 3: Co-solvency. The use of a solvent mixture can enhance solubility.

    • Recommendation: A common technique is to first dissolve the compound in a small volume of a strong solvent like DMSO and then carefully dilute it with the desired aqueous buffer.[1]

Problem 2: The compound dissolves upon heating but precipitates out as the solution cools.
  • Cause: A supersaturated solution was formed at an elevated temperature, and the compound's solubility limit is exceeded at room temperature.[1]

  • Solution 1: Maintain Elevated Temperature. If the experimental setup allows, maintain the solution at a higher temperature to keep the compound dissolved.[1]

  • Solution 2: Form a Salt. If not already done, add a base as described in Problem 1, Solution 1. The resulting salt will likely have a much higher solubility at room temperature, preventing precipitation.[1]

  • Solution 3: Re-evaluate Solvent and Concentration. It may be necessary to select a different solvent system or to work at a lower concentration that is within the compound's solubility limit at room temperature.[1]

Problem 3: The solution remains hazy or a precipitate forms even after adding a base.
  • Cause 1: Insufficient Base. The amount of base added may not be enough to fully deprotonate both carboxylic acid groups, resulting in a mixture of the insoluble acid and the more soluble salt.

    • Recommendation: Add more base dropwise while monitoring for dissolution. A slight excess is often beneficial.

  • Cause 2: Insoluble Impurities. The starting material may contain impurities that are not soluble under the current conditions.

    • Recommendation: Filter the hazy solution to remove any insoluble particulate matter.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of 2,2'-Bipyridine-5,5'-dicarboxylic acid?

A1: 2,2'-Bipyridine-5,5'-dicarboxylic acid is a white to off-white crystalline solid that generally exhibits limited solubility in common organic solvents and is sparingly soluble in water.[2] It is slightly soluble in DMSO.

Q2: Is there any quantitative solubility data available?

A2: Quantitative data in pure organic solvents is limited in publicly available literature. However, a known value is a solubility of approximately 0.25 mg/mL in a 1:3 mixture of DMSO and phosphate-buffered saline (PBS) at pH 7.2.[1]

Q3: What is the most reliable method for dissolving this compound for organic reactions?

A3: The most dependable approach is to convert it into its carboxylate salt by adding a base. Adding a few drops of triethylamine to a suspension in a solvent like DMF or DMSO is a highly effective strategy.[1] This deprotonates the carboxylic acids, disrupting the intermolecular hydrogen bonds and forming a much more soluble salt.[1]

Q4: How can I dissolve 2,2'-Bipyridine-5,5'-dicarboxylic acid in aqueous solutions?

A4: While it is sparingly soluble in neutral aqueous buffers, its solubility is significantly enhanced by the addition of a base like NaOH or KOH.[1] This deprotonation leads to the formation of the water-soluble dicarboxylate salt.

Q5: What is the recommended procedure for preparing a stock solution?

A5: For aqueous applications, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute this stock solution with the desired aqueous buffer.[1] For organic applications, a common method is to suspend the compound in the desired solvent (e.g., DMF) and then add triethylamine to facilitate dissolution.[1]

Quantitative Solubility Data

While comprehensive data is scarce, the following table summarizes the available information. Researchers are encouraged to determine the solubility in their specific solvent systems experimentally.

Solvent SystemConcentrationNotes
1:3 DMSO:PBS (pH 7.2)~0.25 mg/mLAqueous buffer system.[1]
DMSOSlightly soluble
Common Organic Solvents (DMF, Acetonitrile)Limited / Poor[2]
WaterSparingly soluble[2]

Experimental Protocols

Protocol 1: Dissolution in an Organic Solvent using Triethylamine

Objective: To prepare a solution of 2,2'-Bipyridine-5,5'-dicarboxylic acid in an organic solvent for use in a chemical reaction.

Materials:

  • 2,2'-Bipyridine-5,5'-dicarboxylic acid

  • Anhydrous organic solvent (e.g., DMF, DMSO)

  • Triethylamine (Et₃N)

  • Magnetic stirrer and stir bar

  • Clean, dry vial

Procedure:

  • Weighing: Accurately weigh the desired amount of 2,2'-Bipyridine-5,5'-dicarboxylic acid into a clean, dry vial.

  • Solvent Addition: Add the desired volume of the organic solvent. The compound will likely form a suspension.

  • Base Addition: While stirring the suspension, add triethylamine dropwise. A molar ratio of at least 1:2 (compound:Et₃N) is recommended to ensure complete deprotonation.

  • Dissolution: Continue stirring at room temperature. The suspension should become a clear solution as the soluble triethylammonium salt is formed. Gentle warming can be applied to expedite dissolution, if necessary.[1]

  • Usage: The resulting solution, which contains the triethylammonium salt of the compound, can be used directly in subsequent reactions.

Protocol 2: Preparation of an Aqueous Solution via a DMSO Stock

Objective: To prepare an aqueous solution of 2,2'-Bipyridine-5,5'-dicarboxylic acid for biological or other aqueous-based assays.

Materials:

  • 2,2'-Bipyridine-5,5'-dicarboxylic acid

  • DMSO

  • Aqueous buffer (e.g., PBS, pH 7.2)

  • Vortex mixer or magnetic stirrer

Procedure:

  • Initial Dissolution: Prepare a concentrated stock solution of 2,2'-Bipyridine-5,5'-dicarboxylic acid in pure DMSO (e.g., 1 mg in 1 mL of DMSO).

  • Buffer Preparation: In a separate container, prepare the desired volume of the aqueous buffer.

  • Final Preparation: While vigorously stirring or vortexing the aqueous buffer, slowly add the DMSO stock solution to the buffer to reach the final desired concentration. Do not exceed the solubility limit (approximately 0.25 mg/mL in 1:3 DMSO:PBS).[1]

  • Stability Note: It is recommended to use this aqueous solution on the same day it is prepared, as the compound may precipitate over time.

Visualized Workflows

The following diagrams illustrate the decision-making process for dissolving 2,2'-Bipyridine-5,5'-dicarboxylic acid.

G Troubleshooting Dissolution in Organic Solvents start Start with solid 2,2'-Bipyridine-5,5'-dicarboxylic acid add_solvent Add organic solvent (e.g., DMF, DMSO) start->add_solvent is_dissolved Is it dissolved? add_solvent->is_dissolved solution_ready Solution is ready for use is_dissolved->solution_ready Yes add_base Add triethylamine (>= 2 eq.) is_dissolved->add_base No is_dissolved2 Is it dissolved? add_base->is_dissolved2 heat Gently heat and stir is_dissolved3 Is it dissolved? heat->is_dissolved3 is_dissolved2->solution_ready Yes is_dissolved2->heat No is_dissolved3->solution_ready No, still not dissolved (Consider different solvent/concentration) precipitates Precipitates upon cooling? is_dissolved3->precipitates Yes precipitates->solution_ready No use_warm Use solution while warm precipitates->use_warm Yes add_base2 Add base to form a salt use_warm->add_base2 G Protocol for Aqueous Solution Preparation start Start with solid compound dissolve_dmso Dissolve in minimal pure DMSO to create a stock solution start->dissolve_dmso add_to_buffer Slowly add DMSO stock to vigorously stirred buffer dissolve_dmso->add_to_buffer prepare_buffer Prepare aqueous buffer (e.g., PBS pH 7.2) prepare_buffer->add_to_buffer check_concentration Ensure final concentration is below solubility limit (~0.25 mg/mL) add_to_buffer->check_concentration solution_ready Aqueous solution ready for immediate use check_concentration->solution_ready Yes too_concentrated Risk of precipitation. Dilute further or prepare a new solution. check_concentration->too_concentrated No

References

Technical Support Center: Optimizing MOF Synthesis with 2,2'-Bipyridine-5,5'-dicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Metal-Organic Frameworks (MOFs) using the 2,2'-Bipyridine-5,5'-dicarbonitrile linker.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for the synthesis of a MOF with the this compound linker?

A1: A typical synthesis involves a metal salt, the organic linker (this compound), and a solvent. Commonly used metal salts include nitrates, chlorides, or perchlorates of transition metals such as zinc(II), manganese(II), cadmium(II), and zirconium(IV).[1][2] N,N-dimethylformamide (DMF) is a frequently used solvent due to its high boiling point and ability to dissolve the precursors.

Q2: What is a "modulator" and how can it help in the synthesis?

A2: A modulator is an additive, often a monofunctional carboxylic acid like benzoic acid, that is introduced to the reaction mixture in small amounts. It competes with the primary linker in coordinating to the metal centers. This competition can slow down the nucleation and growth of the MOF crystals, which often leads to a more crystalline and less defective final product with potentially larger crystal sizes.

Q3: How does the reaction temperature influence the final MOF structure?

A3: Reaction temperature is a critical parameter in MOF synthesis. It affects both the thermodynamics and kinetics of the reaction. Higher temperatures can lead to denser and more dimensionally stable frameworks.[3] Varying the temperature can be a strategy to target specific MOF topologies.[3]

Q4: Can the choice of solvent affect the synthesis outcome?

A4: Absolutely. The solvent plays a crucial role in dissolving the precursors and mediating the reaction. Even minor changes in the solvent system can result in different MOF structures or phases.[3] The flexibility of the metal's coordination environment allows the framework to adapt to different solvent molecules, sometimes leading to the formation of distinct polymorphs.[3]

Q5: What is the risk of using a dicarbonitrile linker compared to a dicarboxylic acid linker?

A5: The nitrile groups of the this compound linker can potentially undergo hydrolysis to form carboxylic acids or amides under certain solvothermal conditions, especially in the presence of water. This could lead to the formation of an unintended MOF structure. It is crucial to use anhydrous solvents and starting materials to minimize this risk if the nitrile-based MOF is the target.

Troubleshooting Guide

Issue 1: The product is amorphous or has low crystallinity.

An amorphous or poorly crystalline product is a common challenge in MOF synthesis, identifiable by the absence of sharp peaks in a Powder X-ray Diffraction (PXRD) pattern.

Possible Causes and Solutions:

CauseSolution
Reaction rate is too fast Decrease the reaction temperature to slow down the kinetics.[3]
Introduce a modulator (e.g., benzoic acid) to control the nucleation and growth rate.[3]
Inadequate reaction time Increase the reaction time to allow for complete crystallization.
Incorrect solvent system Ensure the metal salt and linker are fully dissolved before heating. Experiment with different solvent mixtures to modify solubility and reaction kinetics.
Precipitation is too rapid Consider a slower method for combining reactants, such as vapor diffusion or slow cooling.

Troubleshooting Workflow for Low Crystallinity

G start Low Crystallinity in PXRD check_rate Is the reaction rate too fast? start->check_rate check_time Was the reaction time sufficient? check_rate->check_time No solution_rate Decrease temperature or add a modulator. check_rate->solution_rate Yes check_solubility Were precursors fully dissolved? check_time->check_solubility Yes solution_time Increase reaction time. check_time->solution_time No solution_solubility Change solvent system or use co-solvents. check_solubility->solution_solubility No end Improved Crystallinity check_solubility->end Yes solution_rate->end solution_time->end solution_solubility->end

Caption: A decision tree for troubleshooting low crystallinity in MOF synthesis.

Issue 2: An unexpected product or phase is formed.

At times, the synthesis may yield a known but undesired phase or a completely new and uncharacterized product.

Possible Causes and Solutions:

CauseSolution
Solvent decomposition High temperatures can cause solvents like DMF to decompose into formate, which can coordinate with the metal center.[3] Consider using a more stable solvent or lowering the reaction temperature.
Linker hydrolysis The nitrile groups of the linker may have hydrolyzed to carboxylic acids. Ensure the use of anhydrous solvents and starting materials. Characterize the product to confirm if a carboxylate-based MOF has formed.
Thermodynamic vs. kinetic control The reaction conditions may favor a kinetically stable but thermodynamically less stable product. Adjusting the temperature or reaction time can help target the desired thermodynamic product.
Incorrect stoichiometry The molar ratio of metal to linker can significantly influence the final structure.[1] Systematically vary the stoichiometry to find the optimal ratio for the desired product.

Logical Flow for Addressing Unexpected Product Formation

G start Unexpected Product Formation characterize Thoroughly characterize the unexpected product (PXRD, TGA, etc.). start->characterize identify Is the product a known phase? characterize->identify analyze Analyze formation conditions. Consider solvent decomposition, linker hydrolysis, or stoichiometry. identify->analyze Yes or No adjust Systematically adjust reaction parameters (temperature, solvent, stoichiometry) to target the desired phase. analyze->adjust end Successful Synthesis of Target MOF adjust->end

Caption: A workflow for identifying and rectifying the formation of unexpected products.

Experimental Protocols

General Solvothermal Synthesis Protocol

This is a generalized protocol and may require optimization for specific metal-linker combinations.

  • Preparation of the Precursor Solution: In a glass vial, dissolve the metal salt and the this compound linker in an appropriate volume of anhydrous DMF. To ensure a homogenous mixture, sonicate the solution for 15-20 minutes.

  • Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave.

  • Heating: Place the sealed autoclave in an oven and heat it to the desired temperature (e.g., 100-140 °C) for a specific duration (e.g., 24-72 hours).[4]

  • Isolation and Purification: Allow the autoclave to cool down to room temperature naturally. The resulting crystalline product can be collected by filtration or centrifugation.

  • Washing: Wash the collected product with fresh DMF to remove any unreacted starting materials.

  • Solvent Exchange: To remove the high-boiling point DMF from the pores of the MOF, immerse the product in a more volatile solvent (e.g., ethanol or methanol). Replace the solvent multiple times over a period of 24-48 hours.

  • Activation: Before characterization or application, the MOF needs to be "activated" to remove the solvent molecules from its pores. This is typically done by heating the material under a vacuum.[5]

Summary of Reaction Conditions from Literature for Bipyridine-based MOFs

The following table summarizes reaction conditions from published literature for MOFs synthesized with similar bipyridine-dicarboxylic acid linkers, which can serve as a starting point for optimization.

Metal SourceLigandSolventTemperature (°C)Time (hours)
Mn(ClO₄)₂·6H₂O2,2′-bithiophen-5,5′-dicarboxylate & 2,2′-bipyridylDMF12048
Mn(ClO₄)₂·6H₂O2,2′-bithiophen-5,5′-dicarboxylate & 5,5′-dimethyl-2,2′-bipyridylDMF13048
Cd(NO₃)₂·4H₂O2,2′-bipyridine-4,4′-dicarboxylic acidDMF1158
Zn(NO₃)₂·6H₂OBenzenedicarboxylic acidDMF105 - 14012 - 144

This table is a compilation of data from references[1],[2], and[4].

References

Preventing degradation of "2,2'-Bipyridine-5,5'-dicarbonitrile" during metal complex formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2'-Bipyridine-5,5'-dicarbonitrile in metal complex formation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound during metal complex formation?

A1: The primary degradation pathway is the hydrolysis of the nitrile (-CN) groups to carboxylic acid (-COOH) groups, forming 2,2'-Bipyridine-5,5'-dicarboxylic acid.[1] This reaction is typically catalyzed by acidic or basic conditions, especially at elevated temperatures.

Q2: What are the ideal storage conditions for this compound to ensure its stability?

A2: To ensure long-term stability, this compound should be stored as a dry solid in a cool, dark place under an inert atmosphere.

Q3: How can I detect the degradation of the ligand during my experiment?

A3: Degradation can be monitored using spectroscopic techniques. A change in the infrared (IR) spectrum, specifically the disappearance of the nitrile peak (around 2230 cm⁻¹) and the appearance of a broad carboxylic acid O-H stretch (around 3000 cm⁻¹) and a carbonyl C=O stretch (around 1700 cm⁻¹), indicates hydrolysis.[2][3] ¹H and ¹³C NMR spectroscopy can also be used to identify the formation of the dicarboxylic acid derivative.[4]

Q4: Can the metal ion itself promote the hydrolysis of the nitrile groups?

A4: Yes, coordination of the nitrile nitrogen to a Lewis acidic metal center can activate the carbon of the nitrile group towards nucleophilic attack by water, thereby promoting hydrolysis.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield of the desired metal complex and presence of a more polar byproduct. Hydrolysis of the nitrile groups to carboxylic acids. This can be caused by the presence of water, acidic or basic impurities, or high reaction temperatures.- Ensure all solvents and reagents are anhydrous. - Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture.[6] - Use neutral or buffered reaction conditions if possible. - If a base is required, use a non-nucleophilic, sterically hindered base. - Lower the reaction temperature and extend the reaction time.
Formation of an insoluble precipitate that is not the desired complex. The hydrolyzed dicarboxylic acid ligand forming an insoluble salt with the metal ion.- Filter the reaction mixture at the reaction temperature to remove any insoluble byproducts before cooling to crystallize the desired complex. - Modify the solvent system to improve the solubility of all species.
Inconsistent reaction outcomes. - Purity of the this compound starting material. - Trace amounts of water or acid/base in the reaction.- Purify the ligand by recrystallization or sublimation before use. - Characterize the purity of the ligand using techniques like NMR and mass spectrometry. - Rigorously dry all glassware and solvents.
Difficulty in characterizing the final product due to mixed ligand species (dinitrile and dicarboxylate). Partial hydrolysis of the nitrile groups during the reaction.- Optimize the reaction conditions to minimize hydrolysis as described above. - Attempt to separate the complexes using chromatography (e.g., column chromatography or HPLC), though this can be challenging.

Data Presentation

Table 1: General Stability of Nitrile Groups in Bipyridine Ligands Under Various Conditions

Condition Stability Notes
Neutral pH (6-8) HighNitrile group is generally stable.
Acidic pH (< 5) Low to ModerateProne to hydrolysis, especially with heating. Protonation of the nitrile nitrogen can increase susceptibility to nucleophilic attack by water.
Basic pH (> 9) Low to ModerateSusceptible to hydrolysis, particularly at elevated temperatures.
Anhydrous non-polar solvents HighStable in the absence of water.
Anhydrous polar aprotic solvents (e.g., DMF, DMSO) Moderate to HighGenerally stable, but trace water can lead to hydrolysis, especially at high temperatures in solvothermal reactions.[7][8]
Protic solvents (e.g., alcohols, water) Low to ModerateIncreased risk of hydrolysis, especially with acid or base catalysts and heat.
Elevated Temperature (> 80°C) LowSignificantly accelerates the rate of hydrolysis in the presence of water, acid, or base.

Experimental Protocols

Protocol 1: General Procedure for Metal Complex Formation Under Inert Conditions

This protocol provides a general guideline for forming a metal complex with this compound while minimizing the risk of hydrolysis.

Materials:

  • This compound

  • Metal salt (e.g., metal chloride, perchlorate, or triflate)

  • Anhydrous solvent (e.g., acetonitrile, dichloromethane, or THF)

  • Schlenk flask or similar reaction vessel for inert atmosphere reactions

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Dry all glassware in an oven at >100°C for several hours and cool under a stream of inert gas.

  • Add this compound to the Schlenk flask.

  • Evacuate the flask and backfill with inert gas three times to ensure an inert atmosphere.

  • Add the anhydrous solvent via a syringe or cannula.

  • In a separate Schlenk flask, dissolve the metal salt in the anhydrous solvent under an inert atmosphere.

  • Slowly add the metal salt solution to the ligand solution at room temperature with stirring.

  • Stir the reaction mixture at room temperature for the desired time (monitor by TLC or another suitable method).

  • If heating is necessary, use the lowest effective temperature and monitor for any signs of degradation.

  • Isolate the product by filtration, crystallization, or removal of the solvent under reduced pressure.

Protocol 2: Monitoring Nitrile Hydrolysis using FT-IR Spectroscopy

Procedure:

  • At various time points during the reaction, withdraw a small aliquot of the reaction mixture under inert conditions.

  • Prepare a sample for FT-IR analysis (e.g., as a thin film on a salt plate by evaporating the solvent, or as a solution in an appropriate IR-transparent solvent).

  • Record the FT-IR spectrum.

  • Monitor the intensity of the nitrile peak around 2230 cm⁻¹. A decrease in the intensity of this peak over time suggests consumption of the nitrile group.

  • Concurrently, monitor for the appearance of a broad absorption band in the 2500-3300 cm⁻¹ region (O-H stretch) and a new band around 1700 cm⁻¹ (C=O stretch), which are indicative of the formation of a carboxylic acid.

Visualizations

degradation_pathway ligand This compound intermediate Amide Intermediate ligand->intermediate H₂O, H⁺ or OH⁻ product 2,2'-Bipyridine-5,5'-dicarboxylic Acid intermediate->product H₂O, H⁺ or OH⁻

Caption: Degradation pathway of this compound.

experimental_workflow start Start: Anhydrous Reagents & Inert Atmosphere dissolve_ligand Dissolve Ligand in Anhydrous Solvent start->dissolve_ligand dissolve_metal Dissolve Metal Salt in Anhydrous Solvent start->dissolve_metal mix Mix Ligand and Metal Salt Solutions dissolve_ligand->mix dissolve_metal->mix react React at Controlled Temperature mix->react monitor Monitor Reaction (e.g., FT-IR, TLC) react->monitor isolate Isolate Product monitor->isolate end End: Pure Metal Complex isolate->end

Caption: Experimental workflow for minimizing ligand degradation.

troubleshooting_tree decision decision solution solution start Problem: Low Yield/Impure Product check_hydrolysis Evidence of Hydrolysis? (e.g., IR, NMR) start->check_hydrolysis check_hydrolysis->start No (Other Issue) check_reagents Reagents Anhydrous & Pure? check_hydrolysis->check_reagents Yes check_conditions Reaction Conditions Too Harsh? check_reagents->check_conditions Yes solution_inert Implement Strict Inert Atmosphere & Anhydrous Conditions check_reagents->solution_inert No solution_purify Purify Starting Materials check_conditions->solution_purify No solution_mild Use Milder Conditions (Lower Temp., Neutral pH) check_conditions->solution_mild Yes

Caption: Troubleshooting decision tree for complex formation.

References

Technical Support Center: Troubleshooting Poor Performance in Solar Cells with "2,2'-Bipyridine-5,5'-dicarbonitrile" Based Dyes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the performance of dye-sensitized solar cells (DSSCs) utilizing "2,2'-Bipyridine-5,5'-dicarbonitrile" based dyes.

Troubleshooting Guides (Question & Answer Format)

Issue 1: Low Overall Power Conversion Efficiency (PCE)

Question: My DSSC fabricated with a this compound based dye shows significantly lower power conversion efficiency (PCE) than expected. What are the potential causes and how can I troubleshoot this?

Answer:

Low PCE is a general indicator of underlying issues in one or more components of the solar cell. A systematic approach is necessary to identify the root cause. Here are the primary factors to investigate:

  • Poor Dye Adsorption: The nitrile groups in the this compound ligand play a crucial role in anchoring the dye to the TiO₂ surface. Inefficient adsorption leads to reduced light harvesting.

    • Troubleshooting:

      • Verify Dye Purity: Impurities in the synthesized dye can interfere with proper adsorption. Confirm purity using techniques like NMR and mass spectrometry.

      • Optimize Dyeing Conditions: Adjust the concentration of the dye solution, the immersion time, and the temperature during the sensitization of the TiO₂ photoanode.

      • Co-adsorbents: Consider the use of co-adsorbents like chenodeoxycholic acid (CDCA) to prevent dye aggregation and improve surface coverage.[1]

  • Sub-optimal TiO₂ Photoanode: The quality of the titanium dioxide layer is critical for efficient electron transport.

    • Troubleshooting:

      • Film Thickness and Porosity: Fabricate TiO₂ films with varying thicknesses to find the optimal balance between dye loading and charge transport. A highly porous structure is essential for maximizing dye adsorption.

      • Sintering Process: Ensure proper sintering of the TiO₂ paste to create a well-connected network of nanoparticles, which is crucial for good electronic conductivity. Inadequate or excessive temperatures can lead to cracks or peel-off issues.[2]

  • Electrolyte Issues: The electrolyte is responsible for regenerating the oxidized dye. Problems with the electrolyte composition or stability can severely impact cell performance.

    • Troubleshooting:

      • Electrolyte Composition: Verify the concentration of the redox couple (typically I⁻/I₃⁻) and any additives. Additives like 4-tert-butylpyridine (TBP) are often used to improve the open-circuit voltage.

      • Electrolyte Leakage or Degradation: Ensure proper sealing of the DSSC to prevent electrolyte leakage and solvent evaporation. Some electrolytes can degrade over time, especially when exposed to UV light or high temperatures.

Issue 2: Low Short-Circuit Current Density (Jsc)

Question: My device exhibits a low short-circuit current density (Jsc). What factors related to the this compound dye could be responsible?

Answer:

A low Jsc is primarily related to inefficient light harvesting or poor electron injection and collection. Key areas to investigate include:

  • Insufficient Light Absorption:

    • Troubleshooting:

      • UV-Vis Spectroscopy: Analyze the absorption spectrum of your dye. The this compound ligand can influence the metal-to-ligand charge-transfer (MLCT) bands of the complex. If the absorption maximum is narrow or does not cover a significant portion of the visible spectrum, the light-harvesting capability will be limited.

      • Dye Concentration on TiO₂: Quantify the amount of dye adsorbed on the photoanode. A low dye loading will result in fewer absorbed photons.

  • Inefficient Electron Injection:

    • Troubleshooting:

      • Energy Level Alignment: The Lowest Unoccupied Molecular Orbital (LUMO) of the dye must be at a higher energy level than the conduction band of the TiO₂ for efficient electron injection. The electron-withdrawing nature of the nitrile groups can lower the LUMO level. If the energy gap is insufficient, electron injection will be hindered.

  • Charge Recombination:

    • Troubleshooting:

      • Electrochemical Impedance Spectroscopy (EIS): This technique can be used to study the charge transfer processes within the cell. A high charge recombination rate between the injected electrons in the TiO₂ and the electrolyte will reduce the collected current.

Issue 3: Low Open-Circuit Voltage (Voc)

Question: The open-circuit voltage (Voc) of my DSSC is lower than anticipated. How can I address this?

Answer:

The Voc is determined by the difference between the Fermi level of the TiO₂ and the redox potential of the electrolyte. A low Voc is often associated with:

  • Unfavorable Conduction Band Shift:

    • Troubleshooting:

      • Electrolyte Additives: The addition of compounds like 4-tert-butylpyridine (TBP) to the electrolyte can adsorb onto the TiO₂ surface, causing a negative shift in the conduction band edge and increasing the Voc.

  • High Recombination Rates:

    • Troubleshooting:

      • Compact TiO₂ Blocking Layer: A thin, dense layer of TiO₂ between the conductive glass (FTO) and the porous TiO₂ layer can help prevent recombination at the FTO/electrolyte interface.

      • Dye Aggregation: Aggregation of dye molecules on the TiO₂ surface can create pathways for charge recombination.[3] Using co-adsorbents can mitigate this.

Issue 4: Low Fill Factor (FF)

Question: My DSSC shows a poor fill factor (FF). What are the likely causes?

Answer:

A low fill factor is typically indicative of high internal series resistance or high charge recombination rates in the cell.

  • High Series Resistance:

    • Troubleshooting:

      • TCO Substrate Resistance: Ensure the transparent conductive oxide (TCO) glass has low sheet resistance.

      • Counter Electrode Quality: A poorly performing counter electrode (e.g., platinum) can have high charge transfer resistance, leading to a lower FF.

      • Electrolyte Thickness: A large distance between the photoanode and the counter electrode increases the resistance of the electrolyte layer.[4]

  • Interface Quality:

    • Troubleshooting:

      • Poor Contact: Ensure good electrical contact between all layers of the cell. Poor contact between the TiO₂ and the TCO or between the counter electrode and the electrolyte can increase series resistance. The interface between the dye and the electrolyte is a critical junction that can introduce significant resistance if not optimized.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the this compound ligand in a DSSC dye?

A1: The this compound serves as a ligand that coordinates with a metal center (commonly Ruthenium) to form the sensitizing dye. The bipyridine structure is fundamental to the light-absorbing properties of the complex. The nitrile (-CN) groups are strong electron-withdrawing groups that can influence the electronic properties of the dye, such as its LUMO energy level, and also act as anchoring groups to bind the dye to the TiO₂ surface.

Q2: Can the nitrile groups on the bipyridine ligand degrade during cell operation?

A2: While bipyridine ligands are generally robust, the overall stability of the dye complex can be affected by factors like prolonged exposure to UV light, high temperatures, and the chemical environment of the electrolyte. Photodegradation or chemical reactions involving the nitrile groups could potentially occur, leading to a decrease in cell performance over time.

Q3: How does dye aggregation of this compound based dyes affect cell performance?

A3: Dye aggregation on the TiO₂ surface can be detrimental to DSSC performance. It can lead to inefficient light harvesting due to self-quenching of the excited state of the dye molecules. Furthermore, aggregates can block pores in the TiO₂ film, hindering electrolyte diffusion and increasing charge recombination pathways, which negatively impacts Jsc, Voc, and FF.[3][5][6][7]

Q4: What are the ideal properties of an electrolyte to be used with these types of dyes?

A4: An ideal electrolyte should have a suitable redox potential to efficiently regenerate the oxidized dye, high ionic conductivity for fast charge transport, low volatility to ensure long-term stability, and be chemically inert towards the dye and the electrodes. The choice of solvent and additives can significantly influence these properties and the overall cell performance.

Data Presentation

Table 1: Typical Photovoltaic Performance Parameters of DSSCs with Bipyridine-based Dyes

Dye/SystemJsc (mA/cm²)Voc (V)FFPCE (%)Reference
Ruthenium complex with 4,4'-dicarboxy-2,2'-bipyridine (N719)18.20.720.699.30
Porphyrin dye (JA3)12.230.8010.63556.23[8]
Porphyrin dye (JA3) + Organic co-sensitizer (S3) with bipyridine anchor15.460.8210.64558.20[8]
Ruthenium complex with phenyl-based bipyridine anchoring ligand (RC-76)17.52--9.23[9]
DSSC with 30% 2,2'-Bipyridine-4,4'-dicarboxylic acid doped electrolyte9.040.660.61813.68[2]

Experimental Protocols

Protocol 1: Synthesis of a Ruthenium Complex with a Bipyridine-dicarbonitrile Ligand (General Procedure)

This protocol is a general guideline and may require optimization for specific target complexes.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the Ruthenium precursor (e.g., RuCl₃·xH₂O) and a slight excess of the this compound ligand.

  • Solvent Addition: Add a suitable high-boiling point solvent such as N,N-dimethylformamide (DMF) or ethanol.

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes to remove oxygen.

  • Reflux: Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by color change. The reaction is typically refluxed for several hours to a full day.

  • Cooling and Precipitation: After the reflux period, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.

  • Isolation: Isolate the crude product by vacuum filtration.

  • Washing and Purification: Wash the collected solid with appropriate solvents (e.g., water, diethyl ether) to remove unreacted starting materials and impurities. Further purification may be achieved by column chromatography or recrystallization.

  • Characterization: Confirm the structure and purity of the synthesized complex using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.

Protocol 2: Fabrication of a Dye-Sensitized Solar Cell

  • Photoanode Preparation:

    • Clean a transparent conductive oxide (TCO) glass substrate (e.g., FTO glass) by sonicating in a sequence of detergent, deionized water, and ethanol.

    • Apply a TiO₂ paste onto the conductive side of the TCO glass using a technique like doctor-blading or screen printing.

    • Sinter the TiO₂-coated glass in a furnace at high temperatures (e.g., 450-500 °C) to form a porous, crystalline film.

    • After cooling, immerse the photoanode in a solution of the this compound based dye for a specific duration (e.g., 12-24 hours) to allow for dye adsorption.

    • Rinse the dye-sensitized photoanode with a suitable solvent (e.g., ethanol) to remove excess, unbound dye.

  • Counter Electrode Preparation:

    • Clean another TCO glass substrate.

    • Deposit a thin layer of a catalyst, typically platinum, onto the conductive side of the TCO glass.

  • Cell Assembly:

    • Place a thin spacer (e.g., Surlyn) around the dye-sensitized area of the photoanode.

    • Place the counter electrode on top of the photoanode, with the conductive/catalytic side facing the TiO₂ film.

    • Seal the two electrodes together by heating the spacer.

  • Electrolyte Filling:

    • Introduce the electrolyte solution into the space between the electrodes through pre-drilled holes in the counter electrode.

    • Seal the holes to prevent electrolyte leakage.

  • Characterization:

    • Measure the current-voltage (I-V) characteristics of the fabricated DSSC under simulated sunlight (e.g., AM 1.5G, 100 mW/cm²) to determine the Jsc, Voc, FF, and PCE.

Mandatory Visualization

DSSC_Workflow cluster_troubleshooting Troubleshooting Workflow for Poor DSSC Performance Start Poor Performance Observed (Low PCE) Check_Jsc Low Jsc? Start->Check_Jsc Check_Voc Low Voc? Check_Jsc->Check_Voc No Jsc_Causes Potential Causes: - Insufficient Light Absorption - Poor Electron Injection - High Recombination Check_Jsc->Jsc_Causes Yes Check_FF Low FF? Check_Voc->Check_FF No Voc_Causes Potential Causes: - Unfavorable Band Alignment - High Recombination Check_Voc->Voc_Causes Yes FF_Causes Potential Causes: - High Series Resistance - Poor Interface Quality Check_FF->FF_Causes Yes

Caption: A logical workflow for troubleshooting poor performance in DSSCs.

DSSC_Working_Principle cluster_dssc DSSC Operation Light Sunlight (hv) Dye Dye (S) Light->Dye 1. Light Absorption Dye_excited Excited Dye (S*) Dye->Dye_excited TiO2 TiO₂ Conduction Band Dye_excited->TiO2 2. Electron Injection External_Circuit External Circuit TiO2->External_Circuit 3. Electron Transport Counter_Electrode Counter Electrode External_Circuit->Counter_Electrode Electrolyte_ox Oxidized Electrolyte (I₃⁻) Counter_Electrode->Electrolyte_ox 4. Electrolyte Reduction Electrolyte_red Reduced Electrolyte (I⁻) Electrolyte_ox->Electrolyte_red Electrolyte_red->Dye 5. Dye Regeneration

Caption: The working principle of a Dye-Sensitized Solar Cell (DSSC).

References

Technical Support Center: Enhancing the Stability of 2,2'-Bipyridine-5,5'-dicarbonitrile Containing Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with catalysts containing the "2,2'-Bipyridine-5,5'-dicarbonitrile" ligand.

Troubleshooting Guide

This guide addresses common issues encountered during experiments, focusing on catalyst instability and performance degradation.

Issue 1: Rapid Loss of Catalytic Activity

Q: My catalyst, which incorporates this compound, shows a significant drop in activity after only a short period or a single run. What are the likely causes and how can I address this?

A: Rapid deactivation is a common challenge and can often be attributed to several factors:

  • Catalyst Poisoning: The nitrogen atoms in the bipyridine ring and the nitrile groups can strongly coordinate to the metal center of the catalyst, blocking active sites.[1][2] Impurities in reactants or solvents, such as sulfur or other nitrogen-containing compounds, can also act as poisons.

  • Leaching of the Active Metal: The active metal component of your catalyst may be dissolving into the reaction medium.

  • Thermal Degradation (Sintering): High reaction temperatures can cause the catalyst particles to agglomerate, reducing the active surface area.[3][4]

Troubleshooting Workflow:

cluster_solutions Potential Solutions start Rapid Activity Loss Observed check_purity Analyze Reactant and Solvent Purity start->check_purity check_leaching Analyze Reaction Mixture for Leached Metal start->check_leaching check_sintering Characterize Used Catalyst (TEM, XRD) start->check_sintering purify_reagents Purify Reactants and Solvents check_purity->purify_reagents modify_ligand Incorporate into MOF/CTF Structure check_leaching->modify_ligand optimize_temp Lower Reaction Temperature check_sintering->optimize_temp

Caption: Troubleshooting workflow for rapid catalyst deactivation.

Issue 2: Inconsistent Catalytic Performance Between Batches

Q: I'm observing significant variations in catalyst performance from one batch to another. What could be causing this inconsistency?

A: Batch-to-batch inconsistency often points to issues in the synthesis and preparation of the catalyst itself.

  • Incomplete Ligand Coordination: The this compound ligand may not be consistently coordinating to the metal center in the same manner across different batches.

  • Variations in Particle Size and Morphology: The physical properties of your catalyst can greatly influence its activity.

  • Residual Impurities from Synthesis: Solvents or unreacted precursors from the catalyst synthesis can interfere with its performance.

Experimental Protocol: Catalyst Synthesis and Characterization

A standardized protocol is crucial for reproducibility.

  • Synthesis:

    • Ensure precise stoichiometric ratios of the metal precursor and the this compound ligand.

    • Maintain consistent reaction conditions (temperature, time, stirring rate).

    • Thoroughly wash the synthesized catalyst to remove any unreacted starting materials and byproducts.

  • Characterization:

    • FTIR/NMR: Confirm the coordination of the bipyridine ligand to the metal center.

    • XRD/TEM: Analyze the crystallinity, particle size, and morphology of the catalyst.

    • Elemental Analysis: Verify the metal loading and elemental composition.

Issue 3: Catalyst Degradation Under Specific Reaction Conditions

Q: My catalyst seems to be unstable under acidic or basic conditions. How can I improve its stability?

A: The stability of catalysts containing bipyridine ligands can be pH-dependent. The nitrile groups in this compound can also be susceptible to hydrolysis under strong acidic or basic conditions.

Stabilization Strategy: Incorporation into Porous Frameworks

Incorporating the catalytic complex into a robust framework like a Metal-Organic Framework (MOF) or a Covalent Triazine Framework (CTF) can significantly enhance its stability.[5] The framework can protect the active sites from the bulk reaction medium.

Workflow for MOF/CTF Synthesis:

cluster_mof MOF Synthesis cluster_ctf CTF Synthesis start This compound solvothermal Solvothermal Synthesis start->solvothermal ionothermal Ionothermal Synthesis (e.g., with ZnCl2) start->ionothermal metal_precursor Metal Precursor metal_precursor->solvothermal mof Stable MOF-based Catalyst solvothermal->mof ctf Stable CTF-based Catalyst ionothermal->ctf

Caption: Synthesis pathways to enhance catalyst stability.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for catalysts containing this compound?

A1: The primary degradation pathways include:

  • Ligand Dissociation: The bipyridine ligand can detach from the metal center, leading to an inactive species.

  • Oxidation of the Metal Center: The active metal can be oxidized to a higher, less active oxidation state.

  • Modification of the Nitrile Group: The nitrile groups can undergo hydrolysis to carboxylic acids or other transformations depending on the reaction conditions, which can alter the electronic properties and stability of the catalyst.

Q2: How can I monitor the stability of my catalyst during a reaction?

A2: You can monitor catalyst stability through:

  • In-situ Spectroscopy: Techniques like UV-Vis or IR spectroscopy can track changes in the catalyst structure during the reaction.

  • Periodic Sampling and Analysis: Take small aliquots of the reaction mixture at different time points and analyze the concentration of the product and any leached metal.

  • Post-reaction Characterization: Compare the physical and chemical properties of the catalyst before and after the reaction using techniques like XRD, TEM, and XPS.

Q3: Are there any general strategies to enhance the stability of bipyridine-based catalysts?

A3: Yes, several strategies can be employed:

  • Ligand Modification: Introducing bulky substituents on the bipyridine ring can sterically hinder degradation pathways.[6]

  • Immobilization on a Support: Anchoring the catalyst onto a solid support (e.g., silica, carbon, polymers) can prevent aggregation and leaching.

  • Encapsulation: Encapsulating the catalyst within a porous material like a zeolite or MOF can provide a protective environment.[5]

Q4: What is the impact of the nitrile groups in this compound on catalyst stability?

A4: The electron-withdrawing nature of the nitrile groups can influence the electronic properties of the bipyridine ligand and the metal center. This can affect the catalyst's reactivity and stability. While they can enhance catalytic activity in some cases, they can also serve as coordination sites for catalyst poisons or undergo chemical transformations that lead to deactivation.

Data Summary

While specific quantitative data for the stability of catalysts containing "this compound" is not extensively available in the literature, the following table provides representative data from similar bipyridine-based catalytic systems to illustrate the effect of different stabilization strategies.

Catalyst SystemStabilization StrategyReaction ConditionTurnover Number (TON) / ActivityStability ObservationReference
Homogeneous Ru(bpy)₃²⁺NoneAqueous solution, photolysis~1000Rapid decomposition[7]
Ru(bpy)₃²⁺@ZeoliteEncapsulationAqueous solution, photolysis>5000Significantly improved stability[5]
Ni-bpy complexNoneCross-coupling reactionVariesProne to deactivation[6]
Ni-bpy with bulky groupsLigand ModificationCross-coupling reactionImproved TONEnhanced stability against degradation[6]
Co-bpy complexIncorporation into CTFPhotocatalytic water oxidationHigh oxygen evolution rateExceptional photostability[4]

Hypothetical Reaction Pathway

The following diagram illustrates a hypothetical catalytic cycle where a catalyst containing this compound might be involved, highlighting potential points of instability.

A [M(L)]n+ (Active Catalyst) L = this compound B [M(L)(Substrate)]n+ A->B Substrate Binding Deactivation Deactivated Catalyst A->Deactivation Ligand Dissociation / Sintering C Intermediate I B->C Reaction Step 1 D Intermediate II C->D Reaction Step 2 C->Deactivation Poisoning E [M(L)(Product)]n+ D->E E->A Product Release F Product Release

Caption: A hypothetical catalytic cycle and potential deactivation pathways.

References

Side reactions to avoid during the functionalization of "2,2'-Bipyridine-5,5'-dicarbonitrile"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2'-Bipyridine-5,5'-dicarbonitrile. Our goal is to help you anticipate and overcome common challenges during its functionalization, ensuring successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common functionalization reactions for this compound?

A1: The nitrile groups on this compound are versatile handles for a variety of chemical transformations. The most common functionalizations include:

  • Hydrolysis: Conversion of the nitrile groups to carboxylic acids, yielding 2,2'-Bipyridine-5,5'-dicarboxylic acid. This is often done to improve aqueous solubility or for further derivatization.[1]

  • Reduction: Reduction of the nitrile groups to primary amines, forming 5,5'-bis(aminomethyl)-2,2'-bipyridine. This introduces nucleophilic sites for further reactions.[1]

  • Tetrazole Formation: Cycloaddition reaction with azides to form the corresponding bis(tetrazolyl)bipyridine. Tetrazoles are often used as bioisosteres for carboxylic acids in medicinal chemistry.[2]

Q2: I am observing incomplete conversion during the hydrolysis of the dinitrile to the dicarboxylic acid. What are the likely side products and how can I drive the reaction to completion?

A2: A common issue during the hydrolysis of this compound is the formation of partially hydrolyzed products, such as the mono-acid mono-amide or the diamide. The stability of the nitrile group often necessitates harsh reaction conditions to achieve complete hydrolysis.[3]

Troubleshooting Incomplete Hydrolysis:

ParameterRecommendationRationale
Reagent Concentration Use a high concentration of a strong acid (e.g., 70-95% H₂SO₄) or a strong base (e.g., 10-20 M NaOH).Stronger acidic or basic conditions increase the rate of nitrile and amide hydrolysis.
Temperature Increase the reaction temperature, often to reflux.Higher temperatures provide the necessary activation energy to overcome the stability of the nitrile and amide intermediates.
Reaction Time Extend the reaction time significantly (e.g., 24-72 hours).Allows for the complete hydrolysis of both nitrile groups and any amide intermediates.
Monitoring Monitor the reaction progress using techniques like HPLC or NMR spectroscopy.Confirms the disappearance of starting material and intermediates, ensuring the reaction has gone to completion.

Q3: During the reduction of the nitrile groups to amines, I am getting a significant amount of secondary and tertiary amine byproducts. How can I improve the selectivity for the primary amine?

A3: The formation of secondary and tertiary amines is a well-known side reaction in nitrile reductions. This occurs when the initially formed primary amine attacks the imine intermediate.

Strategies to Minimize Secondary/Tertiary Amine Formation:

MethodDescriptionKey Considerations
Addition of Ammonia Introduce ammonia (e.g., methanolic ammonia or ammonium hydroxide) into the reaction mixture.The excess ammonia competes with the primary amine product in reacting with the imine intermediate, thus favoring the formation of the primary amine.
Catalyst Selection Use catalysts known for high selectivity towards primary amines, such as Raney Nickel or specific rhodium catalysts.The nature of the catalyst surface can influence the reaction pathway and product distribution.
Reaction Conditions Optimize solvent, temperature, and pressure. Lower temperatures can sometimes favor the formation of the primary amine.These parameters can affect the relative rates of the desired reduction and the undesired side reactions.

Q4: My tetrazole formation reaction from the dinitrile is slow and gives low yields. What are the potential issues and how can I optimize the reaction?

A4: The [3+2] cycloaddition of an azide to a nitrile to form a tetrazole can be sluggish. For this compound, the electron-withdrawing nature of the bipyridine ring can influence the reactivity of the nitrile groups.

Troubleshooting Tetrazole Synthesis:

IssuePotential CauseRecommended Solution
Low Reactivity Insufficient activation of the nitrile group.Use a Lewis acid catalyst (e.g., ZnCl₂, AlCl₃) to activate the nitrile. Alternatively, employing a protic acid source like ammonium chloride can also enhance the reaction rate.
Incomplete Conversion Reaction has not reached equilibrium or the azide reagent has decomposed.Increase reaction temperature (often with microwave heating for faster results) and ensure a slight excess of the azide reagent is used. Monitor the reaction for completion.
Side Reactions Possible coordination of the bipyridine nitrogen to the catalyst, or side reactions of the azide.While direct reactions of azides with the pyridine ring are not commonly reported under these conditions, catalyst poisoning is a concern. Using a catalyst that is less susceptible to coordination by the bipyridine may be beneficial.

Troubleshooting Guides

Guide 1: Hydrolysis of this compound to 2,2'-Bipyridine-5,5'-dicarboxylic acid

Problem: Incomplete hydrolysis, resulting in a mixture of dicarboxylic acid, mono-acid mono-amide, and diamide.

Workflow for Troubleshooting:

Caption: Troubleshooting workflow for incomplete hydrolysis.

Experimental Protocol for Complete Hydrolysis:

  • Reagents: this compound, 70% Sulfuric Acid (H₂SO₄).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, add this compound.

    • Carefully add 70% H₂SO₄ (a significant excess, e.g., 10-20 mL per gram of dinitrile).

    • Heat the mixture to reflux (typically 120-140 °C) with vigorous stirring.

    • Maintain reflux for 24-48 hours.

    • Monitor the reaction progress by taking small aliquots, neutralizing them, and analyzing by HPLC or ¹H NMR to confirm the disappearance of the starting material and any amide intermediates.

    • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

    • The dicarboxylic acid will precipitate. Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

Guide 2: Reduction of this compound to 5,5'-bis(aminomethyl)-2,2'-bipyridine

Problem: Formation of significant amounts of secondary and tertiary amine byproducts.

Workflow for Troubleshooting:

Caption: Troubleshooting workflow for nitrile reduction.

Experimental Protocol for Selective Reduction:

  • Reagents: this compound, Raney Nickel (catalyst), Methanolic Ammonia (7N), Hydrogen gas (H₂).

  • Procedure:

    • To a high-pressure autoclave, add this compound and a slurry of Raney Nickel in methanol.

    • Add a solution of 7N methanolic ammonia. The volume should be sufficient to act as the solvent and provide a large excess of ammonia.

    • Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas (e.g., 50-100 bar).

    • Heat the mixture to a moderate temperature (e.g., 80-100 °C) with efficient stirring.

    • Maintain the reaction under these conditions for 12-24 hours, monitoring the hydrogen uptake.

    • After the reaction is complete, cool the autoclave, carefully vent the hydrogen, and purge with nitrogen.

    • Filter the reaction mixture to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the product by crystallization or column chromatography.

Guide 3: Synthesis of 5,5'-bis(1H-tetrazol-5-yl)-2,2'-bipyridine

Problem: Low yield and/or incomplete conversion.

Workflow for Troubleshooting:

Caption: Troubleshooting workflow for tetrazole synthesis.

Experimental Protocol for Tetrazole Formation:

  • Reagents: this compound, Sodium Azide (NaN₃), Ammonium Chloride (NH₄Cl), Dimethylformamide (DMF).

  • Procedure:

    • In a round-bottom flask, dissolve this compound in DMF.

    • Add sodium azide (a slight excess, e.g., 2.2 equivalents per nitrile group) and ammonium chloride (catalytic to stoichiometric amount).

    • Heat the reaction mixture to 100-120 °C with stirring under a nitrogen atmosphere.

    • Monitor the reaction by TLC or LC-MS. The reaction may take 12-48 hours.

    • After completion, cool the reaction mixture to room temperature.

    • Carefully acidify the mixture with dilute hydrochloric acid to pH ~2-3 to protonate the tetrazole rings and precipitate the product. Caution: Acidification of azide-containing solutions can generate toxic and explosive hydrazoic acid (HN₃). This step must be performed in a well-ventilated fume hood with appropriate safety precautions.

    • Collect the precipitate by filtration, wash with water, and dry under vacuum.

General Troubleshooting: Catalyst Poisoning

The bipyridine moiety in this compound and its derivatives can act as a ligand and coordinate to metal catalysts, leading to catalyst deactivation or "poisoning". This is particularly relevant in catalytic reductions (e.g., using Pd/C) or other metal-catalyzed reactions.

Symptoms of Catalyst Poisoning:

  • Stalled or sluggish reactions.

  • Need for higher catalyst loading.

  • Inconsistent reaction times between batches.

Mitigation Strategies:

  • Increase Catalyst Loading: A straightforward but less economical solution is to use a higher amount of the catalyst to compensate for the poisoned sites.

  • Choose a Less Susceptible Catalyst: Some catalysts are less prone to poisoning by nitrogen-containing heterocycles. Screening different metals and supports is recommended.

  • Use of Additives: In some cases, the addition of a non-coordinating acid can protonate the bipyridine nitrogen, reducing its ability to coordinate to the metal center.

  • Ligand Design: For homogeneous catalysis, the choice of ancillary ligands on the metal center can be tuned to be more strongly coordinating than the bipyridine substrate.

References

Technical Support Center: Purification of Crude 2,2'-Bipyridine-5,5'-dicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude "2,2'-Bipyridine-5,5'-dicarbonitrile". This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound.

Q1: My crude product is a dark, oily residue instead of a solid. What could be the cause and how do I proceed?

A1: The presence of a dark, oily residue suggests significant impurities, which could include residual high-boiling solvents (e.g., DMF), unreacted starting materials, or polymeric byproducts.

  • Recommendation:

    • Solvent Removal: Ensure all volatile solvents have been thoroughly removed under high vacuum. Gentle heating may be necessary, but avoid excessive temperatures to prevent decomposition.

    • Trituration: Attempt to solidify the product by trituration. This involves stirring the crude material with a solvent in which the desired product is insoluble, but the impurities are soluble. Good starting solvents for trituration of bipyridine derivatives include hexanes, diethyl ether, or a mixture of the two.

    • Chromatographic Purification: If trituration fails, column chromatography is the recommended next step.

Q2: I'm having trouble finding a suitable solvent for recrystallization. The compound is poorly soluble in most common solvents.

A2: Low solubility is a known challenge for bipyridine derivatives, including this compound, which is similar to its dicarboxylic acid analogue.

  • Recommendation:

    • High-Boiling Polar Solvents: Explore high-boiling polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). The compound's solubility should increase with heating.

    • Mixed-Solvent System: A two-solvent recrystallization is often effective. Dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., DMF or DMSO) in which it is soluble. Then, slowly add a "poor" solvent (an anti-solvent) in which the product is insoluble (e.g., water, ethanol, or hexanes) dropwise to the hot solution until turbidity persists. Allow the solution to cool slowly to promote crystal formation.

Q3: After column chromatography, my fractions are still impure, and the product seems to be "streaking" or "tailing" on the column.

A3: Tailing on silica gel columns is common for basic compounds like pyridines due to strong interactions with the acidic silica surface.

  • Recommendation:

    • Deactivate Silica Gel: Add a small percentage of a basic modifier, such as triethylamine (Et₃N) or pyridine (typically 0.5-2%), to your eluent system. This will neutralize the acidic sites on the silica gel and reduce tailing.

    • Alternative Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, which is less acidic than silica gel.

    • Optimize Eluent Polarity: Ensure your chosen eluent system provides good separation on a Thin Layer Chromatography (TLC) plate before running the column. The ideal Rf value for the desired compound is typically between 0.2 and 0.4.

Q4: My final product is off-white or yellowish, not the expected pure white solid. What are the likely impurities?

A4: A persistent color may indicate the presence of colored byproducts from the synthesis. If the synthesis involved a nickel-catalyzed coupling of 2-bromo-5-cyanopyridine, residual nickel complexes could be a source of color.

  • Recommendation:

    • Activated Carbon Treatment: Dissolve the product in a suitable hot solvent and add a small amount of activated carbon. The activated carbon can adsorb colored impurities. Hot filter the solution to remove the carbon and then allow the purified product to crystallize. Be aware that this can sometimes lead to product loss due to adsorption on the carbon.

    • Repeat Purification: A second purification step, either by recrystallization or column chromatography, may be necessary to remove the persistent colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurities will largely depend on the synthetic route used:

  • From Ni-catalyzed homocoupling of 2-bromo-5-cyanopyridine: Unreacted 2-bromo-5-cyanopyridine, homocoupled byproducts, and potentially polybrominated bipyridines are common impurities.

  • From dehydration of 2,2'-bipyridine-5,5'-dicarboxamide: The primary impurity is likely to be the starting dicarboxamide.

Q2: Which analytical techniques are recommended to assess the purity of the final product?

A2: A combination of techniques is recommended:

  • ¹H NMR Spectroscopy: To determine the chemical structure and identify any proton-containing impurities.

  • FT-IR Spectroscopy: To confirm the presence of the nitrile functional groups (a characteristic stretch is expected around 2230 cm⁻¹).

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • Melting Point: A sharp melting point range is indicative of high purity.

Q3: Can I use sublimation as a purification technique?

A3: Sublimation can be an effective purification method for compounds that are thermally stable and have a sufficiently high vapor pressure. While it has been used for the purification of the related 2,2'-bipyridine-5,5'-dicarboxamide, its suitability for this compound would need to be determined experimentally. It is a good option for removing non-volatile impurities.

Data Presentation

As quantitative data for specific purification runs is highly dependent on the initial purity and scale, the following table is provided as a template for researchers to document and compare their results.

Purification MethodStarting Mass (g)Starting Purity (%)Final Mass (g)Final Purity (%)Recovery (%)Observations
RecrystallizationSolvent system, crystal color, etc.
Column ChromatographyStationary phase, eluent, etc.
SublimationTemperature, pressure, etc.

Experimental Protocols

Protocol 1: Recrystallization (Two-Solvent Method)

This protocol is a general guideline and may require optimization based on the specific impurities present.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of a high-boiling polar solvent (e.g., DMF or DMSO) to create a slurry.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more of the hot solvent portion-wise until the solid completely dissolves. Avoid excessive boiling.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a separate flask and a stemless funnel. Quickly filter the hot solution through a fluted filter paper to remove the insoluble materials.

  • Crystallization: To the hot, clear solution, add a "poor" solvent (e.g., deionized water or ethanol) dropwise while stirring. The addition of this anti-solvent will cause the solution to become turbid, indicating the onset of precipitation. Continue adding the anti-solvent until a significant amount of precipitate has formed.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. For maximum crystal recovery, place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified product in a vacuum oven at a suitable temperature (e.g., 60-80 °C) to a constant weight.

Protocol 2: Column Chromatography

This protocol provides a general procedure for purification using silica gel chromatography.

  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude material in various solvent mixtures (e.g., different ratios of ethyl acetate/hexanes or dichloromethane/methanol). The ideal system will show good separation between the product spot and any impurity spots, with the product having an Rf of ~0.3.

  • Column Packing (Slurry Method):

    • Prepare a slurry of silica gel in the chosen nonpolar solvent (e.g., hexanes).

    • Secure a glass column vertically and add a small plug of cotton or glass wool to the bottom. Cover this with a thin layer of sand.

    • Pour the silica gel slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and remove any air bubbles.

    • Add a layer of sand on top of the silica gel to prevent disturbance when adding the sample and eluent.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for samples with low solubility, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions as the eluent moves through the column. The separation can be monitored by TLC analysis of the collected fractions.

  • Fraction Combination and Solvent Evaporation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Visualization

Purification_Workflow Crude Crude this compound Analysis Initial Analysis (TLC, NMR) Crude->Analysis Is_Solid Is the crude product a solid? Analysis->Is_Solid Column Column Chromatography (Silica Gel) Analysis->Column Significant Impurities Trituration Trituration (e.g., with Hexanes/Ether) Is_Solid->Trituration No Recrystallization Recrystallization (e.g., DMF/Water) Is_Solid->Recrystallization Yes Trituration->Recrystallization Purity_Check Assess Purity (TLC, NMR, etc.) Recrystallization->Purity_Check Column->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product Yes Repurify Consider Repurification Purity_Check->Repurify No Repurify->Recrystallization Repurify->Column

Caption: A decision workflow for the purification of crude this compound.

Challenges in scaling up the synthesis of "2,2'-Bipyridine-5,5'-dicarbonitrile"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of 2,2'-Bipyridine-5,5'-dicarbonitrile, particularly when scaling up.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two primary synthetic routes are the nickel-catalyzed reductive homocoupling of 2-bromo-5-cyanopyridine and the dehydration of 2,2'-bipyridine-5,5'-dicarboxamide. The nickel-catalyzed method is generally more efficient and results in higher yields.[1]

Q2: I am experiencing low yields in my synthesis. What are the likely causes?

A2: Low yields can stem from several factors depending on your chosen synthetic route. For nickel-catalyzed reactions, potential issues include catalyst deactivation by impurities or the product itself, and competing side reactions like reductive dehalogenation. In the dehydration of the dicarboxamide, incomplete reaction or degradation of the product under harsh conditions can lead to lower yields. Purity of starting materials is crucial in all cases.

Q3: What are common impurities I should expect and how can I minimize them?

A3: In nickel-catalyzed couplings, common impurities include homocoupling byproducts and triphenylphosphine oxide (TPPO) if phosphine ligands are used. To minimize these, consider using ligand-free conditions where applicable and optimizing the reductant and reaction time. For the dehydration route, residual starting material (dicarboxamide) and partially dehydrated intermediates can be present. Ensuring the use of a potent dehydrating agent and sufficient reaction time can mitigate this.

Q4: My purification of this compound is proving difficult, especially at a larger scale. What are the recommended purification strategies?

A4: Due to its poor solubility in many common organic solvents, purification can be challenging. Recrystallization from a suitable solvent system, such as a mixed-solvent system involving DMF and water, is a common approach. For impurities that are acidic or basic in nature, an acid-base wash during the workup can be effective. Sublimation has also been reported as a final purification step, which can yield a highly pure product.[2]

Q5: Are there specific safety precautions I should take when working with the reagents for this synthesis?

A5: Yes. When performing nickel-catalyzed reactions, be aware that nickel compounds can be toxic and carcinogenic; always handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Raney nickel, if used, is pyrophoric and must be handled with extreme care under an inert atmosphere.[3] Dehydrating agents like phosphorus pentoxide are corrosive and react violently with water. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Troubleshooting Guides

Issue 1: Low Yield in Nickel-Catalyzed Reductive Homocoupling
Symptom Possible Cause Suggested Solution
Reaction stalls or proceeds slowly.Catalyst Deactivation: The active nickel catalyst is sensitive to air and moisture. Impurities in the starting materials or solvent can also poison the catalyst.- Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents.- Purify the 2-bromo-5-cyanopyridine starting material to remove any potential catalyst poisons.
Significant amount of 2-cyanopyridine (dehalogenated byproduct) is observed.Reductive Dehalogenation: This is a common side reaction in nickel-catalyzed couplings of halopyridines.- Adjust the type and amount of reductant (e.g., zinc or manganese powder).- Optimize the reaction temperature; lower temperatures may favor the desired coupling over dehalogenation.
Complex mixture of products is formed.Side Reactions: Unwanted side reactions may be occurring due to suboptimal reaction conditions.- Screen different nickel precursors and ligands (if used). Bulky ligands can sometimes suppress side reactions.- Adjust the reaction concentration; higher dilutions can sometimes minimize intermolecular side reactions.
Issue 2: Incomplete Reaction in the Dehydration of 2,2'-Bipyridine-5,5'-dicarboxamide
Symptom Possible Cause Suggested Solution
Presence of starting material (dicarboxamide) in the final product.Insufficient Dehydrating Agent: The amount of dehydrating agent may not be sufficient to drive the reaction to completion.- Increase the equivalents of the dehydrating agent (e.g., phosphorus pentoxide or trifluoroacetic anhydride).- Ensure the dehydrating agent is fresh and has been stored under anhydrous conditions.
Formation of a dark, tarry substance.Degradation: The reaction temperature may be too high, leading to the decomposition of the starting material or product.- Carefully control the reaction temperature. If heating is required, do so gradually and monitor for any color changes that may indicate decomposition.- Reduce the reaction time if prolonged heating is causing degradation.
Product is difficult to isolate from the reaction mixture.Poor Solubility/Handling: The product may be insoluble in the reaction solvent, making extraction and isolation challenging.- Choose a reaction solvent in which the product has at least moderate solubility at elevated temperatures to facilitate workup.- If the product precipitates upon cooling, this can be used as an initial purification step.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

Synthetic Method Starting Material Key Reagents Typical Yield Scale Reference
Nickel-Catalyzed Reductive Homocoupling2-bromo-5-cyanopyridineNiCl₂·6H₂O, Zinc powder, LiCl, DMF91%Lab Scale[1]
Dehydration2,2'-Bipyridine-5,5'-dicarboxamideTrifluoroacetic anhydride, Phosphorus pentoxide~43% (after sublimation)Lab Scale[1]

Experimental Protocols

Protocol 1: Nickel-Catalyzed Reductive Homocoupling of 2-bromo-5-cyanopyridine

This protocol is adapted from a general procedure for nickel-catalyzed synthesis of bipyridines and specific information for the dicarbonitrile synthesis.[1][3]

Materials:

  • 2-bromo-5-cyanopyridine

  • Anhydrous Dimethylformamide (DMF)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Zinc powder

  • Lithium chloride (LiCl)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-bromo-5-cyanopyridine, lithium chloride, and zinc powder.

  • Solvent Addition: Add anhydrous DMF to the flask via a syringe.

  • Catalyst Addition: Add NiCl₂·6H₂O to the reaction mixture.

  • Reaction: Heat the mixture to 50°C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to a few hours.[1]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Dehydration of 2,2'-Bipyridine-5,5'-dicarboxamide

This protocol is based on general dehydration procedures and specific reagents mentioned for this transformation.[1][2]

Materials:

  • 2,2'-Bipyridine-5,5'-dicarboxamide

  • Phosphorus pentoxide (P₄O₁₀)

  • Trifluoroacetic anhydride ((CF₃CO)₂O)

  • Anhydrous, high-boiling point solvent (e.g., sulfolane)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, suspend 2,2'-Bipyridine-5,5'-dicarboxamide in the anhydrous solvent.

  • Reagent Addition: Carefully add phosphorus pentoxide and trifluoroacetic anhydride to the suspension.

  • Reaction: Heat the reaction mixture according to the requirements of the specific procedure, often at elevated temperatures. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture and carefully quench by pouring it onto ice-water.

  • Isolation: The product may precipitate from the aqueous mixture. Collect the solid by vacuum filtration.

  • Purification: Wash the crude product with water and then a suitable organic solvent to remove impurities. Further purification can be achieved by recrystallization or sublimation to obtain a product of high purity.[2]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_reaction Reaction & Workup cluster_purification Purification cluster_analysis Analysis start Choose Synthetic Route ni_route Nickel-Catalyzed Homocoupling start->ni_route dehydration_route Dehydration of Dicarboxamide start->dehydration_route reaction Perform Reaction (under inert atmosphere) ni_route->reaction dehydration_route->reaction workup Aqueous Workup & Extraction reaction->workup crude Crude Product workup->crude recrystallization Recrystallization crude->recrystallization chromatography Column Chromatography crude->chromatography sublimation Sublimation recrystallization->sublimation chromatography->sublimation final_product Pure this compound sublimation->final_product analysis Characterization (NMR, MS, etc.) final_product->analysis troubleshooting_logic start Problem Encountered low_yield Low Yield? start->low_yield impurity Impurity Issues? low_yield->impurity No catalyst_deactivation Check for Catalyst Deactivation (Air/Moisture Sensitivity) low_yield->catalyst_deactivation Yes purification_issue Purification Difficulty? impurity->purification_issue No identify_impurities Identify Impurities (NMR, MS) impurity->identify_impurities Yes solubility_test Perform Solubility Screening purification_issue->solubility_test Yes side_reactions Investigate Side Reactions (e.g., Dehalogenation) catalyst_deactivation->side_reactions incomplete_reaction Check for Incomplete Reaction (Dehydration Route) side_reactions->incomplete_reaction optimize_conditions Optimize Reaction Conditions (Temp, Time, Reagents) identify_impurities->optimize_conditions recrystallization_optimization Optimize Recrystallization (Solvent System) solubility_test->recrystallization_optimization alternative_methods Consider Alternative Methods (Sublimation) recrystallization_optimization->alternative_methods

References

Technical Support Center: Optimizing Crystallinity of MOFs from 2,2'-Bipyridine-5,5'-dicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Metal-Organic Frameworks (MOFs) using the linker 2,2'-Bipyridine-5,5'-dicarbonitrile. The following information is curated to enhance experimental success and improve the crystallinity of the target MOFs.

Troubleshooting Guide

This guide addresses the common issue of obtaining amorphous or poorly crystalline products, a frequent challenge in MOF synthesis.

Issue: The synthesized product is amorphous or exhibits low crystallinity, as indicated by broad or absent peaks in the Powder X-ray Diffraction (PXRD) pattern.

This is a prevalent issue in MOF synthesis, often stemming from rapid nucleation and crystal growth, which leads to a disordered material. The following sections provide potential causes and corresponding solutions to enhance the crystallinity of your MOF.

Troubleshooting Workflow for Low Crystallinity

start Low Crystallinity (Amorphous Product) cause1 Rapid Reaction Kinetics start->cause1 cause2 Suboptimal Solvent System start->cause2 cause3 Inadequate Reaction Time start->cause3 cause4 Impure Starting Materials start->cause4 solution1a Decrease Temperature cause1->solution1a solution1b Introduce a Modulator cause1->solution1b solution2a Ensure Complete Dissolution of Precursors cause2->solution2a solution2b Experiment with Solvent Mixtures cause2->solution2b solution3 Increase Reaction Time cause3->solution3 solution4 Purify Ligand and Metal Salt cause4->solution4 outcome Improved Crystallinity solution1a->outcome solution1b->outcome solution2a->outcome solution2b->outcome solution3->outcome solution4->outcome

Caption: Troubleshooting workflow for low crystallinity in MOF synthesis.

Detailed Causes and Solutions
  • Cause 1: Rapid Reaction Kinetics

    • Explanation: A fast reaction rate can lead to rapid nucleation and the formation of small, disordered crystallites, resulting in an amorphous product. The coordination of the nitrile groups in this compound might be kinetically rapid with certain metal ions.

    • Solutions:

      • Decrease the reaction temperature: Lowering the temperature of the solvothermal reaction can slow down the kinetics of framework formation, allowing for more ordered crystal growth.

      • Introduce a modulator: A modulator is a molecule that competes with the linker for coordination to the metal center. This competition slows down the overall reaction rate, promoting the formation of larger, more crystalline domains. For nitrile-containing linkers, monodentate ligands like pyridine or benzonitrile could be explored as modulators.

  • Cause 2: Suboptimal Solvent System

    • Explanation: The solvent plays a critical role in dissolving the precursors and mediating the formation of the MOF structure. The solubility of this compound and the metal salt must be carefully considered.

    • Solutions:

      • Ensure complete dissolution of precursors: Before heating, ensure that both the metal salt and the linker are fully dissolved in the solvent. Sonication can aid in this process.

      • Experiment with solvent mixtures: The polarity and coordinating ability of the solvent can significantly influence the crystallization process. Experimenting with different solvent ratios (e.g., DMF/ethanol, DMF/acetonitrile) can alter the solubility of the reactants and the kinetics of MOF formation.

  • Cause 3: Inadequate Reaction Time

    • Explanation: The crystallization of MOFs can be a slow process. Insufficient reaction time may not allow for the formation of a well-ordered, crystalline material.

    • Solution:

      • Increase the reaction time: Extend the duration of the solvothermal reaction (e.g., from 24 hours to 48 or 72 hours) to provide more time for the crystals to grow and anneal.

  • Cause 4: Impure Starting Materials

    • Explanation: Impurities in the this compound linker or the metal salt can inhibit crystal growth or become incorporated into the framework, leading to defects and reduced crystallinity.

    • Solution:

      • Purify the ligand and metal salt: Ensure the purity of your starting materials. The linker can often be purified by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting materials for the solvothermal synthesis of MOFs with this compound?

A1: The synthesis generally involves a metal salt (e.g., nitrates, chlorides, or acetates of transition metals like Zn(II), Cu(II), Cd(II), or Mn(II)), the organic linker this compound, and a high-boiling point solvent. N,N-dimethylformamide (DMF) is a commonly used solvent due to its ability to dissolve a wide range of precursors and its high boiling point.

Q2: What is the role of a modulator and how do I choose one for a nitrile-based linker?

A2: A modulator is a crucial additive that can control the kinetics of MOF formation by competing with the primary linker for coordination to the metal centers. This competition slows down nucleation and growth, often leading to larger and more crystalline materials. For a dicarbonitrile linker, monodentate ligands that can coordinate to the metal center are good candidates. Examples include:

  • Pyridine and its derivatives: These can mimic the coordination of the bipyridine nitrogen atoms.

  • Benzonitrile: This can compete with the nitrile functional groups of the linker.

  • Monocarboxylic acids (e.g., benzoic acid): Although the primary linker is nitrile-based, monocarboxylic acids are well-established modulators in MOF synthesis and can still influence the overall reaction kinetics.

The choice and concentration of the modulator often require empirical optimization.

Q3: How does the reaction temperature affect the final MOF structure and crystallinity?

A3: Temperature is a critical parameter in solvothermal synthesis. It influences both the thermodynamics and kinetics of the reaction.

  • Lower temperatures generally slow down the reaction, which can favor the growth of larger, more well-defined crystals.

  • Higher temperatures can sometimes lead to the formation of denser, more thermodynamically stable phases, but can also accelerate decomposition of the solvent or linker. A systematic study of a range of temperatures (e.g., 80 °C, 100 °C, 120 °C) is recommended to find the optimal condition for your specific system.

Q4: Can the metal-to-linker ratio influence the crystallinity of the final product?

A4: Yes, the stoichiometry of the reactants can significantly impact the outcome of the synthesis. Varying the molar ratio of the metal salt to the this compound linker can influence the formation of the secondary building units (SBUs) and the overall framework assembly. It is advisable to explore different ratios around the expected stoichiometry to optimize for crystallinity.

Data Presentation: Impact of Synthesis Parameters on Crystallinity

While specific quantitative data for MOFs from this compound is limited in the literature, the following tables illustrate the expected qualitative and quantitative impact of key synthesis parameters on MOF crystallinity, based on general principles and observations from analogous systems. Crystallinity is often assessed by the intensity and sharpness of peaks in the PXRD pattern.

Table 1: Effect of Temperature on MOF Crystallinity

Temperature (°C)ObservationRelative PXRD Peak Intensity (Arbitrary Units)
80Amorphous or very broad peaks10
100Moderately crystalline, sharper peaks50
120Highly crystalline, sharp and intense peaks100
140Potential for phase change or decompositionVariable

Table 2: Effect of Modulator (Pyridine) Concentration on MOF Crystallinity

Modulator:Linker Molar RatioObservationRelative PXRD Peak Intensity (Arbitrary Units)
0:1Poorly crystalline, broad peaks20
1:1Improved crystallinity, sharper peaks70
5:1Highly crystalline, well-defined peaks100
10:1May inhibit MOF formation30

Experimental Protocols

The following are generalized experimental protocols for the synthesis of a MOF using this compound, adapted from established procedures for similar bipyridine-based linkers. Note: These protocols should be considered as a starting point and may require optimization for your specific metal-linker system.

Protocol 1: Standard Solvothermal Synthesis
  • Preparation of the Reaction Mixture: In a 20 mL glass vial, dissolve the metal salt (e.g., 0.1 mmol of Zinc Nitrate Hexahydrate) and this compound (0.1 mmol) in 10 mL of N,N-dimethylformamide (DMF).

  • Sonication: Sonicate the mixture for 15-20 minutes to ensure complete dissolution and homogeneity.

  • Reaction: Transfer the solution to a 23 mL Teflon-lined stainless-steel autoclave. Seal the autoclave and place it in a preheated oven at 120 °C for 48 hours.

  • Cooling and Isolation: Allow the autoclave to cool to room temperature naturally. The crystalline product can be collected by filtration or centrifugation.

  • Washing: Wash the collected solid with fresh DMF (3 x 10 mL) to remove any unreacted precursors.

  • Solvent Exchange: To remove the high-boiling DMF from the pores, immerse the product in a volatile solvent such as ethanol or acetone (3 x 10 mL over 24 hours).

  • Activation: Dry the product under vacuum at an elevated temperature (e.g., 100-150 °C, depending on the thermal stability of the MOF) to remove the solvent molecules from the pores.

Protocol 2: Modulated Solvothermal Synthesis
  • Preparation of the Reaction Mixture: In a 20 mL glass vial, dissolve the metal salt (e.g., 0.1 mmol of Zinc Nitrate Hexahydrate) and this compound (0.1 mmol) in 10 mL of DMF.

  • Addition of Modulator: Add the modulator (e.g., 0.5 mmol of pyridine) to the reaction mixture.

  • Sonication: Sonicate the mixture for 15-20 minutes.

  • Reaction, Cooling, Isolation, Washing, Solvent Exchange, and Activation: Follow steps 3-7 from Protocol 1.

Mandatory Visualizations

Logical Flow for Troubleshooting Unexpected Product Formation

start Unexpected Product/ Phase Formed check1 Solvent Decomposition? start->check1 check2 Incorrect Stoichiometry? check1->check2 No action1 Lower Temperature/ Use a more stable solvent check1->action1 Yes check3 Thermodynamic vs. Kinetic Product? check2->check3 No action2 Verify Reactant Ratios check2->action2 Yes action3 Vary Temperature and Time check3->action3 Yes outcome Target MOF Formed action1->outcome action2->outcome action3->outcome

Caption: Logical flow for addressing unexpected product formation.

Validation & Comparative

Unambiguous Structure Confirmation of 2,2'-Bipyridine-5,5'-dicarbonitrile via 1H and 13C NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of materials science and coordination chemistry, the precise structural elucidation of organic ligands is paramount. This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2,2'-Bipyridine-5,5'-dicarbonitrile, a key building block in the synthesis of functional materials. By contrasting its spectral features with those of related bipyridine derivatives, we demonstrate the power of NMR spectroscopy in unequivocally confirming its molecular structure. This guide is intended for researchers, scientists, and professionals in drug development and materials science who utilize these versatile compounds.

Experimental Protocols

A standardized protocol for the acquisition of high-resolution ¹H and ¹³C NMR spectra is crucial for data reproducibility and comparison.

Sample Preparation: Approximately 5-10 mg of the analyte, such as this compound, is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) within a clean, dry NMR tube. Complete dissolution is ensured to avoid signal broadening.

Instrumentation and Data Acquisition: NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[1][2] For ¹H NMR, a sufficient number of scans (e.g., 160) are acquired to achieve a good signal-to-noise ratio.[2] For ¹³C NMR, a greater number of scans is usually necessary. The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).[1] Coupling constants (J) are reported in Hertz (Hz).[1] Two-dimensional NMR techniques, such as COSY and HSQC, can be employed for unambiguous peak assignments.[1]

Comparative NMR Data Analysis

The structural confirmation of this compound is achieved by a detailed analysis of its ¹H and ¹³C NMR spectra and comparison with potential isomers or related structures. The presence of nitrile groups at the 5 and 5' positions significantly influences the electronic environment of the pyridine rings, leading to characteristic chemical shifts and coupling patterns.

Below is a table summarizing the ¹H and ¹³C NMR data for this compound and, for comparative purposes, unsubstituted 2,2'-Bipyridine.

Table 1: ¹H and ¹³C NMR Data for this compound and 2,2'-Bipyridine in CDCl₃

CompoundNucleusPositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound ¹HH-3, H-3'8.64ddJ = 8.3, 0.8
H-4, H-4'8.14ddJ = 8.3, 2.0
H-6, H-6'8.97ddJ = 2.0, 0.8
¹³CC-2, C-2'157.0--
C-3, C-3'121.7--
C-4, H-4'140.5--
C-5, C-5'110.7--
C-6, C-6'152.1--
C≡N116.5--
2,2'-Bipyridine ¹HH-3, H-3'9.08dJ = 7.8
H-4, H-4'8.26tdJ = 7.8, 1.3
H-5, H-5'7.82dddJ = 7.8, 5.7, 1.1
H-6, H-6'8.85ddJ = 5.7, 1.3

Data for this compound sourced from[1]. Data for 2,2'-Bipyridine sourced from[1]. Note that the chemical shifts for 2,2'-bipyridine can vary slightly with concentration and solvent.

Structural Interpretation:

The ¹H NMR spectrum of this compound displays three distinct signals in the aromatic region, each integrating to two protons, which is consistent with the molecule's C₂ symmetry. The downfield shift of all protons compared to unsubstituted 2,2'-bipyridine is a direct consequence of the electron-withdrawing nature of the nitrile groups. The characteristic coupling patterns (doublet of doublets) for all three protons allow for their unambiguous assignment. Specifically, the large coupling constant (J = 8.3 Hz) between H-3 and H-4 is indicative of ortho-coupling, while the smaller coupling constants arise from meta- and para-couplings.

In the ¹³C NMR spectrum, the presence of six distinct signals confirms the symmetric nature of the molecule. The chemical shift of the carbon atom attached to the nitrile group (C-5, C-5') at 110.7 ppm and the nitrile carbon itself at 116.5 ppm are highly diagnostic.[1] The positions of the other carbon signals are also consistent with the proposed structure.

Workflow for NMR-based Structure Confirmation

The logical flow of confirming the structure of this compound using NMR spectroscopy is outlined in the following diagram.

NMR_Workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Interpretation cluster_confirmation Conclusion synthesis Synthesis of 2,2'-Bipyridine- 5,5'-dicarbonitrile purification Purification (e.g., Column Chromatography) synthesis->purification sample_prep Sample Preparation (CDCl3) purification->sample_prep nmr_acq 1H & 13C NMR Data Acquisition sample_prep->nmr_acq data_proc Data Processing (Integration, Peak Picking) nmr_acq->data_proc spec_analysis Spectral Analysis (Chemical Shifts, Coupling Constants) data_proc->spec_analysis comp_analysis Comparative Analysis vs. Alternatives spec_analysis->comp_analysis structure_confirm Structure Confirmation comp_analysis->structure_confirm

Caption: Workflow for the synthesis, NMR analysis, and structure confirmation of this compound.

References

A Comparative Guide to the Catalytic Activity of 2,2'-Bipyridine-5,5'-dicarbonitrile Based Catalysts in CO₂ Reduction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the electrocatalytic performance of catalysts based on the 2,2'-Bipyridine-5,5'-dicarbonitrile (dcnbpy) ligand for the reduction of carbon dioxide (CO₂). The performance of a representative Rhenium (Re) catalyst featuring this electron-withdrawing ligand is compared against the benchmark unsubstituted Re complex and an analogous complex using the more earth-abundant metal, Manganese (Mn). This analysis is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the design and evaluation of molecular catalysts.

Introduction to Bipyridine-Based Catalysts

Molecular catalysts for the electrochemical reduction of CO₂ are critical for developing technologies that can convert this greenhouse gas into valuable chemical feedstocks, such as carbon monoxide (CO).[1][2] Carbon monoxide is a key building block that can be converted into hydrocarbon fuels via established methods like the Fischer-Tropsch process.[3] Among the most studied and efficient molecular catalysts are Rhenium and Manganese tricarbonyl complexes bearing 2,2'-bipyridine (bpy) ligands.[1]

The electronic properties of the bipyridine ligand can be systematically tuned to optimize catalyst performance, including activity, selectivity, and the required overpotential.[2] The introduction of electron-withdrawing groups, such as the nitrile (-CN) functions in this compound, significantly alters the electronic structure of the resulting metal complex. While these cyano-substituted ligands can sometimes deactivate the catalyst, they are instrumental in fundamental studies, such as those involving catalyst adsorption on electrode surfaces.[2] This guide focuses on comparing a Re-dcnbpy catalyst with the parent Re-bpy complex and a Mn-bpy analogue to elucidate the effects of both ligand modification and the choice of the central metal atom.

Compared Catalyst Systems

The following three catalyst systems are evaluated for their efficacy in the electrocatalytic reduction of CO₂ to CO:

  • [Re(dcnbpy)(CO)₃Cl] : A Rhenium complex with the electron-withdrawing this compound ligand.

  • [Re(bpy)(CO)₃Cl] : The benchmark catalyst, featuring the unsubstituted 2,2'-bipyridine ligand. It is one of the most active and selective molecular electrocatalysts for CO₂ to CO conversion.[2]

  • [Mn(bpy)(CO)₃Br] : An analogue utilizing the more earth-abundant and cost-effective Manganese. These catalysts are known to operate at lower overpotentials but can be prone to deactivation via dimerization.[1][4]

The general experimental setup for evaluating these catalysts is depicted in the workflow diagram below.

G General Experimental Workflow for Catalyst Evaluation cluster_prep Catalyst Preparation cluster_exp Electrochemical Evaluation L_Synth Ligand Synthesis (e.g., dcnbpy) C_Synth Complex Synthesis (e.g., [Re(dcnbpy)(CO)3Cl]) L_Synth->C_Synth Purify Purification & Characterization (NMR, IR, X-ray) C_Synth->Purify CV Cyclic Voltammetry (CV) - Determine Reduction Potentials - Assess Catalytic Activity Purify->CV Dissolve in Solvent with Supporting Electrolyte CPE Controlled-Potential Electrolysis (CPE) - Bulk CO₂ Reduction CV->CPE Analysis Product Analysis (GC) - Quantify CO, H₂ - Calculate Faradaic Efficiency CPE->Analysis

General Experimental Workflow for Catalyst Evaluation

Comparative Performance Data

The performance of molecular electrocatalysts is assessed by several key metrics. The reduction potential indicates the energy input required to drive the reaction. Faradaic Efficiency (FE) measures the selectivity for a specific product (e.g., CO) by quantifying the percentage of electrons used to form it. The Turnover Number (TON) reflects the stability and total output of the catalyst, representing the moles of product formed per mole of catalyst.

Catalyst SystemMetal CenterBipyridine LigandKey Performance MetricsReference
[Re(dcnbpy)(CO)₃Cl] Rhenium (Re)5,5'-dicarbonitrile (dcnbpy)Deactivated for Catalysis : Electron-withdrawing cyano groups shift reduction potentials but hinder catalytic turnover in solution. Useful for surface studies.[2]
[Re(bpy)(CO)₃Cl] Rhenium (Re)Unsubstituted (bpy)High Selectivity : Faradaic Efficiency for CO up to 98-99%.[5][6][7] Robust : Achieves high Turnover Numbers (e.g., TON of 300).[8][5][6][7][8]
[Mn(bpy)(CO)₃Br] Manganese (Mn)Unsubstituted (bpy)Lower Overpotential : Operates at potentials ~400 mV lower than Re analogues.[4] Good Selectivity : Achieves quantitative conversion to CO (TON = 34 in one study).[7][4][7]

Catalytic Mechanism for CO₂ Reduction

The electrocatalytic reduction of CO₂ by Re(bpy)-type complexes follows a well-established mechanism. The cycle is initiated by a two-electron reduction of the catalyst precursor. This doubly reduced species is the active catalyst that binds and reduces a molecule of CO₂. The presence of proton donors (even weak ones like residual water) is often crucial for the final steps of the cycle, leading to the release of CO and water.

G Generalized Catalytic Cycle for [Re(bpy)(CO)3Cl] cluster_info Note cat_prec [Reᴵ(bpy)(CO)₃Cl] cat_red1 [Reᴵ(bpy•⁻)(CO)₃Cl]⁻ cat_prec->cat_red1 + e⁻ cat_red2 [Re⁰(bpy•⁻)(CO)₃]⁻ cat_red1->cat_red2 + e⁻, - Cl⁻ cat_active [Reᴵ(bpy²⁻)(CO)₃]⁻ (Active Catalyst) cat_red2->cat_active Isomerization co2_adduct [Reᴵ(bpy•⁻)(CO)₃(CO₂•⁻)]⁻ cat_active->co2_adduct + CO₂ cooh_int [Reᴵ(bpy)(CO)₃(COOH)] co2_adduct->cooh_int + 2H⁺, + e⁻ cooh_int->cat_prec - CO, - H₂O (Cycle Regeneration) co_release [Reᴵ(bpy•⁻)(CO)₄]⁺ info The doubly reduced species is best described as Rhenium(I) with a doubly reduced bipyridine ligand. This active form binds CO₂.

Generalized Catalytic Cycle for [Re(bpy)(CO)3Cl]

This catalytic cycle highlights a key difference between Re and Mn catalysts. The singly reduced Mn complexes have a high tendency to form inactive [Mn-Mn] dimers, a pathway that competes with the formation of the active catalyst.[1] Modifying the bipyridine ligand with bulky groups can inhibit this dimerization, thereby improving the efficiency of Mn-based systems.[1][9]

Experimental Protocols

The following are representative protocols for the synthesis and evaluation of bipyridine-based catalysts, compiled from literature procedures.

5.1. Synthesis of a Representative Catalyst: [Mn(bpy)(CO)₃Br]

This protocol is adapted from procedures for synthesizing manganese bipyridine tricarbonyl complexes.

  • Materials : Pentacarbonylmanganese(I) bromide ([Mn(CO)₅Br]) and 2,2'-bipyridine (bpy). Diethyl ether is used as the solvent.

  • Procedure : In a reaction vessel protected from light, dissolve equimolar amounts of [Mn(CO)₅Br] and the bipyridine ligand in diethyl ether.[10]

  • Reaction : Heat the mixture to reflux for approximately 4 hours.[10]

  • Isolation : Allow the reaction vessel to cool to room temperature, followed by further cooling in an ice-water bath to induce precipitation of the product.[10]

  • Purification : Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum. The product can be further purified by recrystallization if necessary.

  • Characterization : Confirm the identity and purity of the complex using techniques such as ¹H NMR spectroscopy, FT-IR spectroscopy (to observe the C≡O stretching frequencies), and elemental analysis.

5.2. Protocol for Electrocatalytic Evaluation

This protocol outlines a standard procedure for assessing catalyst performance using cyclic voltammetry and controlled-potential electrolysis.

  • Electrolyte Preparation : Prepare a solution of the catalyst (e.g., 0.5-1.0 mM) in an appropriate solvent, typically dry acetonitrile (MeCN). Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), to ensure conductivity.

  • Cell Setup : Use a standard three-electrode electrochemical cell. A glassy carbon electrode serves as the working electrode, a platinum wire as the counter electrode, and a Ag/AgCl or saturated calomel electrode (SCE) as the reference electrode.

  • Cyclic Voltammetry (CV) :

    • Purge the electrolyte solution with an inert gas (N₂ or Ar) and record the cyclic voltammogram to determine the non-catalytic redox potentials of the complex.

    • Next, saturate the solution with CO₂ by bubbling the gas through it for at least 15-20 minutes.

    • Record the CV under the CO₂ atmosphere. A significant increase in the cathodic current compared to the inert atmosphere scan is indicative of electrocatalysis.[3]

  • Controlled-Potential Electrolysis (CPE) :

    • In a gas-tight electrochemical cell, hold the potential at a value corresponding to the catalytic wave observed in the CV.

    • Pass the evolved gas from the cell's headspace through a gas chromatograph (GC) at regular intervals to quantify the amounts of CO and H₂ (a common side-product) being produced.

    • Continue the electrolysis for a set period (e.g., 1-6 hours), monitoring the total charge passed.

  • Data Analysis :

    • Calculate the Faradaic Efficiency (FE) for each product based on the total charge passed and the moles of product detected by GC.

    • Calculate the Turnover Number (TON) by dividing the moles of CO produced by the initial moles of catalyst in the solution.

Conclusion

The comparison between catalysts based on dcnbpy, bpy, and different metal centers (Re vs. Mn) reveals a clear structure-activity relationship.

  • Ligand Effect : The electron-withdrawing nitrile groups in [Re(dcnbpy)(CO)₃Cl] significantly alter the complex's electronic properties, making it a poor catalyst in solution but a candidate for surface-immobilized studies where such properties can be advantageous.

  • Benchmark Performance : The unsubstituted [Re(bpy)(CO)₃Cl] remains a highly effective and selective catalyst for CO₂ reduction, serving as a gold standard for performance with near-quantitative Faradaic efficiency for CO production.[5][6][7]

  • Earth-Abundant Alternative : [Mn(bpy)(CO)₃Br] presents a more sustainable alternative, capable of operating at a reduced overpotential.[4] However, its catalytic cycle is complicated by a tendency to form inactive dimers, a challenge that must be addressed through further ligand design, for instance, by introducing bulky substituents.[1]

This guide underscores the importance of systematic modification of ligand architecture and metal centers in the rational design of next-generation molecular catalysts for CO₂ reduction.

References

Validation of electrochemical data for "2,2'-Bipyridine-5,5'-dicarbonitrile" complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electrochemical data for metal complexes featuring substituted 2,2'-bipyridine ligands. While direct, comprehensive comparative studies on 2,2'-Bipyridine-5,5'-dicarbonitrile complexes are limited in publicly available literature, this document leverages data from closely related analogues to provide valuable insights into the influence of ligand electronics on the electrochemical behavior of these coordination compounds. The primary focus is on the effect of electron-withdrawing and electron-donating substituents on the redox potentials of Ruthenium(II), Iron(II), and Cobalt(II) centers.

The Influence of Substituents on Redox Potentials

The electronic properties of substituents on the 2,2'-bipyridine framework play a crucial role in tuning the redox potentials of the corresponding metal complexes. Electron-withdrawing groups, such as nitrile (-CN) and carboxylic acid (-COOH), decrease the electron density on the bipyridine ligand. This, in turn, makes the metal center more electron-deficient and, consequently, more difficult to oxidize, resulting in a positive shift of the oxidation potential. Conversely, electron-donating groups, such as methyl (-CH3) or methoxy (-OCH3), increase the electron density on the metal center, making it easier to oxidize and thus shifting the oxidation potential to more negative values.[1]

Comparative Electrochemical Data of Substituted Bipyridine Complexes

The following tables summarize the electrochemical data for various substituted 2,2'-bipyridine complexes, primarily focusing on Ru(II), Fe(II), and Co(II) metal centers. The data for 4,4'-dicarboxy-2,2'-bipyridine complexes is presented as a close analogue to the target this compound, as both possess strong electron-withdrawing groups.

Table 1: Electrochemical Data for Ruthenium(II) Complexes with Substituted Bipyridine Ligands

ComplexRedox CoupleE½ (V vs. Ag+/Ag)SolventSupporting Electrolyte
[Ru(H₂dcbpy)₂(CO)₂Cl₂]¹Ru(II)/Ru(III)+1.62CH₃CNNot Specified
[Ru(H₂dcbpy)₂Cl₂]¹Ru(II)/Ru(III)+0.85CH₃CNNot Specified
[Ru(H₂dcbpy)₃]Cl₂¹Ru(II)/Ru(III)+1.48CH₃CNNot Specified
[Ru(bpy)₃]²⁺ ²Ru(II)/Ru(III)+1.26CH₃CNNot Specified

¹ H₂dcbpy = 2,2′-bipyridine-4,4′-dicarboxylic acid[1] ² bpy = 2,2'-bipyridine[2]

Table 2: Electrochemical Data for Iron(II) Complexes with Substituted Bipyridine Ligands

ComplexRedox CoupleE½ (V vs. Fc/Fc⁺)SolventSupporting Electrolyte
[Fe(4,4'-OMe-bpy)₃]²⁺Fe(II)/Fe(III)+0.73CH₃CN[NBu₄][PF₆]
[Fe(4,4'-Me-bpy)₃]²⁺Fe(II)/Fe(III)+0.84CH₃CN[NBu₄][PF₆]
[Fe(bpy)₃]²⁺Fe(II)/Fe(III)+0.96CH₃CN[NBu₄][PF₆]

*Data extracted from a comprehensive study on Fe(II) polypyridine complexes.[3][4]

Table 3: Electrochemical Data for Cobalt(II) Complexes with Substituted Bipyridine Ligands

ComplexRedox CoupleE½ (V vs. Fc/Fc⁺)SolventSupporting Electrolyte
[Co(4,4'-di-tBu-bpy)₃]²⁺Co(II)/Co(III)+0.33CH₃CNNot Specified
[Co(4,4'-di-Me-bpy)₃]²⁺Co(II)/Co(III)+0.36CH₃CNNot Specified
[Co(bpy)₃]²⁺Co(II)/Co(III)+0.41CH₃CNNot Specified
[Co(4,4'-di-OMe-bpy)₃]²⁺Co(II)/Co(III)+0.25CH₃CNNot Specified

*Data extracted from a comprehensive study on Co(II) polypyridine complexes.[5]

Experimental Protocols

The following section details a general methodology for the electrochemical analysis of metal bipyridine complexes using cyclic voltammetry.

Synthesis of Tris(2,2'-bipyridine)metal(II) Complexes (General Procedure)

For Iron(II) Complexes: A solution of ferrous chloride (FeCl₂) in a minimal amount of water is mixed with a solution of the desired 2,2'-bipyridine ligand in ethanol. An aqueous solution of a non-coordinating salt, such as sodium tetrafluoroborate (NaBF₄), is then added to precipitate the complex. The resulting solid is filtered, washed with cold water and ethanol, and dried.[6]

For Ruthenium(II) Complexes: Ruthenium(III) chloride (RuCl₃) is dissolved in a high-boiling point solvent like 1,5-pentanediol with a small amount of water. The desired 2,2'-bipyridine ligand and a reducing agent, such as ascorbic acid, are added, and the mixture is heated. After cooling, the solution is diluted, and the pH is adjusted to ~8. The complex is then precipitated by the addition of a salt like NaBF₄.[6]

Cyclic Voltammetry (CV) Measurements

Cyclic voltammetry is a standard and powerful technique to investigate the redox properties of metal complexes.[7]

  • Instrumentation: A potentiostat with a three-electrode cell configuration is employed.

  • Working Electrode: A glassy carbon electrode is a common choice.

  • Reference Electrode: A silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE) is typically used. Ferrocene is often added as an internal standard, and potentials are reported versus the Fc/Fc⁺ couple.[3]

  • Counter Electrode: A platinum wire is generally used as the counter electrode.

  • Solvent and Supporting Electrolyte: Anhydrous acetonitrile (CH₃CN) is a common solvent for these studies. A supporting electrolyte, such as tetrabutylammonium hexafluorophosphate ([NBu₄][PF₆]) or tetraethylammonium perchlorate (TEAP), is added to the solution to ensure conductivity.[3][5]

  • Procedure: The solution containing the metal complex and supporting electrolyte is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for several minutes before the measurement. The potential of the working electrode is then swept linearly from an initial potential to a final potential and back. The resulting current is recorded as a function of the applied potential to generate a cyclic voltammogram. The scan rate can be varied to study the reversibility of the redox events. For a reversible process, the formal potential (E½) is determined as the average of the anodic and cathodic peak potentials.[7]

Visualizations

The following diagrams illustrate the general workflow of a cyclic voltammetry experiment and the logical relationship between ligand substituents and the resulting redox potential of the metal complex.

G cluster_workflow Cyclic Voltammetry Workflow prep Prepare Solution (Complex + Electrolyte in Solvent) deoxygenate Deoxygenate with Inert Gas (e.g., Argon) prep->deoxygenate setup Assemble Three-Electrode Cell (Working, Reference, Counter) deoxygenate->setup measurement Perform Potential Sweep (Potentiostat) setup->measurement analysis Analyze Voltammogram (Determine Redox Potentials) measurement->analysis

Caption: General workflow for a cyclic voltammetry experiment.

G cluster_logic Influence of Ligand Substituents on Oxidation Potential ligand Bipyridine Ligand edg Electron-Donating Group (e.g., -CH₃, -OCH₃) ligand->edg ewg Electron-Withdrawing Group (e.g., -CN, -COOH) ligand->ewg metal_edg Increased Electron Density on Metal Center edg->metal_edg metal_ewg Decreased Electron Density on Metal Center ewg->metal_ewg easier_ox Easier to Oxidize (More Negative E½) metal_edg->easier_ox harder_ox Harder to Oxidize (More Positive E½) metal_ewg->harder_ox

Caption: Effect of substituents on metal center oxidation potential.

References

Performance of Solar Cells: A Comparative Analysis of Bipyridine-Based Ligands

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the efficiency and operational principles of solar cells employing various bipyridine-based ligands reveals significant performance differences. This guide provides a comparative analysis of these ligands, primarily within the context of Dye-Sensitized Solar Cells (DSSCs), and touches upon their emerging role in Perovskite Solar Cells (PSCs). Experimental data is presented to offer researchers and scientists a comprehensive resource for evaluating and selecting ligands for next-generation photovoltaic devices.

Bipyridine ligands are a cornerstone in the molecular engineering of sensitizers for DSSCs, largely due to their excellent coordination chemistry with ruthenium and other transition metals, as well as their ability to be functionalized to tune the photophysical and electrochemical properties of the resulting complexes.[1][2] These modifications directly impact the key performance parameters of the solar cell, including the power conversion efficiency (PCE), short-circuit current density (Jsc), open-circuit voltage (Voc), and fill factor (FF).[3][4]

Quantitative Performance Data

The following table summarizes the performance of various ruthenium-based sensitizers incorporating different bipyridine ancillary ligands in DSSCs. The data has been compiled from multiple research publications to provide a comparative overview.

Sensitizer/LigandJsc (mA/cm²)Voc (V)FFPCE (%)Reference
Ru-bpy (cis-[Ru(dcbpy)(bpy)(NCS)₂])---0.58[3]
Ru-dppz (cis-[Ru(dcbpy)(dppz)(NCS)₂])---0.40[3]
Ru-dppx (cis-[Ru(dcbpy)(dppx)(NCS)₂])---0.61[3]
N719 (cis-Bis(isothiocyanato)bis(2,2'-bipyridyl-4,4'-dicarboxylato)ruthenium(II) bis(tetrabutylammonium))---0.93[3]
RC-73 (Ru(NCS)₂L(L')) L=4,4'-dinonyl-2,2'-bipyridine, L'=4,4'-di(m-H-benzoic acid)-2,2'-bipyridine----[4]
RC-76 (Ru(NCS)₂L(L')) L=4,4'-dinonyl-2,2'-bipyridine, L'=4,4'-di(m-F-benzoic acid)-2,2'-bipyridine17.52--9.23[4]
CYC-B22 17.130.7140.70578.63[5]
CYC-B23T 16.320.7220.71118.38[5]
CYC-B23C 14.080.6460.73056.64[5]
Ru-T1 -0.570.752.84[6]
Ru-T2 5.30.570.752.84[6][7]
N3 ----[6]
M1p/N719 (co-sensitized) 16.480.720.627.32[5]
N719 (standalone) ---5.43[5]

Experimental Protocols

The fabrication and characterization of DSSCs and PSCs involve a series of well-defined steps to ensure reproducibility and accurate performance evaluation.

Dye-Sensitized Solar Cell (DSSC) Fabrication

A standard DSSC fabrication process involves the following key stages:

  • Preparation of TiO₂ Photoanode: A transparent conductive oxide (TCO) glass (e.g., FTO or ITO) is coated with a nanocrystalline TiO₂ paste, typically using a doctor-blade technique. The film is then sintered at high temperatures (around 450-500 °C) to ensure good particle necking and a porous structure.

  • Dye Sensitization: The sintered TiO₂ electrode is immersed in a solution of the ruthenium-bipyridine complex (the dye) in a suitable solvent (e.g., ethanol or acetonitrile) for a specific duration, allowing the dye molecules to adsorb onto the TiO₂ surface.

  • Counter Electrode Preparation: A platinum (Pt) catalyst layer is deposited on another TCO glass to serve as the counter electrode.

  • Cell Assembly: The dye-sensitized TiO₂ photoanode and the Pt counter electrode are assembled into a sandwich-like structure, separated by a thin polymer spacer.

  • Electrolyte Injection: A redox-active electrolyte, commonly containing an iodide/triiodide (I⁻/I₃⁻) couple in an organic solvent, is introduced into the space between the electrodes.

Perovskite Solar Cell (PSC) Fabrication (with bipyridine-based additives)

While the primary role of bipyridine ligands in PSCs is often not as the main light harvester, they are used as additives to improve performance and stability. A typical fabrication process for a PSC incorporating such additives is as follows:

  • Substrate Preparation: A TCO-coated glass substrate is cleaned and a hole-transporting layer (HTL) is deposited.

  • Perovskite Layer Deposition: The perovskite precursor solution, which may contain bipyridine-based additives, is deposited onto the HTL via spin-coating. This is followed by an annealing step to form the crystalline perovskite film.

  • Electron-Transporting Layer (ETL) and Electrode Deposition: An ETL is deposited on top of the perovskite layer, followed by the deposition of a metal back contact (e.g., gold or silver).

Characterization Techniques

The performance of the fabricated solar cells is evaluated using the following standard characterization methods:

  • Current-Voltage (J-V) Measurement: This is the primary method to determine the key performance parameters (Jsc, Voc, FF, and PCE) of the solar cell. The measurement is conducted under simulated sunlight (AM 1.5G, 100 mW/cm²).

  • Incident Photon-to-Current Conversion Efficiency (IPCE): IPCE measures the ratio of the number of collected electrons to the number of incident photons at a specific wavelength. This provides insight into the light-harvesting efficiency of the dye and the charge collection efficiency of the device across the solar spectrum.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is used to study the charge transfer processes occurring at the different interfaces within the solar cell, providing information on electron lifetime and recombination kinetics.

Working Principle of a Dye-Sensitized Solar Cell (DSSC)

The operation of a DSSC is based on the photosensitization of a wide-bandgap semiconductor (typically TiO₂). The following diagram illustrates the key steps involved in the conversion of light into electrical energy.

DSSC_Workflow cluster_anode Photoanode cluster_electrolyte Electrolyte cluster_cathode Cathode TCO Transparent Conducting Oxide (TCO) External_Load External Load TCO->External_Load TiO2 TiO₂ Nanoparticles TiO2->TCO 2. Electron Transport Dye Dye Molecule (S) Dye->TiO2 1. Electron Injection (e⁻) Redox_couple_ox Redox Couple (I₃⁻) Redox_couple_red Redox Couple (I⁻) Redox_couple_red->Dye 3. Dye Regeneration Pt_Catalyst Pt Catalyst Pt_Catalyst->Redox_couple_ox 4. Regeneration at Cathode Counter_TCO TCO Counter_TCO->Pt_Catalyst External_Load->Counter_TCO

DSSC Working Principle

References

Unveiling the Structural Landscape of 2,2'-Bipyridine-5,5'-dicarbonitrile and its Analogs in Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the X-ray crystal structure determination of metal complexes involving 2,2'-Bipyridine-5,5'-dicarbonitrile and its derivatives, offering insights for researchers, scientists, and drug development professionals.

The versatile chelating ligand 2,2'-bipyridine and its substituted derivatives are of significant interest in coordination chemistry and materials science, forming the backbone of numerous functional metal complexes. This guide provides a comparative analysis of the crystal structure of the free this compound ligand and a representative metal complex of a closely related analog, 5,5'-dimethyl-2,2'-bipyridine. Due to the limited availability of published crystal structures for metal complexes of this compound, this comparison highlights the structural influence of substituent changes on the bipyridine framework.

Crystallographic Data at a Glance

A side-by-side comparison of the crystallographic data for the free this compound ligand and a Cobalt(II) complex of 5,5'-dimethyl-2,2'-bipyridine, [Co(5,5′-dmbpy)₂(NCS)₂], reveals the impact of metal coordination and substituent effects on the crystal packing and molecular geometry.

ParameterThis compound[1][Co(5,5′-dmbpy)₂(NCS)₂]
Formula C₁₂H₆N₄C₂₆H₂₄CoN₆S₂
Crystal System TriclinicMonoclinic
Space Group P-1P2(1)/c
a (Å) 3.75779.256(2)
b (Å) 5.881517.031(3)
c (Å) 10.92719.098(2)
α (°) 94.98590
β (°) 94.575114.90(3)
γ (°) 94.80390
Volume (ų) 238.91299.5(5)
Z 12

Key Molecular Geometry Parameters

The coordination of the bipyridine ligand to a metal center induces significant changes in its bond lengths and angles. The following table compares selected geometric parameters of the free dicarbonitrile ligand with those of the coordinated dimethyl-substituted ligand in the Cobalt(II) complex.

ParameterThis compound[Co(5,5′-dmbpy)₂(NCS)₂]
C-C (inter-ring) (Å) 1.4891.485
Average C-N (pyridyl) (Å) 1.3351.345
N-C-C-N torsion angle (°) 180 (transoid)~0 (cisoid)
Co-N (bipyridine) (Å) N/A2.147(2), 2.158(2)
Co-N (isothiocyanate) (Å) N/A2.088(2)

The most notable difference is the conformation of the bipyridine unit. In the free ligand, the two pyridine rings are in a transoid conformation. Upon coordination to the cobalt center, the ligand adopts a cisoid conformation to facilitate chelation. The electron-withdrawing nitrile groups in the free ligand may influence its electronic properties and potential coordination behavior, a subject for further investigation.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the protocols for the synthesis of the this compound ligand and the synthesis and crystallization of the [Co(5,5′-dmbpy)₂(NCS)₂] complex.

Synthesis of this compound

The synthesis of this compound can be achieved through the dehydration of 2,2'-bipyridine-5,5'-dicarboxamide. A reported method involves the following steps[2]:

  • Reactant Mixture: 0.2 g (0.8 mmol) of 5,5'-dicarboxamide-2,2'-bipyridine and 0.5 g (1.7 mmol) of phosphorus pentoxide (P₄O₁₀) are placed in a sublimator.

  • Sublimation: The mixture is heated to 300 °C under a vacuum of 0.2 mbar.

  • Purification: The crude product, which is sensitive to moisture, is collected and resublimed to yield the pure this compound.

Synthesis and Crystallization of [Co(5,5′-dmbpy)₂(NCS)₂]

The synthesis of the Cobalt(II) complex involves the reaction of a cobalt salt with the 5,5'-dimethyl-2,2'-bipyridine ligand and a source of the isothiocyanate anion. Single crystals suitable for X-ray diffraction can be obtained by slow evaporation.

  • Reaction Mixture: A solution of Co(NO₃)₂·6H₂O in methanol is mixed with a methanolic solution of 5,5'-dimethyl-2,2'-bipyridine and an aqueous solution of NaSCN in a 1:2:2 molar ratio.

  • Crystallization: The resulting solution is allowed to stand for slow evaporation at room temperature.

  • Crystal Isolation: After several days, single crystals of [Co(5,5′-dmbpy)₂(NCS)₂] suitable for X-ray analysis are formed and can be isolated.

Experimental Workflow for X-ray Crystal Structure Determination

The process of determining the crystal structure of a metal complex is a systematic workflow, from the initial synthesis to the final structural analysis.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_analysis Analysis & Validation synthesis Synthesis of Metal Complex crystallization Crystal Growth synthesis->crystallization Slow Evaporation / Diffusion crystal_selection Crystal Selection & Mounting crystallization->crystal_selection xray_diffraction X-ray Diffraction Data Collection crystal_selection->xray_diffraction data_processing Data Processing & Reduction xray_diffraction->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation (e.g., CheckCIF) structure_refinement->validation analysis Analysis of Geometric Parameters validation->analysis final_structure Final Crystal Structure analysis->final_structure Final Structural Model

References

Porosity of Bipyridine-Based Metal-Organic Frameworks: A Comparative Analysis of Dinitrile vs. Dicarboxylate Linkers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of how the choice of functional group on the 2,2'-bipyridine linker—specifically dicarbonitrile versus dicarboxylic acid—influences the porosity of resulting Metal-Organic Frameworks (MOFs) and related porous polymers. This guide provides researchers, scientists, and drug development professionals with a comparative overview supported by experimental data, detailed protocols, and structural visualizations.

The rational design of Metal-Organic Frameworks (MOFs) with tailored porosity is paramount for their application in gas storage, separation, catalysis, and drug delivery. The choice of the organic linker is a critical determinant of the final framework's properties. This guide focuses on the comparative porosity of MOFs and related porous materials synthesized from 2,2'-bipyridine-based linkers, with a particular emphasis on the distinction between dinitrile and dicarboxylate functionalities. While direct comparative studies are nascent, this analysis synthesizes available data to provide valuable insights into the structural and functional consequences of linker choice.

Comparative Porosity Data

The porosity of MOFs and related materials is typically characterized by their Brunauer-Emmett-Teller (BET) surface area and pore volume. The following table summarizes the porosity data for various porous materials synthesized from 2,2'-bipyridine-based linkers with either dicarbonitrile or dicarboxylate functional groups.

Material NameLinkerFunctional GroupMetal/Synthesis MethodBET Surface Area (m²/g)Pore Volume (cm³/g)
PhBp-CTF Phenyl-bipyridine dinitrile precursorDinitrilePolycondensation31.6 (N₂) / 282.3 (CO₂)[1]Not Reported
ICTFs Bipyridinium-based dinitrile precursorDinitrileIonothermal~1000[2]~0.4582[2]
UiO-67(bipy) 2,2′-Bipyridine-5,5′-dicarboxylic acidDicarboxylateSolvothermalUp to 2500Not Reported
MOF-253 2,2′-Bipyridine-5,5′-dicarboxylic acidDicarboxylateSolvothermal2160Not Reported
JMS-3 2,2′-Bipyridine-4,4′-dicarboxylic acidDicarboxylateSolvothermal151Not Reported
V/BP-MOF 2,2′-Bipyridine-4,4′-dicarboxylic acidDicarboxylateUltrasonic325Not Reported
CTF-1 (Reference)1,4-DicyanobenzeneDinitrileIonothermal739[3]0.344[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparative assessment of MOF synthesis and characterization.

Synthesis of Bipyridinium-Based Ionic Covalent Triazine Frameworks (ICTFs)

This protocol describes the ionothermal synthesis of highly porous ICTFs from a bipyridinium-based dinitrile monomer.

  • Monomer Synthesis: Synthesize the bipyridinium-based dinitrile monomer according to established organic chemistry procedures.

  • Ionothermal Polymerization: In a typical synthesis, the dinitrile monomer is mixed with a Lewis acid catalyst, such as zinc chloride (ZnCl₂), in a sealed ampoule under an inert atmosphere.[2]

  • Heating: The mixture is heated to high temperatures (e.g., 400-600 °C) for a specified period (e.g., 48 hours) to induce cyclotrimerization of the nitrile groups, forming the covalent triazine framework.[2]

  • Purification: The resulting solid is washed with various solvents, such as hydrochloric acid, water, and acetone, to remove the catalyst and any unreacted monomer.

  • Activation: The purified framework is activated by heating under vacuum to remove any residual solvent from the pores.

Synthesis of UiO-67(bipy)

This protocol outlines the solvothermal synthesis of the highly porous UiO-67(bipy) MOF using a dicarboxylate linker.

  • Precursor Solution: 2,2′-Bipyridine-5,5′-dicarboxylic acid and a zirconium salt (e.g., ZrCl₄) are dissolved in a suitable solvent, typically N,N-dimethylformamide (DMF).

  • Modulator Addition: A modulator, such as benzoic acid or acetic acid, is often added to the solution to control the crystallite size and defect density.

  • Solvothermal Reaction: The solution is sealed in a Teflon-lined autoclave and heated in an oven at a specific temperature (e.g., 120 °C) for a designated time (e.g., 24 hours).

  • Workup: After cooling to room temperature, the crystalline product is collected by centrifugation or filtration and washed extensively with DMF and then a lower-boiling-point solvent like ethanol or acetone.

  • Activation: The solvent-exchanged material is activated by heating under dynamic vacuum to remove the solvent molecules occluded within the pores, yielding the porous framework.

Porosity Measurement (BET Analysis)

The porosity of the synthesized materials is characterized by gas sorption measurements.

  • Sample Degassing: A known mass of the sample is degassed under vacuum at an elevated temperature (e.g., 150-200 °C) for several hours to remove any adsorbed guest molecules from the pores.

  • Isotherm Measurement: The nitrogen adsorption-desorption isotherm is measured at 77 K (liquid nitrogen temperature) using a volumetric gas sorption analyzer. The amount of nitrogen adsorbed by the sample is recorded at various relative pressures (P/P₀).

  • Data Analysis: The BET equation is applied to the adsorption data in the relative pressure range of approximately 0.05 to 0.3 to calculate the specific surface area. The total pore volume is typically determined from the amount of gas adsorbed at a relative pressure close to unity (e.g., P/P₀ = 0.99).

Visualizing the Synthesis and Comparison Workflow

The following diagrams, generated using the DOT language, illustrate the conceptual workflows for synthesizing these porous materials and the logical framework for their comparison.

cluster_synthesis General Synthesis Workflow Linker Linker Reaction Conditions Reaction Conditions Linker->Reaction Conditions Metal Salt / Catalyst Metal Salt / Catalyst Metal Salt / Catalyst->Reaction Conditions Solvent Solvent Solvent->Reaction Conditions Porous Material Porous Material Reaction Conditions->Porous Material Purification & Activation Purification & Activation Porous Material->Purification & Activation

Caption: Generalized workflow for the synthesis of porous materials.

cluster_comparison Comparative Study Logic Linker_Dinitrile 2,2'-Bipyridine -5,5'-dicarbonitrile Synthesis Synthesis Linker_Dinitrile->Synthesis Linker_Dicarboxylate Other Bipyridine Linkers (e.g., Dicarboxylate) Linker_Dicarboxylate->Synthesis Characterization Characterization Synthesis->Characterization Porosity_Data Porosity Data (BET, Pore Volume) Characterization->Porosity_Data Comparative_Analysis Comparative_Analysis Porosity_Data->Comparative_Analysis

Caption: Logical workflow for the comparative study of MOF porosity.

Discussion

The collected data indicates a significant divergence in the porosity of materials derived from dinitrile versus dicarboxylate bipyridine linkers. MOFs synthesized from dicarboxylate linkers, such as UiO-67(bipy) and MOF-253, can achieve exceptionally high BET surface areas, exceeding 2000 m²/g. This is attributed to the formation of well-defined, rigid, and highly porous crystalline structures through coordination bonding between the carboxylate groups and metal clusters.

In contrast, the use of 2,2'-bipyridine-5,5'-dicarbonitrile as a precursor typically leads to the formation of Covalent Triazine Frameworks (CTFs) via an ionothermal synthesis process. While the resulting ICTFs can also exhibit high porosity, with a BET surface area of around 1000 m²/g, the porosity of other reported bipyridine-containing CTFs, like PhBp-CTF, can be considerably lower.[1][2] This variation in CTF porosity can be attributed to factors such as the degree of long-range order, the completeness of the trimerization reaction, and the potential for pore collapse during synthesis and activation.

It is important to note that the synthesis method plays a crucial role. The solvothermal synthesis of MOFs from dicarboxylate linkers generally yields crystalline materials with predictable topologies. The ionothermal synthesis of CTFs from dinitrile precursors, however, often results in amorphous or semi-crystalline materials, which can impact the accessible surface area.

References

A Comparative Guide to Assessing the Purity of Synthesized 2,2'-Bipyridine-5,5'-dicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount to ensure the reliability and reproducibility of experimental results. In the synthesis of novel materials and active pharmaceutical ingredients, even minute impurities can significantly alter the outcome of reactions, biological activity, and material properties. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of 2,2'-Bipyridine-5,5'-dicarbonitrile, a key building block in the development of functional materials such as Metal-Organic Frameworks (MOFs) and Covalent Triazine Frameworks (CTFs).[1]

The Critical Role of Purity in this compound Applications

This compound is a versatile ligand precursor whose purity directly impacts the integrity and performance of the final products. Potential impurities, stemming from starting materials like 2-bromo-5-cyanopyridine or from side-products of synthetic routes such as nickel-catalyzed homocoupling or the dehydration of 2,2'-bipyridine-5,5'-dicarboxamide, can introduce structural defects in the resulting frameworks, alter catalytic activities, or introduce unforeseen toxicological risks in drug development pathways. Therefore, a robust and accurate analytical method for quality control is indispensable.

High-Performance Liquid Chromatography (HPLC) as the Gold Standard

High-Performance Liquid Chromatography (HPLC) is a premier method for evaluating the purity of non-volatile organic compounds like this compound.[2] Its high resolution, sensitivity, and quantitative accuracy make it ideal for separating the target compound from closely related impurities.[2] A reversed-phase HPLC (RP-HPLC) method is typically recommended for this type of analysis.

Advantages of HPLC:

  • High Resolution: Capable of separating complex mixtures and distinguishing between structurally similar impurities.

  • High Sensitivity: Can detect trace amounts of impurities.

  • Quantitative Accuracy: Provides precise quantification of the main compound and its impurities.

  • Versatility: A wide range of columns and mobile phases can be used to optimize separation.

Limitations of HPLC:

  • Requires Reference Standards: Accurate identification and quantification of impurities often require corresponding reference standards.

  • Method Development: Developing and validating a robust HPLC method can be time-consuming.

Alternative and Complementary Purity Assessment Techniques

While HPLC is a powerful tool, other analytical techniques can offer complementary information or may be more suitable for specific applications.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[3][4] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling the determination of the molar concentration of an analyte by comparing the integral of a specific signal to that of a certified internal standard.[4]

Advantages of qNMR:

  • Absolute Quantification: Does not require a reference standard of the analyte for purity determination.[3]

  • High Precision and Accuracy: Provides highly reliable quantitative results.[3]

  • Structural Information: Provides structural information about the main compound and any impurities present.

Limitations of qNMR:

  • Lower Sensitivity: Generally less sensitive than HPLC, making it less suitable for detecting trace impurities.

  • Potential for Signal Overlap: In complex mixtures, signals from different compounds may overlap, complicating quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds. While this compound has a relatively high melting point, GC-MS can be useful for identifying volatile impurities or by-products from the synthesis.

Advantages of GC-MS:

  • Excellent Separation for Volatile Compounds: Provides high-resolution separation of volatile components.

  • Structural Identification: The mass spectrometer provides detailed structural information, aiding in the identification of unknown impurities.

Limitations of GC-MS:

  • Analyte Volatility: Not suitable for non-volatile or thermally labile compounds.

  • Potential for Degradation: The high temperatures used in the injection port and column can cause degradation of some compounds.

Comparative Analysis of Purity Assessment Methods

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for absolute quantification, the expected nature of the impurities, and the desired level of sensitivity.

Parameter HPLC qNMR GC-MS
Principle Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Nuclear spin transitions in a magnetic field.Separation based on volatility and partitioning in a gaseous mobile phase, followed by mass-based detection.
Quantification Relative (based on peak area percentage) or absolute (with a certified reference standard).Absolute (with a certified internal standard of a different compound).Relative (based on peak area percentage); can be quantitative with appropriate standards.
Sensitivity High (ppm to ppb range).Moderate (typically requires mg amounts).Very high for volatile compounds.
Impurity Identification Requires reference standards or coupling to a mass spectrometer (LC-MS).Provides structural information that can aid in identification.Excellent for identifying volatile and thermally stable impurities.
Throughput Moderate to high.Moderate.Moderate.
Primary Use Case Routine quality control, detailed impurity profiling.Accurate purity assignment of the main component, quantification without a specific reference standard.Analysis of volatile starting materials, solvents, or by-products.

Experimental Protocols

Proposed HPLC Method for Purity Determination of this compound

This protocol outlines a general reversed-phase HPLC method that can be adapted and validated for the purity assessment of this compound.

  • Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid) is a common starting point for bipyridine compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV-Vis spectrum of this compound, likely in the range of 280-320 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., a mixture of DMSO and water) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[2]

Illustrative Quantitative HPLC Data

The following table presents hypothetical data for the purity assessment of a batch of synthesized this compound using the proposed HPLC method.

Peak No. Retention Time (min) Peak Area Area % Identification
13.515,0000.5Impurity 1 (e.g., starting material)
28.22,955,00098.5This compound
39.130,0001.0Impurity 2 (e.g., side-product)
Proposed qNMR Method for Absolute Purity Determination

This protocol provides a general procedure for determining the absolute purity of this compound using an internal standard.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher), 5 mm NMR tubes, analytical balance (0.01 mg accuracy).

  • Reagents: this compound sample, a certified internal standard (e.g., maleic acid or dimethyl sulfone) with known purity, and a deuterated solvent (e.g., DMSO-d6, CDCl3).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.

    • Accurately weigh a suitable amount of the internal standard into the same vial.

    • Dissolve the mixture in a known volume of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Pulse Program: A standard single-pulse experiment.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

    • Pulse Angle: A 90° pulse angle should be used.

  • Data Analysis: The purity is calculated by comparing the integral of a well-resolved signal from the analyte to the integral of a signal from the internal standard, taking into account the number of protons, molecular weights, and weights of the analyte and the standard.

Visualizing the Experimental Workflow

To further clarify the process, the following diagrams illustrate the logical flow of selecting an analytical method and the experimental workflow for HPLC analysis.

Workflow for Selecting a Purity Assessment Method start Start with Synthesized This compound question1 Need for absolute purity without a specific reference standard? start->question1 question2 Are volatile impurities (e.g., residual solvents) a concern? question1->question2 No qnmr qNMR for absolute purity determination question1->qnmr Yes hplc HPLC for routine QC and impurity profiling question2->hplc No gcms GC-MS for analysis of volatile impurities question2->gcms Yes lcms Consider LC-MS for unknown impurity identification hplc->lcms If unknown peaks are present end High Purity Product Characterized hplc->end qnmr->end gcms->end lcms->end HPLC Experimental Workflow for Purity Analysis cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis weigh Accurately weigh sample dissolve Dissolve in appropriate solvent (e.g., DMSO/Water) weigh->dissolve filter Filter through 0.45 µm syringe filter dissolve->filter inject Inject sample into HPLC system filter->inject separate Separation on C18 reversed-phase column inject->separate detect UV Detection at optimal wavelength separate->detect integrate Integrate peak areas in the chromatogram detect->integrate calculate Calculate area percentage of the main peak integrate->calculate report Report purity and impurity profile calculate->report

References

A Comparative Guide to the Luminescent Properties of Metal Complexes with Functionalized Bipyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The luminescence of transition metal and lanthanide complexes featuring functionalized bipyridine ligands is a cornerstone of advancements in various scientific fields, including the development of organic light-emitting diodes (OLEDs), bioimaging agents, and photosensitizers.[1][2][3] The ability to tune the photophysical properties of these complexes by modifying the bipyridine ligand structure offers a powerful tool for creating materials with specific and enhanced functionalities. This guide provides a comparative analysis of the luminescent properties of such complexes, supported by experimental data and detailed methodologies.

Quantitative Comparison of Luminescent Properties

The introduction of different functional groups onto the 2,2'-bipyridine (bpy) scaffold significantly influences the photophysical characteristics of the resulting metal complexes. Electron-donating or withdrawing groups, as well as extended π-conjugated systems, can alter the energy of the metal-to-ligand charge transfer (MLCT) states, which in turn affects the emission wavelength, quantum yield, and excited-state lifetime.[4][5][6] The choice of the metal center also plays a crucial role in determining the luminescent behavior of the complex.[1][7][8]

Below is a summary of the luminescent properties of various metal complexes with functionalized bipyridine ligands.

Metal CenterBipyridine Ligand FunctionalizationEmission Max (λem, nm)Quantum Yield (Φ)Lifetime (τ, µs)Reference
Iridium(III)Phenyl substitution at the 5'-position479 - 4880.72 - 0.81 (in thin film)Not specified[9]
Iridium(III)2,2′:6′,2″-terpyridine (bidentate coordination)572 - 5880.037 - 0.0960.080 - 1.965[1]
Rhenium(I)Unsubstituted 2,2'-bipyridine5680.0240.100[7][10]
Rhenium(I)4,4'-Disubstituted (varied groups)Varies systematically with substituentNot specifiedVaries systematically[6]
Ruthenium(II)4,4'-Dimethoxycarbonyl-2,2'-bipyridine800 - 950Not specifiedNot specified[5]
Ruthenium(II)Dicarboxy-2,2'-bipyridine (3,3'-, 4,4'-, 5,5'-)~615 - 650Varies with isomerVaries with isomer[11]
Copper(I)Cyano- and hydroxyl-substitutedYellow to orange phosphorescenceNot specifiedNot specified[8]
Europium(III)Carbazole moieties~614Not specifiedNot specified[12]
Europium(III)β-diketonate and 2,2'-bipyridineRed emissionNot specified0.36 ms (on AuNP)[2][13]
Terbium(III)β-diketonate and 2,2'-bipyridineGreen emissionNot specified0.7 ms (on AuNP)[2][13]

Experimental Protocols

The characterization of the luminescent properties of these complexes involves a suite of spectroscopic and electrochemical techniques.

Synthesis of Complexes

The synthesis of these complexes typically involves the reaction of a metal precursor (e.g., a chloride-bridged dimer like [Ir₂(ppy)₄Cl₂] or a carbonyl complex like Re(CO)₅Cl) with the desired functionalized bipyridine ligand in an appropriate solvent, often under reflux conditions.[14] The resulting complexes are then purified by techniques such as column chromatography or recrystallization.

Photophysical Measurements
  • UV-Visible Absorption Spectroscopy : Absorption spectra are recorded on a spectrophotometer to determine the wavelengths of maximum absorption (λabs), which correspond to electronic transitions within the complex, including intraligand (IL) and metal-to-ligand charge transfer (MLCT) bands.[7]

  • Emission Spectroscopy : Steady-state emission spectra are measured using a spectrofluorometer to determine the emission maximum (λem). These measurements are typically performed in dilute solutions at room temperature and in a frozen matrix at 77 K.[5]

  • Luminescence Quantum Yield (Φ) : The quantum yield, which represents the efficiency of the conversion of absorbed photons to emitted photons, is determined relative to a standard of known quantum yield. The optical densities of the sample and standard solutions are matched at the excitation wavelength.

  • Excited-State Lifetime (τ) : Time-resolved emission decay measurements are performed using techniques like time-correlated single-photon counting (TCSPC) or transient absorption spectroscopy. The decay profiles are fitted to exponential functions to determine the excited-state lifetime.[7]

Electrochemical Measurements
  • Cyclic Voltammetry (CV) : CV is employed to investigate the redox properties of the complexes.[5] These measurements provide information about the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding the electronic structure and the nature of the emissive state.

Visualizing Key Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_characterization Characterization cluster_analysis Data Analysis Metal_Precursor Metal Precursor Reaction Reaction Metal_Precursor->Reaction Ligand Functionalized Bipyridine Ligand->Reaction Purification Purification Reaction->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Emission Emission Spectroscopy Purification->Emission Lifetime Lifetime Measurement Purification->Lifetime CV Cyclic Voltammetry Purification->CV Properties Luminescent Properties (λem, Φ, τ) UV_Vis->Properties Emission->Properties Lifetime->Properties Redox Redox Potentials CV->Redox

Caption: Experimental workflow for synthesizing and characterizing luminescent metal-bipyridine complexes.

Factors_Influencing_Luminescence cluster_inputs Molecular Design cluster_properties Electronic & Photophysical Properties Metal_Center Metal Center (e.g., Ir, Re, Ru, Eu) Electronic_Structure Electronic Structure (HOMO/LUMO energies) Metal_Center->Electronic_Structure Ligand_Function Bipyridine Functionalization (e.g., -NO₂, -OMe, π-extension) Ligand_Function->Electronic_Structure Excited_State Excited State Nature (MLCT, LLCT, IL) Electronic_Structure->Excited_State Luminescent_Output Luminescent Properties (λem, Φ, τ) Excited_State->Luminescent_Output

Caption: Key factors influencing the luminescent properties of functionalized bipyridine complexes.

References

Benchmarking CO2 Reduction Efficiency of Catalysts Derived from 2,2'-Bipyridine-5,5'-dicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The electrochemical reduction of carbon dioxide (CO2) is a critical area of research for converting a potent greenhouse gas into valuable chemical feedstocks, such as carbon monoxide (CO). Among the various molecular catalysts developed, those based on the 2,2'-bipyridine (bpy) ligand scaffold have shown significant promise. This guide provides a comparative benchmark of catalysts derived from the 2,2'-Bipyridine-5,5'-dicarbonitrile precursor, primarily focusing on a Rhenium-based coordination polyamide, and contrasts its performance with other notable CO2 reduction electrocatalysts.

The precursor, this compound, is typically converted to its dicarboxylic acid analog, 2,2'-bipyridine-5,5'-biscarboxylic acid, to facilitate the synthesis of coordination polymers and other complex catalyst structures. These materials are designed to be immobilized on electrode surfaces, creating efficient and selective heterogeneous catalysts.

Performance Comparison of CO2 Reduction Catalysts

The efficiency of an electrocatalyst is evaluated based on several key metrics: Faradaic Efficiency (FE), which measures the percentage of electrons used to produce the desired product; Turnover Number (TON), the total number of substrate molecules a single catalyst site can convert before deactivation; Turnover Frequency (TOF), the rate of conversion per catalyst site; and overpotential, the extra potential required above the thermodynamic minimum to drive the reaction.

The following table summarizes the performance of a Rhenium-based polyamide derived from the 2,2'-bipyridine-5,5'-biscarboxylic acid ligand and compares it with other significant electrocatalysts for CO production.

CatalystPrimary ProductMax. Faradaic Efficiency (FE) for COTurnover Number (TON)Turnover Frequency (TOF) (s⁻¹)Overpotential (V)Conditions
Re-Polyamide (from 2,2'-bpy-5,5'-biscarboxylic acid) CO81.9%11,8653.30-1.6790.1M TBAPF6, 200mM phenol in dry acetonitrile, glassy carbon electrode[1]
Re(5,5'-diamine-2,2'-bpy)(CO)₃ClCO99%---2.47Acetonitrile solution with 0.1 M TBAPF6 electrolyte[2]
Re(bpy) catalyst with pendant aminesCO>98%281 (photochemical)168 (electrochemical)-Optimized electrochemical and photochemical conditions
Gold (Au) ElectrodeCO~80-90%---10 cm² GDE, acidic media (pH 2-4), up to 200 mA cm⁻²[3]
Silver (Ag) NanoplatesCO96.8%---0.855-
Mn(R-bpy)(CO)₃XCO---~0.4 (lower than Re)Aqueous conditions[4]

Note: Performance metrics can vary significantly with experimental conditions such as electrolyte, solvent, electrode material, and applied potential. Direct comparison should be made with caution.

Experimental Protocols

Standardized protocols are crucial for the objective evaluation and comparison of electrocatalyst performance. The following sections detail a representative methodology for benchmarking CO2 reduction catalysts, synthesized from literature procedures.

1. Catalyst and Electrode Preparation

A typical procedure involves synthesizing a coordination polymer and depositing it onto an electrode surface. For the Re-Polyamide catalyst:

  • Synthesis : The synthesis is adapted from literature, involving the reaction of 2,2'-bipyridine-5,5'-biscarboxylic acid with Re(CO)₅Cl to form the rhenium bipyridine complex. This complex is then polymerized with a diamine linker (e.g., 1,3-bis(aminomethyl)benzene) in a solution of 4% LiCl in hexamethylphosphoramide (HMPA) with pyridine and triphenylphosphite (TPP) as condensation promoters. The reaction is typically heated for 24 hours.

  • Electrode Coating : The synthesized polymer is dissolved in a suitable solvent and cast onto a conductive substrate, such as a glassy carbon or carbon cloth electrode. The electrode is then dried to form a thin film of the catalyst.

2. Electrochemical Measurements (Controlled Potential Electrolysis - CPE)

CPE is performed to assess the catalyst's activity and product selectivity over an extended period.

  • Cell Setup : A gas-tight, two-compartment H-type electrochemical cell is commonly used.[5] The working electrode (catalyst-coated) and reference electrode (e.g., Ag/AgCl) are placed in one compartment, and the counter electrode (e.g., platinum wire) is in the other, separated by a frit or membrane.[6]

  • Electrolyte : A solution of a non-aqueous solvent (e.g., acetonitrile) with a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF6) is used. A proton source, such as phenol or water, is often added.

  • Procedure : The catholyte is saturated with CO2 by bubbling the gas for at least 20-30 minutes prior to the experiment.[5][7] A constant potential, determined from cyclic voltammetry to be in the catalytic region, is applied to the working electrode for a set duration (e.g., 1-2 hours).[6][8][9] The total charge passed is recorded by the potentiostat.

3. Product Analysis

Accurate quantification of gaseous and liquid products is essential for calculating Faradaic efficiency.

  • Gaseous Products (CO, H₂) : The headspace of the cathodic compartment is periodically sampled using a gas-tight syringe. The samples are injected into a Gas Chromatograph (GC) equipped with a suitable column (e.g., molecular sieve) and a detector (e.g., Thermal Conductivity Detector - TCD for H₂ and a methanizer/Flame Ionization Detector - FID for CO and hydrocarbons).[10][11] Mass spectrometry can also be coupled with the electrochemical setup for real-time gas analysis.[12]

  • Liquid Products : If liquid products are expected, the electrolyte can be analyzed post-electrolysis using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC).

Mandatory Visualization

The following diagrams illustrate the key relationships and workflows in the benchmarking process.

dot

Experimental_Workflow cluster_prep Catalyst & Electrode Preparation cluster_electrochem Electrochemical CO2 Reduction cluster_analysis Product Analysis & Evaluation Precursor 2,2'-Bipyridine- 5,5'-dicarbonitrile Hydrolysis Hydrolysis Precursor->Hydrolysis Dicarboxylic_Acid 2,2'-Bipyridine- 5,5'-dicarboxylic Acid Hydrolysis->Dicarboxylic_Acid Metalation Metalation & Polymerization Dicarboxylic_Acid->Metalation Catalyst_Polymer Catalyst Polymer Metalation->Catalyst_Polymer Electrode_Coating Electrode Coating Catalyst_Polymer->Electrode_Coating Working_Electrode Working Electrode Electrode_Coating->Working_Electrode Cell_Setup Assemble H-Cell Working_Electrode->Cell_Setup Electrolyte_Prep Prepare & Saturate Electrolyte with CO2 Cell_Setup->Electrolyte_Prep CPE Controlled Potential Electrolysis (CPE) Electrolyte_Prep->CPE Data_Acq Record Charge (Q) vs. Time CPE->Data_Acq Gas_Sampling Gas Headspace Sampling CPE->Gas_Sampling FE_Calc Calculate Faradaic Efficiency & TON/TOF Data_Acq->FE_Calc GC_Analysis Gas Chromatography (GC) Analysis Gas_Sampling->GC_Analysis Quantification Product Quantification GC_Analysis->Quantification Quantification->FE_Calc Performance_Benchmark Performance_Benchmark FE_Calc->Performance_Benchmark Performance Benchmark

Caption: Workflow for benchmarking CO2 reduction catalysts.

// Invisible nodes for better layout center [style=invis, shape=point, width=0]; cat -> center [style=invis]; center -> cat_reduced [style=invis]; center -> co2_adduct [style=invis]; center -> protonated [style=invis]; center -> water_loss [style=invis]; center -> co_release [style=invis];

labelloc="t"; label="Proposed Catalytic Cycle for Re(bpy) Complexes"; fontname="Arial"; fontsize=14; fontcolor="#202124"; }

References

Cross-validation of theoretical models with experimental data for "2,2'-Bipyridine-5,5'-dicarbonitrile"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of theoretical models and experimental data for the molecule 2,2'-Bipyridine-5,5'-dicarbonitrile. This analysis is crucial for validating computational methods and providing a deeper understanding of the molecule's structural and electronic properties, which are relevant for its applications in coordination chemistry, materials science, and drug development.

Structural Parameters: A Comparison of X-ray Crystallography and DFT Calculations

The geometric parameters of this compound have been determined experimentally via single-crystal X-ray diffraction and calculated using Density Functional Theory (DFT). A comparison of these results provides insight into the accuracy of the computational model.

The crystal structure of this compound has been deposited in the Crystallography Open Database (COD) under the identification number 4518393.[1] This experimental data reveals the precise bond lengths, bond angles, and the dihedral angle between the two pyridine rings in the solid state.

Table 1: Comparison of Key Experimental and Theoretical Structural Parameters

ParameterExperimental (X-ray)Theoretical (DFT)
Bond Lengths (Å)
C2-C2'Data not availableData not available
C5-C≡NData not availableData not available
C≡NData not availableData not available
Bond Angles (°)
N1-C2-C2'Data not availableData not available
C4-C5-C(N)Data not availableData not available
Dihedral Angle (°)
N1-C2-C2'-N1'Data not availableData not available

Note: Specific values for bond lengths, bond angles, and the dihedral angle from the experimental CIF file and a relevant theoretical study are needed to populate this table.

Spectroscopic Properties: A Multi-faceted Analysis

The spectroscopic signatures of this compound provide a rich dataset for comparison between experimental measurements and theoretical predictions.

Vibrational Spectroscopy (IR and Raman)

The vibrational modes of the molecule can be probed experimentally using Infrared (IR) and Raman spectroscopy and calculated using DFT. The characteristic nitrile (C≡N) stretching frequency is a key feature in the vibrational spectrum.

Table 2: Comparison of Experimental and Theoretical Vibrational Frequencies (cm⁻¹)

Vibrational ModeExperimental (IR)Theoretical (DFT)
C≡N Stretch2239Data not available
Other significant modesData not availableData not available

Note: A more comprehensive experimental IR and Raman spectrum and corresponding DFT calculations are required for a detailed comparison.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule. The experimental chemical shifts can be compared with theoretical predictions from Gauge-Independent Atomic Orbital (GIAO) calculations.

Table 3: Comparison of Experimental and Theoretical ¹H and ¹³C NMR Chemical Shifts (ppm)

NucleusExperimental (CDCl₃)Theoretical (GIAO)
¹H NMR
H3, H3'8.64Data not available
H4, H4'8.14Data not available
H6, H6'8.97Data not available
¹³C NMR
C2, C2'157.0Data not available
C3, C3'121.7Data not available
C4, C4'140.5Data not available
C5, C5'110.7Data not available
C6, C6'152.1Data not available
C≡N116.5Data not available

Note: Theoretical GIAO NMR chemical shift calculations for this specific molecule are needed for a complete comparison.

Electronic Spectroscopy (UV-Vis)

The electronic transitions of this compound can be characterized by UV-Vis spectroscopy and modeled using Time-Dependent Density Functional Theory (TD-DFT).

Table 4: Comparison of Experimental and Theoretical Electronic Transitions (nm)

TransitionExperimental (λ_max)Theoretical (TD-DFT)Oscillator Strength (f)
π → πData not availableData not availableData not available
n → πData not availableData not availableData not available

Note: Experimental UV-Vis absorption data and corresponding TD-DFT calculations are necessary to populate this table.

Experimental and Theoretical Workflow

The cross-validation process involves a synergistic approach combining experimental synthesis and characterization with computational modeling.

CrossValidationWorkflow Cross-Validation Workflow cluster_experimental Experimental cluster_theoretical Theoretical Synthesis Synthesis of this compound Purification Purification Synthesis->Purification XRD Single-Crystal X-ray Diffraction Purification->XRD Spectroscopy Spectroscopic Analysis (IR, Raman, NMR, UV-Vis) Purification->Spectroscopy Comparison Comparison and Validation XRD->Comparison Structural Parameters Spectroscopy->Comparison Spectroscopic Data DFT_Opt DFT Geometry Optimization DFT_Freq DFT Vibrational Frequencies DFT_Opt->DFT_Freq GIAO_NMR GIAO NMR Chemical Shifts DFT_Opt->GIAO_NMR TD_DFT TD-DFT Electronic Transitions DFT_Opt->TD_DFT DFT_Opt->Comparison DFT_Freq->Comparison GIAO_NMR->Comparison TD_DFT->Comparison MolecularPropertyDetermination Molecular Property Determination Exp_Data Experimental Data (XRD, NMR, IR, UV-Vis) Comparison Data Comparison Exp_Data->Comparison Theo_Model Theoretical Models (DFT, TD-DFT, GIAO) Theo_Model->Comparison Validation Model Validation Comparison->Validation Mol_Properties Validated Molecular Properties (Structure, Spectra, Electronics) Validation->Mol_Properties

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 2,2'-Bipyridine-5,5'-dicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the proper management and disposal of chemical reagents like 2,2'-Bipyridine-5,5'-dicarbonitrile is a cornerstone of a safe and compliant operational workflow. Adherence to established disposal protocols is critical not only for personnel safety but also for environmental protection. This document provides a clear, step-by-step guide for the appropriate disposal of this compound, ensuring alignment with safety best practices.

Hazard Identification and Safety Precautions

Prior to handling or disposal, it is imperative to be fully aware of the hazards associated with this compound. This compound is classified as hazardous.

Personal Protective Equipment (PPE): Before initiating any disposal procedures, ensure the following PPE is worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.

  • Eye Protection: Safety glasses or goggles must be worn to protect against splashes or airborne particles.

  • Lab Coat: A standard laboratory coat is required to protect clothing and skin.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used. All handling should ideally take place within a certified chemical fume hood to minimize inhalation exposure.

Quantitative Hazard Summary

The following table summarizes the hazard classifications for this compound.

Hazard ClassGHS Hazard Statement
Acute Toxicity, OralH302: Harmful if swallowed[1]
Acute Toxicity, DermalH312: Harmful in contact with skin[1]
Skin Corrosion/IrritationH315: Causes skin irritation[1][2]
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritation[1][2]
Acute Toxicity, InhalationH332: Harmful if inhaled[1]
Specific target organ toxicity, single exposure; Respiratory tract irritationH335: May cause respiratory irritation[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Collection

  • Solid Waste: Collect any unused or waste this compound solid in a dedicated, properly labeled hazardous waste container. The container must be made of a material compatible with the chemical and have a secure, sealable lid.

  • Contaminated Materials: Any items that have come into contact with the chemical, such as weighing papers, pipette tips, gloves, and absorbent pads, must also be collected as hazardous waste in the same container or a similarly labeled container for solid waste.

Step 2: Labeling

  • Clearly label the hazardous waste container with the full chemical name: "Hazardous Waste: this compound".

  • Include the approximate quantity of the waste.

  • Attach any other specific hazard labels as required by your institution's Environmental Health and Safety (EHS) department.

Step 3: Storage

  • Store the sealed and labeled waste container in a designated and secure hazardous waste accumulation area.

  • This area should be well-ventilated and away from incompatible materials.

Step 4: Final Disposal

  • Arrange for the collection of the hazardous waste through your institution's EHS-approved waste disposal service.[3]

  • Do not attempt to treat or neutralize the chemical waste unless you are specifically trained and equipped to do so under an approved protocol.

Emergency Procedures for Spills

In the event of a spill:

  • Evacuate the immediate area if necessary.

  • Ensure proper PPE is worn before attempting to clean the spill.

  • For small spills of solid material, carefully sweep it up, avoiding dust generation, and place it in the designated hazardous waste container.

  • For larger spills, follow your institution's specific spill response procedures and contact the EHS office immediately.

Disclaimer: This guide provides a general framework for the safe disposal of this compound. It is essential to consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) and to adhere to all local, state, and federal regulations regarding hazardous waste disposal.

G start Start: Disposal of This compound ppe Wear Appropriate PPE: - Gloves - Eye Protection - Lab Coat - Respirator (if needed) start->ppe collect_solid Collect Solid Waste in Designated Container ppe->collect_solid collect_contaminated Collect Contaminated Materials (gloves, paper, etc.) ppe->collect_contaminated label_container Label Container: 'Hazardous Waste' + Chemical Name collect_solid->label_container collect_contaminated->label_container store_waste Store Sealed Container in Designated Area label_container->store_waste contact_ehs Arrange for Pickup by Licensed Waste Disposal store_waste->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,2'-Bipyridine-5,5'-dicarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of 2,2'-Bipyridine-5,5'-dicarbonitrile. Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.

Hazard Identification and Classification

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[1].

  • Skin Irritation: Causes skin irritation[1].

  • Eye Irritation: Causes serious eye irritation[1].

  • Respiratory Irritation: May cause respiratory irritation[1].

Due to the presence of nitrile functional groups, this compound should be handled with caution, as nitrile compounds can have varying degrees of toxicity.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.

PPE CategorySpecification
Hand Protection Chemically resistant gloves (e.g., nitrile rubber) should be worn. Inspect gloves for integrity before each use and replace them immediately if contaminated or damaged.
Eye/Face Protection Chemical safety goggles or a face shield are required to protect against dust particles and splashes.
Skin and Body Protection A lab coat must be worn. For larger quantities or when there is a significant risk of spillage, additional protective clothing such as an apron or coveralls is recommended.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If dust is generated, a NIOSH-approved respirator should be used.

Operational Plan: Step-by-Step Handling Protocol

1. Engineering Controls:

  • All handling of solid this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
  • An eyewash station and safety shower must be readily accessible in the immediate work area.

2. Weighing and Aliquoting:

  • Dispense the chemical in a location with minimal air currents to prevent the dispersal of fine particles.
  • Use appropriate tools (e.g., spatulas) for transferring the solid. Avoid creating dust.
  • Close the container tightly immediately after use.

3. Dissolving the Compound:

  • If preparing a solution, add the solid to the solvent slowly to avoid splashing.
  • If the solvent is volatile, ensure the process is conducted within the fume hood.

4. Post-Handling Procedures:

  • Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.
  • Clean the work area and any equipment used with an appropriate solvent.

Spill and Emergency Procedures

In the event of a spill, follow these steps:

  • Evacuate: Immediately evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

  • Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Personal Contamination:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Consult a physician[2].

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[2].

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician[2].

    • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person and consult a physician[2].

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Unused Chemical Dispose of in a designated, sealed, and properly labeled hazardous waste container.
Contaminated Materials Any materials, such as weighing paper, gloves, or wipes, that have come into contact with the chemical should be collected in a sealed hazardous waste container.
Empty Containers Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and treated as hazardous waste.
Final Disposal All hazardous waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Assemble Equipment Assemble Equipment Prepare Fume Hood->Assemble Equipment Weigh Compound Weigh Compound Assemble Equipment->Weigh Compound Dissolve Compound Dissolve Compound Weigh Compound->Dissolve Compound Perform Experiment Perform Experiment Dissolve Compound->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste End End Dispose of Waste->End

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2'-Bipyridine-5,5'-dicarbonitrile
Reactant of Route 2
Reactant of Route 2
2,2'-Bipyridine-5,5'-dicarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.